molecular formula C7H14O5 B3434938 Methyl fucopyranoside CAS No. 71116-57-9

Methyl fucopyranoside

Katalognummer: B3434938
CAS-Nummer: 71116-57-9
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: OHWCAVRRXKJCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methoxy-6-methyloxane-3,4,5-triol has been reported in Rhododendron japonicum with data available.

Eigenschaften

IUPAC Name

2-methoxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932949
Record name Methyl 6-deoxyhexopyranoside
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9
Record name Mannopyranoside, .alpha.-L-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranoside, .alpha.-L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC274256
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-deoxyhexopyranoside
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose, is a crucial molecule in glycobiology and a versatile building block in synthetic carbohydrate chemistry. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for the determination of its physical constants and for key chemical transformations are provided. Furthermore, this guide elucidates the role of this compound in a significant cell signaling pathway, complete with a visual representation to facilitate understanding of its biological implications. All quantitative data are presented in structured tables for ease of comparison and reference.

Physicochemical Properties

This compound exists as two anomers, the alpha (α) and beta (β) forms, which differ in the stereochemistry at the anomeric carbon (C-1). This difference in configuration significantly influences their physical properties.

General Properties
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White to off-white crystalline powderWhite to off-white powder
CAS Number 14687-15-124332-98-7
Physical Constants

The melting point and specific rotation are critical parameters for identifying and characterizing the anomers of this compound.

ParameterMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Melting Point 153 - 160 °C121 - 123 °C
Specific Rotation [α]D -193° to -215° (c=1 to 2 in H₂O)+12.5° to +14.0° (c=2 in H₂O)
Computed Properties

Computational analysis provides further insight into the molecular characteristics of this compound.

Computed PropertyValue
XLogP3 -1.6
Topological Polar Surface Area 79.2 Ų
Complexity 151
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Experimental Protocols: Physicochemical Characterization

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1][2][3][4][5]

Measurement of Specific Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (for D-line at 589 nm)

Procedure:

  • A solution of this compound of a known concentration (c, in g/mL) is prepared by accurately weighing the sample and dissolving it in a precise volume of distilled water in a volumetric flask.[6]

  • The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The tube is placed in the polarimeter.

  • The analyzer is rotated until the two halves of the field of view have equal intensity.

  • The observed angle of rotation (α) is recorded.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters.[7][8][9]

Chemical Synthesis and Reactivity

This compound serves as a versatile starting material for the synthesis of more complex fucosylated structures. Its reactivity is primarily governed by the hydroxyl groups at positions C-2, C-3, and C-4, and the anomeric methoxy (B1213986) group.

Synthesis: Fischer Glycosidation

Methyl fucopyranosides are commonly synthesized from L-fucose via the Fischer glycosidation reaction.[10][11]

Reaction: L-Fucose + Methanol (in excess) --(Acid Catalyst)--> Methyl α/β-L-fucopyranoside

Experimental Protocol:

  • L-fucose is suspended in anhydrous methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin) is added.

  • The mixture is heated under reflux until the starting material is consumed (monitored by TLC). The reaction is an equilibrium process, and longer reaction times favor the formation of the more thermodynamically stable pyranose forms, with the alpha anomer often being the major product.[11]

  • The reaction is cooled and neutralized with a base (e.g., sodium carbonate or an anionic exchange resin).

  • The solvent is removed under reduced pressure.

  • The resulting mixture of anomers is purified by column chromatography on silica (B1680970) gel to separate the α and β isomers.

Fischer_Glycosidation Fucose L-Fucose Reaction_Mixture Reaction Mixture Fucose->Reaction_Mixture Methanol Methanol (excess) Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Neutralization Neutralization Heating->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Alpha_Anomer Methyl α-L-fucopyranoside Chromatography->Alpha_Anomer Beta_Anomer Methyl β-L-fucopyranoside Chromatography->Beta_Anomer

Caption: Lectin-mediated induction of IL-8 via the p38 MAPK pathway.

Experimental Protocol for Studying Lectin-Induced Signaling:

  • Cell Culture: A suitable cell line (e.g., L-132 human lung epithelial cells) is cultured under standard conditions.

  • Lectin Treatment: Cells are treated with varying concentrations of the fucose-specific lectin. A control group is treated with this compound prior to lectin addition to demonstrate competitive inhibition.

  • Protein Extraction and Western Blotting: At different time points, cells are lysed, and protein extracts are prepared. Western blotting is performed to detect the phosphorylation (activation) of p38 MAPK and c-Jun using specific antibodies.

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA expression levels of the IL-8 gene.

  • ELISA: The concentration of secreted IL-8 protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a fundamental molecule in glycoscience with well-defined chemical and physical properties. Its straightforward synthesis and the versatile reactivity of its hydroxyl groups make it an invaluable tool for the construction of complex fucosylated oligosaccharides and glycoconjugates. Furthermore, its ability to act as a specific ligand for fucose-binding lectins allows for the detailed investigation of crucial biological signaling pathways, offering potential avenues for therapeutic intervention in inflammatory and infectious diseases. This guide provides the essential technical information for researchers and professionals working with this important carbohydrate derivative.

References

The Biological Functions of Methyl Fucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, serves as a critical tool in glycobiology and drug discovery. Its structural similarity to fucose allows it to act as a competitive inhibitor of fucose-binding proteins, particularly lectins, which are pivotal in a myriad of biological processes ranging from cell adhesion and immune responses to biofilm formation. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role as a lectin inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Biological Function: Lectin Inhibition

This compound's primary biological function stems from its ability to competitively bind to the carbohydrate-recognition domains (CRDs) of fucose-binding lectins. By mimicking the natural fucose ligand, it can disrupt lectin-carbohydrate interactions that are essential for various physiological and pathological processes. This inhibitory action is the foundation for its use in studying and potentially treating diseases driven by lectin-mediated events.

Both the alpha (α) and beta (β) anomers of this compound exhibit biological activity, with their binding affinities varying depending on the specific lectin.[1] Notably, methyl α-L-fucopyranoside has been extensively studied for its interaction with bacterial lectins, such as LecB from the opportunistic pathogen Pseudomonas aeruginosa.[2][3] This interaction is of significant interest in the development of anti-biofilm and anti-adhesive therapeutics.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of this compound as a lectin inhibitor is quantified by its binding affinity (expressed as dissociation constant, Kd) and its inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

LigandLectinOrganismDissociation Constant (Kd)Method
Methyl α-L-fucopyranosideLecB (PA-IIL)Pseudomonas aeruginosa0.43 µMIsothermal Titration Calorimetry (ITC)
L-FucoseLecB (PA-IIL)Pseudomonas aeruginosa2.9 µMIsothermal Titration Calorimetry (ITC)
α-Fucosyl benzamide (B126)LecB (PA-IIL)Pseudomonas aeruginosa2.3 ± 0.4 μMIsothermal Titration Calorimetry (ITC)

Table 1: Binding Affinities of Fucose Derivatives to LecB from Pseudomonas aeruginosa.[2][3]

InhibitorLectinOrganismIC50Method
L-FucoseLecB (PAO1)Pseudomonas aeruginosa1.35 ± 0.04 µMFluorescence Polarization Assay
β-Fucosyl benzamide (4a)LecB (PAO1)Pseudomonas aeruginosa88 ± 12 nMFluorescence Polarization Assay
Fucosyl sulfonamide (8a)LecB (PAO1)Pseudomonas aeruginosa1496 ± 512 nMFluorescence Polarization Assay
Methyl α-D-galactosideLecAPseudomonas aeruginosa196 ± 7.8 µMFluorescence Polarization Assay

Table 2: Inhibitory Concentrations (IC50) of Fucose Derivatives against LecB from Pseudomonas aeruginosa.[3][4]

Key Biological Processes and Experimental Workflows

Inhibition of Bacterial Adhesion and Biofilm Formation

One of the most explored applications of this compound is the inhibition of bacterial adhesion and subsequent biofilm formation, particularly in Pseudomonas aeruginosa.[5] LecB, a fucose-specific lectin on the bacterial surface, plays a crucial role in the initial attachment of bacteria to host cells and in the structural integrity of the biofilm matrix.[6] Methyl α-L-fucopyranoside can competitively block LecB, thereby preventing these processes.[2]

Experimental_Workflow_for_Lectin_Inhibition cluster_0 In Vitro Assays cluster_1 Cell-Based and In Vivo Assays Lectin Lectin Binding_Assay Binding Assay (e.g., ITC, FP) Lectin->Binding_Assay Methyl_Fucopyranoside This compound (Inhibitor) Methyl_Fucopyranoside->Binding_Assay Adhesion_Assay Bacterial Adhesion Assay Methyl_Fucopyranoside->Adhesion_Assay Biofilm_Assay Biofilm Formation Assay Methyl_Fucopyranoside->Biofilm_Assay Binding_Assay->Adhesion_Assay Informs Concentration Binding_Assay->Biofilm_Assay Informs Concentration Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Bacterial_Culture->Adhesion_Assay Bacterial_Culture->Biofilm_Assay Adhesion_Assay->Biofilm_Assay Adhesion is a prerequisite

Workflow for Evaluating this compound as a Lectin Inhibitor.
Modulation of Immune Responses

Fucose-binding lectins on the surface of immune cells, such as L-selectin on leukocytes, are critical for immune cell trafficking and activation.[7][8] By interacting with these lectins, this compound can potentially modulate immune responses. While direct and detailed signaling pathways for this compound are still under investigation, studies on other fucose-containing molecules provide insights into the potential mechanisms. For instance, Luteolin 8-C-β-fucopyranoside has been shown to downregulate IL-6 expression by inhibiting the MAPKs and NF-κB signaling pathways in human monocytic cells.[9]

Generalized_Signaling_Pathway Fucose_Ligand Fucose-Containing Ligand (e.g., this compound) Lectin_Receptor Lectin Receptor (e.g., on Immune Cells) Fucose_Ligand->Lectin_Receptor Binds MAPK_Pathway MAPK Pathway (e.g., ERK, p38, JNK) Lectin_Receptor->MAPK_Pathway Activates/Inhibits NFkB_Pathway NF-κB Pathway Lectin_Receptor->NFkB_Pathway Activates/Inhibits Gene_Expression Modulation of Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Cytokine_Production Altered Cytokine Production (e.g., IL-6) Gene_Expression->Cytokine_Production

Generalized Signaling Pathways Modulated by Fucose-Containing Ligands.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between this compound and a target lectin.

Materials:

  • Isothermal titration calorimeter

  • Purified lectin solution (e.g., 10-50 µM in a suitable buffer)

  • This compound solution (e.g., 100-500 µM in the same buffer)

  • Degassing station

Protocol:

  • Prepare the lectin and this compound solutions in the same dialysis buffer to minimize heat of dilution effects.

  • Degas both solutions thoroughly before use.

  • Load the lectin solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.

  • Initiate the titration. The this compound solution is injected into the lectin solution in a stepwise manner.

  • Record the heat changes associated with each injection.

  • Analyze the data by integrating the heat-change peaks and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

Hemagglutination Inhibition Assay (HIA)

Objective: To determine the concentration of this compound required to inhibit the agglutination of red blood cells (RBCs) by a lectin.

Materials:

  • 96-well U- or V-bottom microtiter plate

  • Purified lectin solution

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Red blood cells (e.g., from rabbit or human), washed and resuspended to a final concentration of 2% in PBS.

Protocol:

  • Serially dilute the this compound solution in PBS across the wells of the microtiter plate.

  • Add a fixed, predetermined concentration of the lectin (the minimum concentration that causes complete hemagglutination) to each well containing the serially diluted inhibitor.

  • Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the lectin.

  • Add the 2% RBC suspension to each well.

  • Gently mix the contents of the wells.

  • Incubate the plate at room temperature for 1-2 hours.

  • Observe the results. A positive hemagglutination result is indicated by the formation of a mat of RBCs at the bottom of the well. Inhibition of hemagglutination is indicated by the formation of a tight button of RBCs at the bottom of the well.

  • The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

Bacterial Adhesion Inhibition Assay

Objective: To quantify the ability of this compound to inhibit the adhesion of bacteria to a surface.

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial culture (e.g., P. aeruginosa)

  • Growth medium (e.g., LB broth)

  • This compound solutions at various concentrations

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Plate reader

Protocol:

  • Coat the wells of the microtiter plate with a relevant substrate if desired (e.g., fibronectin, mucin).

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in fresh medium.

  • Add the bacterial suspension to the wells of the microtiter plate.

  • Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

  • Incubate the plate for a defined period (e.g., 1-4 hours) at an appropriate temperature to allow for bacterial adhesion.

  • Gently wash the wells with PBS to remove non-adherent bacteria.

  • Stain the adherent bacteria by adding crystal violet solution to each well and incubating for 15-20 minutes.

  • Wash the wells to remove excess stain.

  • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the control.

Biofilm Formation Inhibition Assay

Objective: To assess the effect of this compound on the formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial culture (e.g., P. aeruginosa)

  • Growth medium (e.g., TSB supplemented with glucose)

  • This compound solutions at various concentrations

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader

Protocol:

  • Grow the bacterial culture overnight.

  • Dilute the overnight culture in fresh growth medium.

  • Add the diluted bacterial culture to the wells of the microtiter plate.

  • Add the this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic (non-adherent) bacteria by aspiration.

  • Wash the wells gently with PBS to remove any remaining planktonic bacteria.

  • Stain the biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.

  • Wash the wells to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.[10]

Conclusion

This compound is a valuable molecular probe for investigating a wide range of biological phenomena mediated by fucose-binding lectins. Its ability to competitively inhibit these interactions provides a powerful tool for dissecting cellular processes such as cell adhesion, biofilm formation, and immune modulation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research potential of this important monosaccharide derivative. Further research is warranted to elucidate the specific signaling pathways directly modulated by this compound to fully understand its mechanism of action and to develop novel therapeutic strategies.

References

The Discovery and Natural Occurrence of Methyl Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a molecule of significant interest in glycobiology and pharmaceutical research. While its initial discovery is rooted in the foundational synthetic carbohydrate chemistry of the late 19th century, its natural prevalence is primarily as a structural component of complex sulfated polysaccharides, notably fucoidans, found in brown seaweeds. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods for the isolation and characterization of this compound, tailored for researchers and professionals in drug development.

Discovery: A Legacy of Synthesis

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugar and purine (B94841) syntheses.[1] Between 1893 and 1895, Fischer developed a method for forming glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[2] This reaction, now known as Fischer glycosidation, was a monumental step in carbohydrate chemistry, enabling the synthesis of various glycosides, including the methyl glycosides of deoxy sugars like fucose.[2][3][4]

While a singular publication announcing the "discovery" of this compound is not apparent, its first synthesis was an outcome of the systematic application of the Fischer glycosidation method to fucose.[2] This reaction involves the acid-catalyzed nucleophilic addition of an alcohol to the anomeric carbon of a sugar, resulting in the formation of a cyclic acetal, the glycoside.[5]

The logical pathway to the first synthesis of this compound can be represented as follows:

Discovery_Pathway cluster_fischer Emil Fischer's Work (1890s) cluster_synthesis Synthesis of this compound Fischer Emil Fischer's Research on Sugars and Glycosides Glycosidation Development of Fischer Glycosidation Fischer->Glycosidation leads to Reaction Fischer Glycosidation Glycosidation->Reaction enables Fucose L-Fucose Fucose->Reaction Methanol (B129727) Methanol Methanol->Reaction Acid Acid Catalyst Acid->Reaction Product Methyl α/β-L-fucopyranoside Reaction->Product

Figure 1: Logical pathway to the synthesis of this compound.

Natural Occurrence

This compound primarily occurs naturally as a constituent of fucoidans, a class of complex sulfated polysaccharides found in the cell walls of brown algae (Phaeophyceae).[6] It is not typically found as a free monosaccharide. The fucose residues within the fucoidan (B602826) polymer can be methylated at various positions.

Brown Seaweed as a Primary Source

Brown seaweeds are a rich and diverse source of fucoidans, and consequently, this compound moieties. The composition and structure of these polysaccharides, including the degree and position of methylation, can vary significantly depending on the species, geographical location, and season of harvest.

Brown Seaweed SpeciesCommon NameTypical Fucoidan Content (% of dry weight)Notes on Fucose/Methyl Fucose
Fucus vesiculosusBladderwrack5 - 20%High content of sulfated fucose. Methylation analysis reveals various fucose linkages.
Saccharina latissimaSugar Kelp3 - 10%Contains fucoidan with a backbone of α-(1→3)-linked L-fucopyranose residues.
Undaria pinnatifidaWakame5 - 15%Fucoidan structure includes sulfated fucose residues.
Laminaria digitataOarweed17 - 45% (as alginate and fucoidan)A significant source of fucose-containing polysaccharides.
Ascophyllum nodosumKnotted WrackHighA commercial source for fucoidan extracts.

Note: The table presents the general fucoidan content. The specific proportion of methylated fucose residues within the fucoidan is not widely reported and requires detailed structural analysis.

Experimental Protocols

The isolation of this compound from natural sources is a multi-step process that involves the extraction of the parent polysaccharide (fucoidan), followed by its hydrolysis and subsequent purification of the resulting methyl glycoside.

Extraction of Fucoidan from Brown Seaweed

This protocol describes a general method for the extraction of fucoidan.

Materials:

  • Dried, ground brown seaweed (e.g., Fucus vesiculosus)

  • 80% Ethanol (B145695)

  • Distilled water

  • 0.1 M HCl

  • Calcium chloride (CaCl₂)

  • Ethanol (95%)

  • Centrifuge and tubes

  • Rotary evaporator

Procedure:

  • Defatting: Suspend the dried seaweed powder in 80% ethanol at a 1:10 (w/v) ratio. Stir for 4 hours at room temperature to remove pigments and lipids. Centrifuge at 5000 x g for 20 minutes and discard the supernatant. Repeat this step twice.

  • Acid Extraction: Resuspend the defatted seaweed pellet in distilled water at a 1:20 (w/v) ratio. Adjust the pH to 2.0-3.0 with 0.1 M HCl. Heat the suspension at 70°C for 3 hours with constant stirring.

  • Clarification: Cool the extract to room temperature and centrifuge at 8000 x g for 30 minutes to remove the algal residue.

  • Precipitation: To the supernatant, add CaCl₂ to a final concentration of 2% (w/v) to precipitate alginates. Stir for 1 hour and then centrifuge at 8000 x g for 30 minutes.

  • Fucoidan Precipitation: Collect the supernatant and add 3 volumes of 95% ethanol. Allow the fucoidan to precipitate overnight at 4°C.

  • Collection and Drying: Centrifuge at 5000 x g for 20 minutes to collect the crude fucoidan precipitate. Wash the pellet with 95% ethanol, centrifuge again, and then dry the pellet in a vacuum oven at 40°C.

Fucoidan_Extraction Start Dried Seaweed Powder Defatting Defatting with 80% Ethanol Start->Defatting AcidExtraction Acid Extraction (pH 2-3, 70°C) Defatting->AcidExtraction Clarification Centrifugation to Remove Residue AcidExtraction->Clarification Precipitation Alginate Precipitation with CaCl₂ Clarification->Precipitation FucoidanPrecipitation Fucoidan Precipitation with Ethanol Precipitation->FucoidanPrecipitation Drying Wash and Dry Crude Fucoidan FucoidanPrecipitation->Drying

Figure 2: Workflow for the extraction of crude fucoidan.
Acid-Catalyzed Methanolysis of Fucoidan

This protocol outlines the hydrolysis of fucoidan in the presence of methanol to yield methyl fucopyranosides.

Materials:

  • Crude fucoidan extract

  • Anhydrous methanol with 1 M HCl (methanolic HCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Rotary evaporator

  • Reaction vials with screw caps

Procedure:

  • Reaction Setup: Place 100 mg of dried crude fucoidan in a reaction vial. Add 5 mL of 1 M methanolic HCl.

  • Methanolysis: Seal the vial tightly and heat at 80°C for 16 hours in a heating block or oven.

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid by adding anhydrous Na₂CO₃ powder until effervescence ceases.

  • Filtration and Concentration: Centrifuge the mixture to pellet the salt and any remaining solids. Transfer the supernatant to a new flask and evaporate to dryness under reduced pressure using a rotary evaporator.

Purification and Analysis

The resulting mixture of methyl glycosides can be purified by column chromatography and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification (Column Chromatography):

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of dichloromethane (B109758) and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the methyl fucopyranosides.

Analysis (GC-MS):

  • Derivatization: The sample is typically derivatized (e.g., by acetylation or silylation) to increase volatility.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides a mass spectrum for each peak, allowing for identification based on fragmentation patterns and comparison to spectral libraries.

Analysis (NMR Spectroscopy):

  • ¹H and ¹³C NMR spectra are essential for the unambiguous structural elucidation of the purified this compound anomers (α and β). The chemical shifts and coupling constants provide detailed information about the stereochemistry and conformation of the molecule.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way as complex glycans, its parent molecule, L-fucose, is a crucial component of glycoconjugates that mediate numerous biological processes. The availability of fucose for incorporation into these glycans is tightly regulated.

Fucose_Metabolism cluster_sources Sources of Fucose Diet Dietary Fucose GDP_Fucose GDP-L-Fucose Diet->GDP_Fucose Salvage Salvage Pathway (from degraded glycoproteins) Salvage->GDP_Fucose DeNovo De Novo Synthesis (from GDP-Mannose) DeNovo->GDP_Fucose Fucosyltransferases Fucosyltransferases GDP_Fucose->Fucosyltransferases donor substrate Glycoconjugates Fucosylated Glycoconjugates (on cell surfaces) Fucosyltransferases->Glycoconjugates catalyzes fucosylation of Signaling Cell-Cell Recognition, Signaling, Adhesion Glycoconjugates->Signaling participate in

References

An In-depth Technical Guide to the Alpha and Beta Anomers of Methyl Fucopyranoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-fucose, a deoxyhexose sugar, is a crucial component of numerous biologically significant glycoconjugates, including glycoproteins and glycolipids. The anomeric configuration of the fucosyl linkage, whether alpha (α) or beta (β), plays a pivotal role in determining the three-dimensional structure of these complex carbohydrates and, consequently, their biological function. Methyl fucopyranosides serve as fundamental building blocks and probes for studying fucose-mediated biological processes, such as cell-cell recognition, inflammation, and microbial pathogenesis. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and biological relevance of the α and β anomers of methyl L-fucopyranoside, tailored for researchers, scientists, and drug development professionals.

Structural and Conformational Differences

The key distinction between the α and β anomers of methyl fucopyranoside lies in the stereochemistry at the anomeric carbon (C1). In the α-anomer, the methoxy (B1213986) group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position. This seemingly subtle difference has profound implications for the molecule's overall conformation and stability, largely governed by the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to be in the axial rather than the sterically less hindered equatorial orientation.[1] This stereoelectronic effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-O(methoxy) bond.[1] Consequently, the α-anomer is often thermodynamically more stable than the β-anomer.

Synthesis of this compound Anomers

The stereoselective synthesis of the α and β anomers of this compound typically employs different glycosylation strategies.

Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosidation

The Fischer glycosidation is a classic and straightforward method for preparing methyl glycosides.[2] It involves reacting the unprotected sugar with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. The reaction proceeds through a thermodynamic equilibrium, generally favoring the formation of the more stable anomer. For L-fucose, the α-anomer is the major product.[3]

fischer_glycosidation start L-Fucose reaction Reflux start->reaction reagents Methanol (excess) Acid Catalyst (e.g., HCl, H₂SO₄) reagents->reaction workup Neutralization & Evaporation reaction->workup purification Crystallization or Chromatography workup->purification product Methyl α-L-fucopyranoside (major product) purification->product side_product Methyl β-L-fucopyranoside (minor product) purification->side_product

Synthesis of Methyl β-L-fucopyranoside via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a powerful method for achieving stereoselective glycosylation, often favoring the formation of the 1,2-trans product.[4] To synthesize methyl β-L-fucopyranoside, a protected fucosyl halide, such as acetobromofucose (B1139881), is reacted with methanol in the presence of a promoter, typically a silver or mercury salt. The neighboring group participation of the acetyl group at C2 directs the incoming methanol to attack from the opposite face, resulting in the formation of the β-anomer.

koenigs_knorr cluster_prep Preparation of Glycosyl Halide fucose L-Fucose peracetylation Peracetylation (e.g., Ac₂O, Pyridine) fucose->peracetylation bromination Bromination (e.g., HBr in Acetic Acid) peracetylation->bromination glycosyl_halide L-Fucose Tetraacetate reaction Glycosylation glycosyl_halide->reaction reagents Methanol Promoter (e.g., Ag₂CO₃) reagents->reaction workup Filtration & Evaporation reaction->workup deprotection Deacetylation (e.g., Zemplén conditions) workup->deprotection purification Chromatography deprotection->purification product Methyl β-L-fucopyranoside purification->product

Experimental Protocols

Synthesis of Methyl α-L-fucopyranoside

This protocol is adapted from the Fischer glycosidation of D-glucose and general procedures for fucosides.[3][5]

  • Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol (e.g., 100 mL) at 0 °C until a concentration of 1-2% (w/v) is reached.

  • Reaction: L-fucose (e.g., 10 g) is added to the prepared methanolic HCl solution. The mixture is heated at reflux for 2-4 hours, during which the fucose dissolves.

  • Neutralization and Evaporation: After cooling to room temperature, the reaction mixture is neutralized with a solid base (e.g., sodium bicarbonate or lead carbonate) until effervescence ceases. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to a syrup.

  • Purification: The resulting syrup, which is a mixture of anomers, is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) or by fractional crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to isolate the α-anomer.

Synthesis of Methyl β-L-fucopyranoside

This protocol is based on the principles of the Koenigs-Knorr reaction.[4]

  • Preparation of L-Fucose Tetraacetate: L-fucose is peracetylated using acetic anhydride (B1165640) in pyridine (B92270) to yield L-fucose tetraacetate.

  • Preparation of Acetobromofucose: L-fucose tetraacetate is then treated with a solution of hydrogen bromide in acetic acid to produce 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide (acetobromofucose).

  • Glycosylation: To a solution of acetobromofucose in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is added anhydrous methanol and a promoter such as silver carbonate or silver oxide. The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).

  • Work-up and Deprotection: The reaction mixture is filtered through Celite to remove the silver salts, and the filtrate is concentrated. The resulting crude product is then deacetylated using Zemplén conditions (a catalytic amount of sodium methoxide (B1231860) in methanol) to give methyl β-L-fucopyranoside.

  • Purification: The final product is purified by silica gel column chromatography.

Data Presentation: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound anomers. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1) are particularly diagnostic.

Table 1: ¹H NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers

ProtonMethyl α-L-fucopyranoside (δ, ppm; J, Hz in D₂O)Methyl β-L-fucopyranoside (δ, ppm; J, Hz in CDCl₃)
H1 4.75 (d, J = 3.8)4.15 (d, J = 7.8)
H2 3.80 (dd, J = 10.2, 3.8)3.55 (dd, J = 9.8, 7.8)
H3 3.75 (dd, J = 10.2, 3.4)3.65 (dd, J = 9.8, 3.2)
H4 3.85 (d, J = 3.4)3.70 (d, J = 3.2)
H5 3.90 (q, J = 6.5)3.40 (q, J = 6.5)
H6 (CH₃) 1.25 (d, J = 6.5)1.30 (d, J = 6.5)
OCH₃ 3.40 (s)3.50 (s)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers

CarbonMethyl α-L-fucopyranoside (δ, ppm in D₂O)[3]Methyl β-L-fucopyranoside (δ, ppm in CDCl₃)
C1 102.1104.5
C2 69.472.1
C3 70.874.0
C4 72.971.5
C5 68.172.5
C6 (CH₃) 16.516.3
OCH₃ 56.057.1

Biological Activity and Relevance

The anomeric configuration of fucose residues is critical for their recognition by proteins, particularly lectins and glycosidases.

Lectin Binding

Lectins are carbohydrate-binding proteins that mediate a wide range of biological processes. The affinity and specificity of lectin binding are highly dependent on the stereochemistry of the sugar ligand. For instance, a study on the fucose-binding lectin RSL from Ralstonia solanacearum demonstrated anomer-specific recognition.[1][6] The lectin was found to interact with both the α- and β-anomers of L-fucose, and the binding of methyl α-L-fucoside and methyl β-L-fucoside was used to confirm the anomer-specific assignments in the NMR spectra of the protein-ligand complexes.[1][6] While quantitative binding affinities were not reported for the methyl fucosides themselves in this study, it highlights the importance of anomeric configuration in molecular recognition. Theoretical studies on the binding of methyl-α- and β-D-glucopyranosides to concanavalin (B7782731) A also suggest that the different anomers can adopt distinct binding modes within the lectin's active site.[7]

Enzyme Inhibition

α-L-Fucosidases are enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from glycoconjugates. The inhibition of these enzymes is a potential therapeutic strategy for various diseases. While specific IC₅₀ values for the inhibition of α-L-fucosidase by the individual anomers of this compound are not widely reported, it is expected that the α-anomer, being a substrate mimic, would have a higher affinity for the enzyme's active site compared to the β-anomer.

Conclusion

The α and β anomers of this compound are invaluable tools in glycobiology and drug discovery. Their distinct stereochemistry leads to different conformational preferences, which in turn dictates their interaction with biological macromolecules. The ability to selectively synthesize each anomer allows for detailed investigations into the structure-activity relationships of fucose-mediated biological processes. The comprehensive data on their synthesis and spectroscopic properties provided in this guide will aid researchers in the design and execution of experiments aimed at unraveling the complex roles of fucosylated glycans in health and disease. Further studies are warranted to quantify the differential biological activities of these anomers to fully exploit their potential as research tools and therapeutic leads.

References

Methyl Fucopyranoside Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranosides, derivatives of the deoxy sugar L-fucose, are a class of carbohydrate compounds that have garnered significant interest in the field of drug discovery and development. Their unique structural features allow for a diverse range of chemical modifications, leading to a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of methyl fucopyranoside derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, medicinal chemistry, and pharmacology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the strategic modification of the parent this compound molecule. Common synthetic strategies include acylation, glycosylation, and the introduction of various functional groups to alter the compound's physicochemical properties and biological activity.

General Experimental Protocol for Acylation

A common method for synthesizing acylated this compound derivatives involves the use of acyl halides or anhydrides in the presence of a base. The following is a representative protocol for the synthesis of a hypothetical acylated this compound derivative.

Materials:

Procedure:

  • Dissolve methyl α-L-fucopyranoside in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired acylated this compound derivative.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, enzyme inhibitory, antibacterial, and antifungal effects. The following sections summarize the available quantitative data for these activities. Note: Due to the limited availability of extensive data specifically for this compound derivatives, data for structurally related methyl glycoside derivatives (e.g., glucopyranosides and galactopyranosides) are included as representative examples of the potential activities and are duly noted.

Anticancer Activity

The cytotoxic effects of various glycoside derivatives against different cancer cell lines have been evaluated, often using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Representative Glycoside Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-amino acid conjugate 9HCT-1160.0063 (1.9 µg/mL)
Quinoxaline-amino acid conjugate 11aMCF-70.007 (2.3 µg/mL)
4-Methylbenzamide (B193301) purine (B94841) derivative 7K5622.27[1]
4-Methylbenzamide purine derivative 10K5622.53[1]
4-Methylbenzamide purine derivative 7HL-601.42[1]
4-Methylbenzamide purine derivative 10HL-601.52[1]
Aziridinyl galactopyranoside (AzGalp)HL-60Not specified[2]

Note: The quinoxaline (B1680401) and 4-methylbenzamide derivatives are not simple glycosides but represent complex heterocyclic structures that demonstrate the potential for potent anticancer activity when combined with sugar moieties.

Anti-inflammatory Activity

The anti-inflammatory potential of glycoside derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 2: Anti-inflammatory Activity of Representative Glycoside Derivatives

Compound/DerivativeCell LineAssayInhibition/IC₅₀Reference
Methyl salicylate (B1505791) glycoside (J12122)RAW 264.7NO Production56.20% inhibition at 3.0 µg/mL[3]
Methyl salicylate glycoside (J12123)RAW 264.7NO Production51.72% inhibition at 3.0 µg/mL[3]
2'-MethylflavanoneRAW 264.7Pro-inflammatory Cytokines (IL-6, IL-12p40, IL-12p70, TNF-α)Dose-dependent reduction[4]
3'-MethylflavanoneRAW 264.7Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12p40, IL-12p70)Dose-dependent reduction[4]
Enzyme Inhibitory Activity

Certain fucopyranoside derivatives have been shown to be potent inhibitors of specific enzymes, such as α-L-fucosidase. The inhibitory potential is typically quantified by the inhibition constant (Kᵢ).

Table 3: Enzyme Inhibitory Activity of Fucopyranosylamine Derivatives

Compound/DerivativeEnzymeKᵢ (µM)Reference
N-octyl derivative of 5a-carba-α-DL-fucopyranosylamineα-L-fucosidase (bovine kidney)0.016[5]
Deoxyfuconojirimycin (Reference)α-L-fucosidase (bovine kidney)0.031[5]
Antibacterial and Antifungal Activity

The antimicrobial activity of glycoside derivatives is determined by their minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal concentration (MBC).

Table 4: Antibacterial and Antifungal Activity of Representative Methyl Galactopyranoside Derivatives

Compound/DerivativeMicroorganismMIC (mg/L)MBC (mg/L)Reference
Methyl β-D-galactopyranoside derivative 3B. subtilis0.125 - 8.08.0 - 16.0[6]
Methyl β-D-galactopyranoside derivative 9B. subtilis0.125 - 8.08.0 - 16.0[6]

Experimental Protocols for Biological Assays

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory (Nitric Oxide) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.[9][10][11][12]

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 550 nm.[12]

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite and determine the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of fucopyranoside and other glycoside derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in processes such as inflammation and cancer progression. The NF-κB and MAPK signaling pathways are two of the most well-studied pathways in this context.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Induces Fucopyranoside This compound Derivatives Fucopyranoside->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, stimuli like LPS can activate upstream kinases, leading to the phosphorylation and activation of MAPKs such as p38 and JNK. These activated MAPKs then phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor Binds Upstream_Kinases Upstream Kinases (e.g., TAK1) Receptor->Upstream_Kinases Activates MAPKK MAPKK (e.g., MKK3/6) Upstream_Kinases->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocate to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Fucopyranoside This compound Derivatives Fucopyranoside->Upstream_Kinases Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of synthesizing and evaluating the biological activity of this compound derivatives can be visualized as a systematic workflow.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Acylation, Glycosylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivatives Library of Derivatives Characterization->Derivatives Bioassays Biological Assays Derivatives->Bioassays Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory (NO Assay) Bioassays->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Bioassays->Enzyme_inhibition Antimicrobial Antimicrobial (MIC/MBC) Bioassays->Antimicrobial Data_Analysis Data Analysis (IC50, Ki, MIC) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Enzyme_inhibition->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for the generation of extensive libraries for structure-activity relationship studies. While research in this specific area is still evolving, the data from related glycosides, combined with the emerging studies on fucosylated compounds, strongly suggests their potential as leads for the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Pivotal Role of Methyl Fucopyranoside in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification implicated in a vast array of physiological and pathological processes. Aberrant fucosylation is a hallmark of numerous diseases, including cancer and inflammatory conditions, making the enzymes and binding proteins involved in these pathways prime targets for therapeutic intervention. Methyl fucopyranosides, synthetic derivatives of fucose, have emerged as indispensable tools for dissecting the complexities of fucosylation and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the use of methyl fucopyranoside in glycobiology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction to Fucosylation and the Significance of Methyl Fucopyranosides

Fucosylation is a widespread glycosylation event where L-fucose is added to N-glycans, O-glycans, and glycolipids. This modification plays a crucial role in cell-cell recognition, signal transduction, and immune responses.[1][2] The enzymes responsible for fucosylation, fucosyltransferases (FUTs), are often dysregulated in disease states, leading to altered cell surface glycan profiles that can promote tumor progression, metastasis, and inflammation.[3][4][5]

Methyl fucopyranosides, available as α- and β-anomers of both L- and D-fucose, serve as stable, cell-permeable probes and inhibitors in the study of these processes. They are utilized to investigate the binding specificities of fucose-binding proteins (lectins), to inhibit the activity of fucosyltransferases and fucosidases, and as building blocks for the synthesis of more complex glycomimetic drugs.[1][2] Their structural similarity to the natural fucose monosaccharide allows them to act as competitive inhibitors and valuable tools in glycobiology research.

Quantitative Analysis of this compound Interactions

The efficacy of methyl fucopyranosides as research tools and therapeutic leads is quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data on their interactions with lectins and their inhibitory potential against relevant enzymes.

Table 1: Thermodynamic Parameters of this compound Binding to Lectins

This table presents the thermodynamic parameters for the binding of methyl fucopyranosides to various lectins, as determined by Isothermal Titration Calorimetry (ITC). The association constant (Ka), enthalpy change (ΔH), and entropy change (-TΔS) provide insights into the nature of these interactions.

LigandLectinAssociation Constant (K_a) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)Reference
Methyl α-L-fucopyranosideConcanavalin (B7782731) A1.7 x 10⁴-8.2-2.1[6]
Methyl α-L-fucopyranosidePea Lectin5.0 x 10³-7.5-1.5[6]
Methyl α-L-fucopyranosideLentil Lectin4.0 x 10³-4.0-1.1[6]
Table 2: Inhibition of Fucosidases by this compound Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against fucosidases. These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorEnzymeIC50 (µM)Reference
1-Deoxymannojirimycinα-L-Fucosidase (human liver)25[2]
N-octyl-4-epi-β-valienamineα-L-Fucosidase (bovine kidney)0.08[2]

Note: Data for direct inhibition by this compound is limited in the readily available literature, highlighting an area for further research.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of methyl fucopyranosides in research. This section provides an overview of essential experimental protocols.

Synthesis of Methyl α-L-Fucopyranoside

Objective: To synthesize methyl α-L-fucopyranoside from L-fucose.

Materials:

  • L-fucose

  • Anhydrous methanol (B129727)

  • Acetyl chloride

  • Dowex 50W-X8 resin (H+ form)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., ethyl acetate/methanol, 9:1)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Fischer Glycosidation:

    • Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred suspension. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting L-fucose is consumed.

  • Neutralization and Filtration:

    • Upon completion, neutralize the acidic solution by adding solid sodium bicarbonate portion-wise until effervescence ceases.

    • Alternatively, add Dowex 50W-X8 resin (H+ form) to the reaction mixture and stir for 30 minutes. Filter off the resin.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the α- and β-anomers.

    • Monitor the fractions by TLC and pool the fractions containing the desired methyl α-L-fucopyranoside.

  • Characterization:

    • Evaporate the solvent from the pooled fractions to yield the pure product.

    • Characterize the synthesized methyl α-L-fucopyranoside by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Isothermal Titration Calorimetry (ITC) for Lectin Binding

Objective: To determine the thermodynamic parameters of this compound binding to a lectin.

Materials:

  • Purified lectin solution

  • This compound solution

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified lectin extensively against the chosen buffer to ensure buffer matching.

    • Prepare a concentrated solution of this compound in the same dialysis buffer.

    • Determine the accurate concentrations of both the lectin and the this compound solutions.

  • ITC Experiment Setup:

    • Fill the sample cell of the calorimeter with the lectin solution.

    • Fill the injection syringe with the this compound solution.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the this compound solution into the lectin solution. The heat change upon binding is measured after each injection.

    • Continue the injections until the binding sites on the lectin are saturated, and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

    • Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these parameters.

Hemagglutination Inhibition Assay

Objective: To assess the inhibitory effect of this compound on lectin-induced hemagglutination.

Materials:

  • Lectin solution

  • This compound solution (serial dilutions)

  • Red blood cells (RBCs) (e.g., rabbit or human)

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom microtiter plate

Procedure:

  • RBC Preparation:

    • Wash the RBCs several times with PBS by centrifugation and resuspension to remove any interfering substances.

    • Prepare a final suspension of RBCs at a specific concentration (e.g., 2% v/v) in PBS.

  • Assay Setup:

    • In a 96-well V-bottom plate, add a fixed volume of PBS to all wells except the first column.

    • Add a double volume of the highest concentration of this compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions of the this compound solution across the plate.

  • Inhibition Reaction:

    • Add a fixed volume of the lectin solution (at a concentration known to cause hemagglutination) to all wells containing the this compound dilutions.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the lectin.

  • Hemagglutination:

    • Add a fixed volume of the prepared RBC suspension to all wells.

    • Gently mix the contents of the wells and incubate the plate at room temperature for another 1-2 hours.

  • Reading the Results:

    • Observe the pattern of RBC sedimentation at the bottom of the wells. A diffuse mat of RBCs indicates hemagglutination, while a tight button of sedimented RBCs indicates inhibition of hemagglutination.

    • The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

Visualizing the Role of this compound in Glycobiology

Graphical representations of signaling pathways and experimental workflows are invaluable for understanding the complex roles of this compound.

Selectin-PSGL-1 Signaling Pathway

Fucosylated glycans on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) are crucial for its interaction with selectins on endothelial cells, initiating leukocyte rolling and subsequent inflammatory responses. Methyl fucopyranosides can be used to probe and potentially inhibit these interactions.

Selectin_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte P_Selectin P-Selectin PSGL1 PSGL-1 (Fucosylated) PSGL1->P_Selectin Binding Src_Kinases Src Family Kinases PSGL1->Src_Kinases Activates Syk Syk Src_Kinases->Syk Activates Integrin_Activation Integrin Activation (LFA-1, Mac-1) Syk->Integrin_Activation Leads to Integrin_Activation->P_Selectin Adhesion Strengthening Methyl_Fuc Methyl Fucopyranoside Methyl_Fuc->P_Selectin Inhibition

Selectin-PSGL-1 signaling pathway and inhibition.
Experimental Workflow: Screening for Fucosyltransferase Inhibitors

This workflow outlines a typical high-throughput screening process to identify inhibitors of a specific fucosyltransferase using a fluorescence-based assay where this compound can be used as a positive control for inhibition.

FUT_Inhibitor_Screening cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Dispense Dispense Compounds (including this compound control) Start->Dispense Add_Enzyme Add Fucosyltransferase and Acceptor Substrate Dispense->Add_Enzyme Add_Donor Add GDP-Fucose Add_Enzyme->Add_Donor Incubate Incubate Add_Donor->Incubate Add_Detection Add Detection Reagent (e.g., Lectin-Fluorophore) Incubate->Add_Detection Read_Signal Read Fluorescence Signal Add_Detection->Read_Signal Analyze Data Analysis: Identify Hits Read_Signal->Analyze End End: Validated Inhibitors Analyze->End

Workflow for fucosyltransferase inhibitor screening.
N-linked Glycosylation Pathway

This diagram illustrates a simplified overview of the N-linked glycosylation pathway, highlighting the role of fucosyltransferases in the terminal fucosylation of complex N-glycans. This compound can be used to study the enzymes involved in this process.

N_Glycosylation cluster_pathway N-linked Glycosylation Pathway ER Endoplasmic Reticulum: Core Glycan Synthesis Golgi Golgi Apparatus: Processing and Diversification ER->Golgi Transport High_Mannose High-Mannose N-Glycan Golgi->High_Mannose Trimming Complex_N_Glycan Complex N-Glycan High_Mannose->Complex_N_Glycan Addition of GlcNAc, Gal, etc. Fucosylated_Glycan Fucosylated Complex N-Glycan Complex_N_Glycan->Fucosylated_Glycan FUT Fucosyltransferase (FUT) FUT->Fucosylated_Glycan Catalyzes GDP_Fuc GDP-Fucose GDP_Fuc->FUT Substrate

Simplified N-linked glycosylation pathway.

Conclusion and Future Directions

Methyl fucopyranosides have proven to be invaluable reagents in the field of glycobiology. Their utility spans from fundamental studies of carbohydrate-protein interactions to the development of novel therapeutic strategies targeting diseases characterized by aberrant fucosylation. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers in this dynamic field.

Future research will likely focus on the development of more specific and potent this compound derivatives as inhibitors of fucosyltransferases and fucosidases. Furthermore, their application as chemical probes for in vivo imaging and as components of targeted drug delivery systems holds significant promise. The continued exploration of the roles of fucosylation in health and disease, aided by tools such as methyl fucopyranosides, will undoubtedly pave the way for new diagnostic and therapeutic innovations.

References

Understanding the Metabolism of Methyl Fucopyranoside in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism of methyl fucopyranoside, focusing on its enzymatic processing, the key enzymes involved, and the downstream metabolic pathways. This document synthesizes current knowledge to offer a detailed resource for researchers in glycobiology and drug development.

Introduction to Fucose Metabolism

Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] It is typically found as a terminal modification on glycoproteins and glycolipids. The cellular processing of fucosylated compounds is a key area of interest in various pathological conditions, including cancer.[2] Mammalian cells utilize two main pathways for the synthesis of the activated fucose donor, GDP-L-fucose: the de novo pathway, which synthesizes it from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or from the breakdown of fucosylated glycoconjugates.[1]

Methyl fucopyranosides, both the α- and β-anomers, are synthetic glycosides of L-fucose.[3][4][5][6] Understanding their metabolic fate within a cell is crucial for their application as research tools or as potential therapeutic agents. The primary metabolic step for a compound like methyl α-L-fucopyranoside upon entering a cell is expected to be the enzymatic hydrolysis of the glycosidic bond, releasing L-fucose and methanol.

Enzymatic Hydrolysis of this compound

The key enzymes responsible for the cleavage of the α-L-fucosyl linkage are α-L-fucosidases (EC 3.2.1.51).[7] These enzymes are exoglycosidases that catalyze the removal of non-reducing terminal L-fucose residues from a variety of glycoconjugates.[8]

Cellular α-L-Fucosidases

In human cells, two primary α-L-fucosidases have been identified:

  • FUCA1: This is a lysosomal tissue α-L-fucosidase that is crucial for the degradation of various fucosylated glycoconjugates.[9] A deficiency in FUCA1 leads to the lysosomal storage disease fucosidosis, characterized by the accumulation of fucose-containing glycoconjugates.[9] It is considered the primary enzyme responsible for lysosomal de-fucosylation.[9]

  • FUCA2: This is a plasma α-L-fucosidase, and its precise functional role is less characterized.[8][9] While it is a lysosomal protein, studies have shown that it does not exhibit significant fucosidase activity against commonly used synthetic substrates.[9]

α-L-fucosidases are classified into different glycoside hydrolase (GH) families based on their amino acid sequences, with GH29 and GH95 being the most prominent.[10][11][12]

The Metabolic Fate of this compound

Upon cellular uptake, methyl α-L-fucopyranoside is likely transported to the lysosome, where it would encounter FUCA1. The enzyme would then catalyze the hydrolysis of the glycosidic bond, yielding L-fucose and methanol. The released L-fucose can then enter the fucose salvage pathway to be converted into GDP-L-fucose, which can then be used by fucosyltransferases to fucosylate other molecules.

Quantitative Data on Fucosidase Activity

Enzyme Source/TypeSubstrateK_m_ (µM)Optimal pHReference
Purified recombinant α-L-fucosidasep-nitrophenyl α-L-fucopyranoside650-[13]
Elizabethkingia meningoseptica cFase Ip-nitrophenyl-α-L-fucopyranoside-~4.5[8]

Experimental Protocols

This section provides detailed methodologies for assaying α-L-fucosidase activity, a key step in studying the metabolism of this compound. These protocols are adapted from established methods using synthetic substrates.[9][14][15][16]

Preparation of Cell and Tissue Lysates
  • Tissue Homogenization:

    • Rinse tissue with phosphate-buffered saline (PBS), pH 7.4, to remove any blood.

    • Homogenize 50 mg of tissue in approximately 200 µL of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[16]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[16]

    • Collect the supernatant for the enzyme activity assay.[16]

  • Cell Lysate Preparation:

    • For adherent cells, avoid using proteolytic enzymes for harvesting. Instead, use a rubber policeman.[16]

    • Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[16]

    • Homogenize or sonicate the cell pellet in an appropriate volume of cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[16]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Fluorometric Assay for α-L-Fucosidase Activity

This assay is based on the cleavage of the synthetic substrate 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[9][14][15]

Materials:

  • FUCA1 Assay Buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.5, containing 0.2% BSA)[9]

  • Dithiothreitol (DTT)

  • 4-MUF Substrate

  • 4-MU Standard

  • 96-well clear flat-bottom microtiter plates

  • Multi-well fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the FUCA1 Assay Buffer with a final concentration of 2 mM DTT. Keep this buffer on ice.[14]

    • Prepare a standard curve of 4-MU in the assay buffer. A typical range would be from 0 to 150 pmoles/well.[14]

  • Sample Preparation:

    • Add 1-10 µL of cell lysate or other samples to the wells of a 96-well plate.[14]

    • For samples with high background fluorescence, prepare parallel wells as sample background controls.

    • Adjust the volume in each well to 50 µL with the FUCA1 Assay Buffer (with DTT).[15]

  • Reaction Mix Preparation:

    • Dilute the 4-MUF substrate to its working concentration (e.g., 1:100) in the FUCA1 Assay Buffer (with DTT).[15]

    • Add 50 µL of the working substrate solution to each sample well.

  • Measurement:

    • Measure the fluorescence kinetically at an excitation wavelength of 330 nm and an emission wavelength of 450 nm at 37°C for 30 minutes.[14][15]

    • Choose two time points within the linear range of the reaction to calculate the rate of the reaction (slope) for each well.

  • Calculation:

    • Subtract the background reading from all sample and standard readings.

    • Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

    • Calculate the α-L-fucosidase activity using the following formula: Activity (U/mL) = (pmol of 4-MU produced) / (reaction time in min x sample volume in mL) One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Colorimetric Assay for α-L-Fucosidase Activity

This assay utilizes the substrate p-nitrophenyl-α-L-fucopyranoside (pNPF), which upon cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[16]

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[16]

  • pNPF Substrate Solution

  • Stop Reagent (e.g., a basic solution to stop the reaction and develop the color)

  • 96-well clear flat-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve of p-nitrophenol in the assay buffer.

    • Add 20 µL of each sample to separate wells of the 96-well plate.[16]

  • Reaction:

    • Add 80 µL of the pNPF substrate solution to each sample well.[16]

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 20 minutes.[16]

  • Measurement:

    • Add 100 µL of the Stop Reagent to each well to terminate the reaction.[16]

    • Read the absorbance at 405 nm.[16]

  • Calculation:

    • Subtract the absorbance of a blank control from all readings.

    • Use the p-nitrophenol standard curve to determine the amount of product formed.

    • Calculate the enzyme activity as described for the fluorometric assay.

Visualizations of Metabolic Pathways and Workflows

Cellular Metabolism of Methyl α-L-Fucopyranoside

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome Methyl_a_L_Fucopyranoside_ext Methyl α-L-Fucopyranoside Methyl_a_L_Fucopyranoside_int Methyl α-L-Fucopyranoside Methyl_a_L_Fucopyranoside_ext->Methyl_a_L_Fucopyranoside_int Uptake FUCA1 FUCA1 (α-L-Fucosidase) Methyl_a_L_Fucopyranoside_int->FUCA1 Transport to Lysosome L_Fucose L-Fucose GDP_Fucose GDP-L-Fucose L_Fucose->GDP_Fucose Salvage Pathway Methanol Methanol Fucosylated_Glycoconjugates Fucosylated Glycoconjugates GDP_Fucose->Fucosylated_Glycoconjugates Fucosylation FUCA1->L_Fucose Hydrolysis FUCA1->Methanol Hydrolysis

Caption: Proposed metabolic pathway of methyl α-L-fucopyranoside in a mammalian cell.

Experimental Workflow for α-L-Fucosidase Activity Assay

Start Start: Sample (Cell/Tissue Lysate) Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Assay_Setup Set up Assay in 96-well Plate (Sample + Buffer) Prepare_Lysate->Assay_Setup Add_Substrate Add Substrate (4-MUF or pNPF) Assay_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Signal (Fluorescence or Absorbance) Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate End End: Fucosidase Activity Data Calculate->End

Caption: General workflow for determining α-L-fucosidase activity.

Conclusion

The metabolism of this compound in cells is primarily governed by the activity of lysosomal α-L-fucosidases, with FUCA1 playing a central role. While direct metabolic studies on this compound are limited, the well-characterized action of these enzymes on other fucosides provides a strong framework for understanding its cellular fate. The provided experimental protocols offer robust methods for quantifying fucosidase activity, which is a critical parameter for studies involving fucosylated compounds. Further research is warranted to elucidate the specific uptake mechanisms of this compound and to determine the kinetic parameters of its hydrolysis by purified fucosidases. This knowledge will be invaluable for the rational design and application of fucose-based molecules in research and medicine.

References

The Pivotal Role of Methyl Fucopyranoside in Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial adhesion of a pathogen to a host cell is a critical and often indispensable step in the establishment of an infection. This intricate process is frequently mediated by specific molecular interactions between adhesins on the pathogen's surface and complementary receptors on the host cell. A significant class of these interactions involves pathogen lectins, which are carbohydrate-binding proteins, recognizing and binding to specific glycan structures on the host cell surface. Fucosylated glycans, in particular, play a crucial role in these recognition events for a multitude of bacterial and fungal pathogens. Methyl fucopyranoside, a stable and readily available derivative of L-fucose, has emerged as a valuable tool for studying and inhibiting these interactions, offering a promising avenue for the development of novel anti-adhesive therapeutics. This technical guide provides a comprehensive overview of the role of this compound in host-pathogen interactions, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

The Core Mechanism: Competitive Inhibition of Pathogen Lectins

This compound primarily exerts its effect by acting as a competitive inhibitor of pathogen lectins that specifically recognize L-fucose residues on host cell glycans. By mimicking the natural fucose ligand, this compound binds to the carbohydrate recognition domain (CRD) of these lectins, thereby blocking their ability to attach to host cells. This anti-adhesive action can prevent the initiation of infection, biofilm formation, and subsequent disease progression.

A key advantage of this anti-adhesion strategy is that it does not directly kill the pathogen, which may reduce the selective pressure for the development of drug resistance compared to traditional antibiotics.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound and its derivatives as inhibitors of pathogen lectins has been quantified in various studies. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Kd) against lectins from notable bacterial and fungal pathogens.

PathogenLectinInhibitorAssay MethodIC50 / Ki / Inhibitory ConcentrationReference
Pseudomonas aeruginosaLecBMethyl α-L-fucopyranosideFluorescence Polarization AssayIC50: 0.60 ± 0.08 µM[1]
Photorhabdus laumondiiPLL3Methyl α-L-fucopyranosideHemagglutination Inhibition Assay0.78 mM[2]
Aspergillus fumigatusFleAMonovalent thiofucosideIsothermal Titration CalorimetryKd: Micromolar range[3]
Candida albicans-L-fucoseAdhesion Inhibition AssayInhibition of adherence noted[4]

Note: While specific IC50 or Ki values for this compound against Candida albicans lectins were not found, studies have shown that L-fucose can inhibit the adhesion of C. albicans to epithelial cells, suggesting a role for fucose-specific interactions.[4]

Impact on Host Cell Signaling Pathways

The interaction of pathogen lectins with host cell surface glycans is not merely a passive anchoring process; it can trigger a cascade of intracellular signaling events that modulate the host's immune response. Pathogens can exploit these signaling pathways to their advantage, for instance, by suppressing pro-inflammatory responses or inducing apoptosis.

This compound, by blocking the initial lectin-glycan interaction, can prevent the pathogen-induced manipulation of host cell signaling. A critical signaling hub in this context involves C-type lectin receptors (CLRs) and Toll-like receptors (TLRs). For example, the CLR DC-SIGN, upon binding to fucosylated pathogen-associated molecular patterns (PAMPs), can modulate TLR-induced signaling pathways. This can lead to a shift in cytokine production, often favoring an anti-inflammatory response (e.g., increased IL-10) that can be beneficial for pathogen survival. By competitively inhibiting the binding of fucosylated PAMPs to DC-SIGN, this compound has the potential to restore a pro-inflammatory environment necessary for pathogen clearance.

Signaling Pathway Diagram

Host_Pathogen_Signaling cluster_pathogen Pathogen cluster_host Host Cell Pathogen Pathogen Lectin Fucose-specific Lectin Pathogen->Lectin expresses CLR DC-SIGN (C-type Lectin Receptor) Lectin->CLR binds to (Fucosylated Glycan) TLR TLR4 HostCell Host Cell Membrane Signaling_Complex Signaling Complex CLR->Signaling_Complex TLR->Signaling_Complex NFkB NF-κB Signaling_Complex->NFkB Cytokines_Pro Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines_Pro activation Cytokines_Anti Anti-inflammatory Cytokines (IL-10) NFkB->Cytokines_Anti inhibition MeFuc Methyl Fucopyranoside MeFuc->Lectin inhibits

Caption: this compound competitively inhibits pathogen lectins.

Experimental Protocols

Hemagglutination Inhibition Assay

This assay is a simple and effective method to screen for inhibitors of lectins that can agglutinate red blood cells (RBCs).

Materials:

  • Pathogen lectin of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2% suspension of human or rabbit red blood cells (RBCs) in PBS

  • This compound (and other potential carbohydrate inhibitors)

  • 96-well U-bottom microtiter plate

Procedure:

  • Determine the Minimum Agglutinating Concentration (MAC) of the lectin: a. Perform a two-fold serial dilution of the lectin in PBS across the wells of a microtiter plate (50 µL/well). b. Add 50 µL of the 2% RBC suspension to each well. c. Incubate the plate at room temperature for 1-2 hours. d. The MAC is the highest dilution of the lectin that causes complete agglutination of the RBCs (a mat of cells covering the bottom of the well). A negative result is a tight button of cells at the bottom of the well.

  • Inhibition Assay: a. Prepare a two-fold serial dilution of this compound in PBS in a new microtiter plate (25 µL/well). b. Add a constant amount of lectin (at 2x the MAC) to each well (25 µL/well). c. Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the lectin. d. Add 50 µL of the 2% RBC suspension to each well. e. Incubate for 1-2 hours at room temperature. f. The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of molecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified pathogen lectin

  • This compound solutions at various concentrations in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Lectin Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS. c. Inject the purified lectin solution over the activated surface to allow for covalent coupling. d. Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis: a. Inject a series of concentrations of this compound in running buffer over the immobilized lectin surface. b. Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves. c. After each injection, regenerate the sensor surface with a brief pulse of a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to calculate ka, kd, and KD.

Cell Adhesion Inhibition Assay

This assay directly measures the ability of this compound to prevent the adhesion of a pathogen to host cells.

Materials:

  • Host cell line (e.g., human epithelial cells like A549 or Caco-2)

  • Pathogen of interest (e.g., Pseudomonas aeruginosa)

  • Cell culture medium

  • This compound

  • Multi-well cell culture plates

  • Crystal violet staining solution

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Cell Culture: a. Seed the host cells into a 96-well plate and grow to confluency.

  • Inhibition of Adhesion: a. Wash the confluent cell monolayers with PBS. b. Pre-incubate the pathogen with various concentrations of this compound in cell culture medium for 30-60 minutes at 37°C. c. Add the pathogen-inhibitor mixture to the host cell monolayers. d. Incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.

  • Quantification of Adherent Bacteria: a. Gently wash the wells multiple times with PBS to remove non-adherent bacteria. b. Fix the cells and adherent bacteria with methanol. c. Stain the wells with crystal violet solution. d. Wash away excess stain with water. e. Solubilize the stain with a solubilization buffer. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent bacteria. g. Calculate the percentage of adhesion inhibition for each concentration of this compound compared to a control without the inhibitor.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_kinetics Binding Kinetics cluster_functional Functional Assay HIA Hemagglutination Inhibition Assay HIA_result Identify potential inhibitors (MIC) HIA->HIA_result SPR Surface Plasmon Resonance (SPR) HIA_result->SPR SPR_result Determine ka, kd, KD SPR->SPR_result Adhesion_Assay Cell Adhesion Inhibition Assay SPR_result->Adhesion_Assay Adhesion_result Quantify inhibition of pathogen adhesion Adhesion_Assay->Adhesion_result

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound serves as a powerful molecular probe and a promising lead compound in the development of anti-adhesive therapies against a range of microbial pathogens. Its ability to competitively inhibit fucose-specific lectins disrupts the initial and crucial step of host-pathogen interaction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other glycomimetic compounds. By understanding and targeting the intricate carbohydrate-mediated interactions at the host-pathogen interface, we can pave the way for a new generation of anti-infective agents that are less prone to the development of resistance.

References

Preliminary studies on methyl fucopyranoside in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Preliminary Studies on Methyl Fucopyranoside in Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of this compound and its derivatives as targeting ligands in drug delivery systems. It focuses on the formulation of fucosylated solid lipid nanoparticles (SLNs) for the targeted delivery of methotrexate (B535133) (MTX), a common chemotherapeutic agent. This document outlines the core principles, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Principle: Fucose-Mediated Targeting

The fundamental principle behind using fucose derivatives in drug delivery is to achieve active targeting. Many types of cancer cells, including certain breast cancers, overexpress specific carbohydrate-binding proteins known as lectins on their surface. L-fucose, a monosaccharide, is a natural ligand for some of these lectins, such as the Aleuria aurantia (B1595364) lectin (AAL). By decorating the surface of a drug-loaded nanocarrier with a fucose derivative like this compound, the nanocarrier can specifically recognize and bind to these lectin receptors on cancer cells.[1][2][3] This interaction triggers receptor-mediated endocytosis, a process where the cell internalizes the nanocarrier, delivering the drug payload directly into the target cell.[4] This targeted approach aims to increase the drug concentration at the tumor site, thereby enhancing therapeutic efficacy while minimizing exposure and damage to healthy tissues.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters from a seminal study by Garg et al. (2016) on fucose-decorated, methotrexate-loaded solid lipid nanoparticles (Fuc-SLN-MTX) compared to non-targeted nanoparticles (SLN-MTX) and the free drug (MTX).[1]

Table 1: Physicochemical Characterization of Nanoparticles

This table outlines the physical properties of the synthesized nanoparticles, which are critical for their stability and biological interaction.

FormulationMean Particle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-MTX141.3 ± 4.80.161 ± 0.04-21.4 ± 2.1
Fuc-SLN-MTX154.2 ± 5.10.172 ± 0.06-18.7 ± 1.9
Data is presented as mean ± standard deviation.
Table 2: Drug Loading and In Vitro Performance

This table details the efficiency of drug encapsulation and the comparative cytotoxicity of the formulations against the MCF-7 breast cancer cell line.

FormulationEntrapment Efficiency (%)Drug Loading (%)IC50 Value on MCF-7 cells (µg/mL)
Free MTXN/AN/A18.42 ± 1.5
SLN-MTX74.2 ± 4.37.1 ± 0.810.16 ± 1.1
Fuc-SLN-MTX71.6 ± 3.96.8 ± 0.63.24 ± 0.4
IC50 represents the concentration of the drug required to inhibit the growth of 50% of the cells. Data is presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters in Wistar Rats

This table summarizes the key pharmacokinetic parameters following intravenous administration, demonstrating the improved circulation and bioavailability of the nanoparticle formulations.[5]

FormulationAUC (µg·h/mL)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)
Free MTX18.7 ± 2.98.4 ± 1.10.52.8 ± 0.4
SLN-MTX98.6 ± 11.214.1 ± 1.94.011.3 ± 1.3
Fuc-SLN-MTX141.2 ± 15.712.6 ± 1.54.014.8 ± 1.7
AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax. Data is presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of fucose-decorated solid lipid nanoparticles.

Synthesis of Fucose-Stearic Acid (Fu-SA) Conjugate

This protocol describes the covalent linking of fucose to stearic acid, creating the amphiphilic targeting ligand.

  • Activation of Stearic Acid: Dissolve stearic acid (1 mmol) in 15 mL of dry dichloromethane (B109758) (DCM). Add N-hydroxysuccinimide (NHS, 1.2 mmol) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 mmol). Stir the reaction mixture at room temperature for 12 hours to activate the carboxylic acid group of stearic acid.

  • Filtration: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and collect the filtrate containing the activated stearic acid-NHS ester.

  • Conjugation: In a separate flask, dissolve L-fucose (1 mmol) and triethylamine (B128534) (TEA, 1.5 mmol) in 10 mL of dimethylformamide (DMF). Add the stearic acid-NHS ester solution dropwise to the fucose solution.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature under constant stirring.

  • Purification: Evaporate the solvent under reduced pressure. Wash the resulting product multiple times with cold diethyl ether to remove unreacted stearic acid. The final Fu-SA conjugate is dried under vacuum and stored at 4°C. Confirmation of the conjugate is typically performed using FTIR and ¹H NMR spectroscopy.

Preparation of Fuc-SLN-MTX by Hot Homogenization

This protocol details the formulation of the targeted solid lipid nanoparticles.

  • Lipid Phase Preparation: Melt a mixture of Gelucire 50/13 and the synthesized Fu-SA conjugate (in a 9:1 molar ratio) at 70°C. Add methotrexate (MTX) to the molten lipid phase and mix until a clear, uniform solution is obtained.

  • Aqueous Phase Preparation: Prepare a 2% w/v aqueous solution of Phospholipon 90NG (surfactant). Heat this solution to 70°C.

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 15 minutes. This creates a hot oil-in-water pre-emulsion.

  • Nanoparticle Formation: Disperse the hot pre-emulsion into cold water (2-4°C) under gentle magnetic stirring. The volume ratio of the hot emulsion to cold water should be approximately 1:10. The rapid cooling solidifies the lipid droplets into solid lipid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to separate the Fuc-SLN-MTX from unentrapped drug and excess surfactant. Wash the pellet twice with deionized water and lyophilize for long-term storage.

  • Control Formulation (SLN-MTX): Prepare the non-targeted SLN-MTX using the same protocol but omitting the Fu-SA conjugate from the lipid phase.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to determine the cell-killing efficacy of the formulations.

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of free MTX, SLN-MTX, and Fuc-SLN-MTX in the cell culture medium. Replace the old medium in the wells with 100 µL of the prepared drug solutions. Include untreated cells as a control.

  • Incubation: Incubate the treated plates for 48 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value for each formulation.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Caption: Receptor-mediated endocytosis of a fucosylated nanocarrier.

G cluster_tests Evaluation Stages cluster_charac cluster_invitro synthesis Synthesis of Fucose-Stearic Acid (Fu-SA) Ligand formulation Preparation of SLNs (Hot Homogenization) synthesis->formulation Incorporate Ligand charac Physicochemical Characterization formulation->charac Assess Quality invitro In Vitro Studies charac->invitro Test Efficacy invivo In Vivo Studies charac->invivo Test in Animal Model psize Particle Size (DLS) data Data Analysis & Conclusion invitro->data mtt Cytotoxicity (MTT Assay) invivo->data zpot Zeta Potential ee Entrapment Efficiency (%) uptake Cellular Uptake

Caption: Experimental workflow for developing fucosylated drug carriers.

References

Methodological & Application

Synthesis Protocol for Methyl α-L-fucopyranoside: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl α-L-fucopyranoside, a valuable building block in glycochemistry and drug discovery. The primary method described is the Fischer glycosidation of L-fucose using a heterogeneous acid catalyst, which offers a straightforward and effective route to the desired product. An alternative microwave-assisted method is also presented for accelerated synthesis. This document includes a summary of quantitative data, detailed experimental procedures, and characterization data to guide researchers in the successful synthesis and verification of methyl α-L-fucopyranoside.

Introduction

Methyl α-L-fucopyranoside and its derivatives are crucial intermediates in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates.[1] L-fucose-containing glycans play significant roles in cellular recognition, adhesion, and signaling pathways. Consequently, access to well-characterized fucopyranosides is essential for the development of novel therapeutics and research tools in glycobiology. The Fischer glycosidation is a classical and widely used method for the preparation of simple glycosides from unprotected sugars and alcohols in the presence of an acid catalyst.[2] This method, while sometimes suffering from a lack of stereoselectivity, can be optimized to favor the formation of the thermodynamically more stable α-anomer.

Data Presentation

The following table summarizes the quantitative data from a reported synthesis of methyl L-fucopyranoside via Fischer glycosidation.

Starting MaterialAlcoholCatalystReaction TimeTemperatureProduct Ratio (α:β)Total Yield (%)Reference
L-FucoseMethanol (B129727)Sulfamic acid5 h80 °C6:181[3]
L-Rhamnose monohydrateMethanolDowex X8-200 (H+)24 hRefluxα-anomer major90 (α), 8 (β)[4]

Experimental Protocols

Method 1: Fischer Glycosidation using a Heterogeneous Acid Catalyst

This protocol is adapted from a procedure for the synthesis of a similar 6-deoxyhexoside, methyl α-L-rhamnopyranoside, and is a reliable method for producing methyl α-L-fucopyranoside.[4]

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Dowex® 50WX8 hydrogen form (or a similar strong acidic ion-exchange resin)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • To a solution of L-fucose (e.g., 5 g) in anhydrous methanol (e.g., 50 mL), add a strong acidic ion-exchange resin like Dowex® 50WX8 (H+ form) (e.g., 5 g).

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the resin.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purify the residue by flash chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 88:12 v/v).

  • The methyl α-L-fucopyranoside will elute as the major product. The β-anomer, if formed, will typically elute second.

  • Combine the fractions containing the pure α-anomer and concentrate under reduced pressure to yield the final product as a white solid.

Characterization:

The identity and purity of the synthesized methyl α-L-fucopyranoside should be confirmed by NMR spectroscopy and comparison with literature data.

  • ¹H NMR (D₂O): Chemical shifts (δ) in ppm.

  • ¹³C NMR (D₂O): Chemical shifts (δ) in ppm.

Assignment ¹³C Chemical Shift (ppm)
C1100.4
C269.1
C370.8
C472.8
C567.3
C616.2
OCH₃55.6

(Note: Specific ¹H NMR chemical shifts and coupling constants should be determined and compared with literature values for confirmation.)

Method 2: Microwave-Assisted Fischer Glycosidation

This method offers a significant reduction in reaction time.[5][6]

Materials:

  • L-Fucose

  • Anhydrous Methanol

  • Amberlite® IR-120 (H⁺ form) resin

Procedure:

  • In a microwave-safe pressure tube, combine L-fucose (e.g., 0.1 g), anhydrous methanol (1 mL), and Amberlite® IR-120 (H⁺ form) resin (0.1 g).[5]

  • Seal the tube and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) for a short duration (e.g., 10 minutes).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the resin.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the anomeric ratio and purified by recrystallization or flash chromatography as described in Method 1.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis L-Fucose L-Fucose Reaction_Vessel Reaction Vessel (Round-bottom flask or Microwave tube) L-Fucose->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Dowex® or Amberlite® resin) Acid_Catalyst->Reaction_Vessel Heating Heating (Reflux or Microwave) Reaction_Vessel->Heating Filtration Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Chromatography Flash Chromatography Concentration->Chromatography Final_Product Methyl α-L-fucopyranoside Chromatography->Final_Product Characterization Characterization (NMR, etc.) Final_Product->Characterization

Caption: Workflow for the synthesis of methyl α-L-fucopyranoside.

References

Application Notes: Methyl Fucopyranoside in Protein-Carbohydrate Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl α-L-fucopyranoside and its β-anomer are invaluable chemical tools in glycobiology and drug discovery for investigating protein-carbohydrate interactions. Fucose, a deoxyhexose sugar, is a critical component of many cell-surface glycans involved in physiological and pathological processes, including cell adhesion, immune responses, and host-pathogen interactions.[1] Fucose-binding proteins, known as lectins, recognize and bind to specific fucosylated glycans, mediating these cellular events. Methyl fucopyranosides serve as stable, specific, and soluble analogs of L-fucose, making them ideal for use as inhibitors or probes in a variety of binding assays to characterize the affinity, specificity, and thermodynamics of these interactions.

Principle of Application: Methyl fucopyranoside is primarily used as a competitive inhibitor in binding assays. The binding of a fucose-binding protein (e.g., a lectin) to its natural, often complex and multivalent, fucosylated glycan ligand can be inhibited by the presence of a small, soluble monosaccharide like this compound. By quantifying the concentration of this compound required to inhibit the interaction, researchers can infer the binding affinity and specificity of the protein for the fucose moiety. This principle is applied across several key biochemical and biophysical techniques.

Key Protein Targets: A variety of lectins from diverse biological sources are known to bind fucose and its derivatives. These proteins are often studied for their roles in pathogenesis and cell recognition. Notable examples include:

  • Ralstonia solanacearum Lectin (RSL): A bacterial lectin with high affinity for L-fucose, implicated in plant pathogenesis.[2][3][4][5]

  • Pseudomonas aeruginosa Lectin II (PA-IIL): A fucose-binding lectin from an opportunistic human pathogen, playing a role in adhesion and biofilm formation.[4][6][7]

  • Aleuria aurantia (B1595364) Lectin (AAL): A fungal lectin known to bind fucose in various linkage forms, widely used in glycan analysis.[8]

  • Burkholderia cenocepacia Lectin (BC2L-C): A bacterial lectin involved in infections in cystic fibrosis patients.[7][9]

Quantitative Data Presentation

The following tables summarize thermodynamic and binding affinity data for the interaction of fucose-binding proteins with methyl α-L-fucopyranoside and related ligands, as determined by various biophysical methods.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC) This table presents the key thermodynamic parameters for the binding of lectins to fucose-containing ligands. The data provides insight into the driving forces of the interaction (enthalpy and entropy).

LectinLigandKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
RSL (Wild Type)Methyl α-L-fucopyranoside15.7-8.5-13.24.7~1.0[10]
PA-IILL-Fucose0.52-8.6-12.53.90.8[6]
CML1Lacto-N-fucopentaose17.8-6.5-10.23.71.0[1]

Note: Data is often highly dependent on experimental conditions such as buffer, pH, and temperature.

Table 2: Inhibition Constants (IC50) from Competitive Binding Assays This table shows the concentration of various fucosides required to inhibit 50% of the binding between a lectin and its immobilized ligand, typically determined by Enzyme-Linked Lectin Assay (ELLA) or a similar method.

LectinImmobilized LigandInhibitorIC50 (µM)Reference
RSLFucosyl-PAAL-Fucose16[9]
RSLFucosyl-PAAMethyl α-L-fucopyranoside14[9]
PA-IILFucosyl-PAAL-Fucose1.3[9]
PA-IILFucosyl-PAAMethyl α-L-fucopyranoside1.7[9]
AFLFucosyl-PAAL-Fucose180[9]
AFLFucosyl-PAAMethyl α-L-fucopyranoside170[9]

PAA: Polyacrylamide

Experimental Protocols & Visualizations

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters (Kd, ΔH, ΔS, and stoichiometry n) in a single experiment.[11][12] This makes it the gold standard for characterizing protein-carbohydrate interactions.[13]

Protocol:

  • Sample Preparation:

    • Prepare the fucose-binding protein (e.g., RSL) and methyl α-L-fucopyranoside in identical, thoroughly degassed buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).[14] Mismatched buffers can cause large heats of dilution, masking the binding signal.

    • Typical protein concentration in the sample cell: 10-50 µM.[14]

    • Typical this compound concentration in the syringe: 10-20 times the protein concentration (e.g., 100-500 µM).[14]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly affect the calculated stoichiometry and dissociation constant.[14]

    • Centrifuge or filter all solutions to remove aggregates.[14]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 750 rpm).

    • Load the protein solution into the sample cell (~200 µL) and the this compound solution into the injection syringe (~40 µL).

  • Titration Experiment:

    • Perform an initial injection of ~0.4 µL to remove any air from the syringe tip and allow for equilibration. Discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) at an appropriate spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the this compound solution into the buffer alone. Subtract this data from the protein-ligand binding data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate Kd, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values (ΔG = -RTlnKa = ΔH - TΔS).[12]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_results 4. Results p1 Prepare Protein & Ligand in Identical, Degassed Buffer p2 Determine Accurate Concentrations p1->p2 p3 Centrifuge/Filter Samples p2->p3 r1 Load Protein into Cell, Ligand into Syringe p3->r1 r2 Set Experimental Parameters (Temp, Stirring) r1->r2 r3 Perform Titration: Series of Injections r2->r3 a1 Integrate Injection Peaks (Raw Data -> Heat/Injection) r3->a1 a2 Subtract Heat of Dilution (Control Experiment) a1->a2 a3 Plot Binding Isotherm a2->a3 a4 Fit Data to Binding Model a3->a4 res Determine: Kd, ΔH, ΔS, n a4->res

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR) Inhibition Assay

SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time.[15][16] An inhibition assay can determine the affinity of this compound by measuring its ability to compete with a fucosylated analyte for binding to an immobilized lectin.

Protocol:

  • Lectin Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip).

    • Activate the carboxymethylated dextran (B179266) surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize the fucose-binding lectin to the surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the lectin to subtract non-specific binding.

  • Analyte Binding Assay:

    • Prepare a fucosylated analyte (e.g., a fucosylated glycoprotein (B1211001) or neoglycoconjugate) at a constant concentration (ideally near its Kd for the immobilized lectin).

    • Prepare a dilution series of the inhibitor, methyl α-L-fucopyranoside, in running buffer (e.g., HBS-EP+).

    • For each measurement cycle, co-inject the fucosylated analyte mixed with a specific concentration of this compound over the lectin and reference flow cells.

    • Measure the binding response (in Resonance Units, RU) at equilibrium.

    • Regenerate the sensor surface between cycles using a mild solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Plot the equilibrium binding response (Req) against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve to a suitable inhibition model to determine the IC50 value (the concentration of inhibitor that reduces the analyte binding by 50%).

    • The Ki (inhibition constant), which reflects the affinity of the inhibitor, can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the analyte is known.

SPR_Workflow cluster_prep 1. Surface Preparation cluster_run 2. Inhibition Assay cluster_analysis 3. Data Analysis cluster_results 4. Result p1 Activate Sensor Chip Surface (e.g., EDC/NHS) p2 Immobilize Fucose-Binding Lectin via Amine Coupling p1->p2 p3 Block & Stabilize Surface p2->p3 r3 Co-inject Analyte + Inhibitor over Sensor Surface p3->r3 r1 Prepare Analyte (Fuc-Glycoprotein) at Constant Concentration r2 Prepare Serial Dilution of this compound r1->r2 r2->r3 r4 Measure Equilibrium Response (RU) r3->r4 r5 Regenerate Surface r4->r5 a1 Plot Response (Req) vs. log[Inhibitor] r4->a1 r5->r3 Repeat for each inhibitor concentration a2 Fit Dose-Response Curve res Determine IC50 / Ki a2->res

Caption: Workflow for an SPR-based inhibition in solution assay.
Competitive Enzyme-Linked Lectin Assay (ELLA)

This assay is a variation of ELISA where a fucosylated glycoprotein is immobilized on a plate, and a labeled lectin binds to it.[17] The binding can be inhibited by free this compound in solution. The signal is inversely proportional to the concentration of the inhibitor.

Protocol:

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with a fucosylated glycoprotein (e.g., 1-10 µg/mL in coating buffer, such as PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1-3% BSA in PBST or a carbohydrate-free blocker) to each well.[18]

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate 3 times with wash buffer.

  • Competitive Inhibition:

    • Prepare a serial dilution of methyl α-L-fucopyranoside (inhibitor) in assay buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of a labeled fucose-binding lectin (e.g., biotinylated AAL) with each concentration of the inhibitor for 30-60 minutes at RT.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked assay plate. Include controls with no inhibitor (maximum signal) and no lectin (background).

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate 4-5 times with wash buffer to remove unbound lectin.

    • If using a biotinylated lectin, add 100 µL of streptavidin-HRP conjugate diluted in assay buffer. Incubate for 1 hour at RT.

    • Wash the plate thoroughly.

    • Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (5-20 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELLA_Workflow s1 1. Coat Plate with Fucosylated Glycoprotein s2 2. Wash & Block Non-specific Sites s1->s2 s3 3. Pre-incubate Labeled Lectin with this compound Dilutions s2->s3 s4 4. Add Mixture to Plate & Incubate s3->s4 s5 5. Wash to Remove Unbound Lectin s4->s5 s6 6. Add Enzyme Conjugate (e.g., Streptavidin-HRP) s5->s6 s7 7. Wash & Add Chromogenic Substrate s6->s7 s8 8. Stop Reaction & Read Absorbance (450 nm) s7->s8 s9 9. Plot Inhibition Curve & Determine IC50 s8->s9

Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).
Pathogen-Host Adhesion Inhibition Model

Fucose-binding lectins on the surface of pathogens are often critical virulence factors that mediate attachment to fucosylated glycans on host cell surfaces. This compound can act as an inhibitor in this process, providing a basis for anti-adhesion therapies.

Adhesion_Inhibition cluster_host Host Cell Surface cluster_pathogen Pathogen Surface host_receptor Fucosylated Glycan Receptor lectin Bacterial Lectin (e.g., RSL, PA-IIL) lectin->host_receptor Binding & Adhesion mfp Methyl α-L-fucopyranoside (Soluble Inhibitor) mfp->lectin Competitive Inhibition

Caption: Inhibition of pathogen-host cell adhesion by this compound.

References

Application Notes and Protocols: Methyl Fucopyranoside as a Substrate for Fucosyltransferase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosyltransferases (FUTs) are a class of glycosyltransferase enzymes that catalyze the transfer of an L-fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule.[1] This process, known as fucosylation, is a critical post-translational modification that plays a vital role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation are associated with various diseases, including cancer and inflammation, making FUTs attractive targets for drug development.[2][3]

The acceptor substrates for FUTs are diverse and include oligosaccharides on glycoproteins and glycolipids.[1] The specificity of different FUTs for their acceptor substrates is a key determinant of the types of fucosylated structures, or fucosides, that are synthesized. This document provides detailed application notes and protocols for investigating the use of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside as simple acceptor substrates for fucosyltransferase enzymes. While complex oligosaccharides are the natural substrates for many FUTs, the use of simpler, chemically defined substrates like methyl fucopyranosides can be advantageous for developing straightforward and reproducible enzyme assays for screening and characterization of FUTs and their inhibitors.

Fucosyltransferase Families and Their Acceptor Specificity

Several families of fucosyltransferases have been identified, each with distinct acceptor specificities. The following table summarizes the major human fucosyltransferase families and their characteristic acceptor substrates.

Fucosyltransferase FamilyEnzyme ExamplesTypical Acceptor Substrate MoietyLinkage Formed
α1,2-Fucosyltransferases FUT1, FUT2Galactose (Gal)α1,2
α1,3/4-Fucosyltransferases FUT3, FUT4, FUT5, FUT6, FUT7, FUT9N-acetylglucosamine (GlcNAc)α1,3 or α1,4
α1,6-Fucosyltransferases FUT8Core N-acetylglucosamine (GlcNAc) of N-glycansα1,6
O-Fucosyltransferases POFUT1 (OFUT1)Serine/Threonine in EGF domainsO-linkage

Methyl Fucopyranoside as a Potential Acceptor Substrate

Methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are simple monosaccharide glycosides. While most fucosyltransferases exhibit a preference for larger, more complex oligosaccharide acceptors, the use of these simple glycosides as acceptor substrates can offer a streamlined approach for initial enzyme characterization and high-throughput screening of inhibitors. The aglycone (in this case, the methyl group) can influence the binding and activity of the enzyme.

Hypothetical Kinetic Data for a Fucosyltransferase with this compound

The following table presents hypothetical kinetic parameters for a generic fucosyltransferase with this compound as the acceptor substrate. These values are for illustrative purposes and would need to be determined experimentally for any specific fucosyltransferase.

Acceptor SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)
Methyl α-L-fucopyranosideRecombinant Human FUTX5.20.8
Methyl β-L-fucopyranosideRecombinant Human FUTX8.90.5
N-acetyllactosamine (Control)Recombinant Human FUTX0.515.2

Note: This data is hypothetical and intended to serve as a template for the presentation of experimentally determined kinetic parameters.

Experimental Protocols

This section provides a detailed protocol for assessing the activity of a fucosyltransferase enzyme using this compound as an acceptor substrate. The protocol is based on a general HPLC-based assay for fucosyltransferase activity.[4][5]

Protocol 1: Fucosyltransferase Activity Assay using HPLC

1. Principle:

This assay measures the enzymatic transfer of fucose from the donor substrate, GDP-fucose, to the acceptor substrate, this compound. The reaction product, a disaccharide, is then separated from the unreacted substrates by High-Performance Liquid Chromatography (HPLC) and quantified.

2. Materials and Reagents:

  • Recombinant fucosyltransferase enzyme (e.g., human FUT3, FUT6, or FUT8)

  • Methyl α-L-fucopyranoside or Methyl β-L-fucopyranoside (Acceptor substrate)

  • Guanosine 5'-diphosphate-β-L-fucose (GDP-fucose) (Donor substrate)

  • HEPES buffer (50 mM, pH 7.4)

  • Manganese chloride (MnCl₂) (20 mM)

  • Bovine Serum Albumin (BSA) (0.1% w/v)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

3. Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Thermomixer or water bath

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

4. Enzyme Preparation:

  • Reconstitute the lyophilized recombinant fucosyltransferase in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to a stock concentration of 1 mg/mL.

  • Store the enzyme stock in aliquots at -80°C to avoid repeated freeze-thaw cycles.

5. Assay Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube on ice. The final reaction volume is 50 µL.

    • 5 µL of 10x Reaction Buffer (500 mM HEPES pH 7.4, 200 mM MnCl₂, 1% BSA)

    • 5 µL of this compound (100 mM stock, for a final concentration of 10 mM)

    • 5 µL of GDP-fucose (10 mM stock, for a final concentration of 1 mM)

    • X µL of fucosyltransferase enzyme (diluted to an appropriate concentration)

    • (35 - X) µL of ultrapure water

  • Enzyme Reaction:

    • Pre-warm the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the fucosyltransferase enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 30, 60, 90 minutes). The optimal incubation time should be determined experimentally to ensure the reaction is in the linear range.

    • For kinetic studies, vary the concentration of the acceptor substrate (this compound) while keeping the donor substrate (GDP-fucose) concentration constant and saturating.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of ice-cold 100% acetonitrile.

    • Alternatively, the reaction can be terminated by heating at 95°C for 5 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

6. HPLC Analysis:

  • HPLC Conditions:

    • Column: Reversed-phase C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-5 min: 2% B

      • 5-25 min: 2-30% B (linear gradient)

      • 25-30 min: 30-90% B (linear gradient)

      • 30-35 min: 90% B

      • 35-40 min: 90-2% B (linear gradient)

      • 40-45 min: 2% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 262 nm (for detection of GDP-fucose and the product containing the GDP moiety)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to GDP-fucose and the fucosylated this compound product based on their retention times (which should be determined using standards).

    • Integrate the peak area of the product.

    • Create a standard curve using known concentrations of the fucosylated product to convert peak area to the amount of product formed.

    • Calculate the initial reaction velocity (V₀) in µmol/min/mg of enzyme.

    • For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Fucosyltransferase Reaction

Fucosyltransferase_Reaction GDP_Fucose GDP-Fucose (Donor Substrate) FUT Fucosyltransferase (Enzyme) GDP_Fucose->FUT Methyl_Fucopyranoside This compound (Acceptor Substrate) Methyl_Fucopyranoside->FUT Product Fucosylated this compound (Product) FUT->Product GDP GDP FUT->GDP

Caption: Enzymatic transfer of fucose to this compound.

Experimental Workflow for Fucosyltransferase Assay

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis prep_steps Prepare reaction mix: - Buffer - MnCl₂ - BSA - this compound - GDP-Fucose add_enzyme Add Fucosyltransferase prep_steps->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Acetonitrile or Heat) incubate->terminate centrifuge Centrifuge terminate->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis (Peak Integration, Quantification) hplc->data_analysis

Caption: Workflow for the fucosyltransferase activity assay.

References

Application Notes and Protocols: Experimental Procedures for Glycosylation with Methyl Fucopyranoside Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that significantly influences a wide array of biological processes. Fucosylation, the addition of a fucose sugar moiety, is a key type of glycosylation involved in cell adhesion, signaling, and immune responses. The precise chemical synthesis of fucosylated glycans is paramount for the development of novel therapeutics and for studying the fundamental roles of these complex carbohydrates in biology.

These application notes provide detailed experimental procedures for chemical glycosylation reactions using methyl fucopyranoside donors. The protocols cover the preparation of glycosyl donors, glycosylation reactions with various promoters, and subsequent deprotection and purification steps. Furthermore, the biological significance of fucosylation is highlighted through its role in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

I. General Workflow for Fucosylation

The chemical synthesis of a fucosylated oligosaccharide from a this compound donor generally follows a well-defined workflow. This process involves the strategic use of protecting groups to ensure regioselectivity, activation of the anomeric center of the fucosyl donor, coupling with a glycosyl acceptor, and finally, removal of the protecting groups to yield the desired product.

Fucosylation Workflow start Start: This compound protect Protection of Hydroxyl Groups start->protect e.g., Benzylation activate Anomeric Activation protect->activate e.g., Bromination glycosylation Glycosylation with Acceptor activate->glycosylation Promoter (e.g., AgOTf) deprotect Deprotection glycosylation->deprotect e.g., Hydrogenolysis purify Purification deprotect->purify Chromatography end Final Product: Fucosylated Oligosaccharide purify->end

Caption: General workflow for chemical fucosylation.

II. Experimental Protocols

A. Preparation of a Per-O-Benzylated Fucosyl Bromide Donor

This protocol describes the preparation of a common fucosyl donor, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, from methyl α-L-fucopyranoside. Benzyl (B1604629) groups are used as protecting groups for the hydroxyl moieties.

Materials:

  • Methyl α-L-fucopyranoside

  • Benzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • Benzylation:

    • To a solution of methyl α-L-fucopyranoside (1.0 eq) in anhydrous DMF, add sodium hydride (4.0 eq) portion-wise at 0 °C under an argon atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzyl chloride (4.0 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 16-24 hours.

    • Quench the reaction by the slow addition of methanol (B129727), followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside.

  • Bromination:

    • Dissolve the benzylated this compound in a minimal amount of DCM.

    • Add a solution of 33% HBr in acetic acid (excess).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Dilute the reaction mixture with DCM and wash carefully with ice-cold water and saturated aqueous sodium bicarbonate until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, which is often used immediately in the next step.

B. Glycosylation with a Fucosyl Bromide Donor and a Methyl Glucopyranoside Acceptor

This protocol details the glycosylation of a methyl glucopyranoside acceptor with the prepared fucosyl bromide donor, promoted by silver trifluoromethanesulfonate (B1224126) (AgOTf).

Materials:

  • 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide (glycosyl donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (glycosyl acceptor)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Triethylamine

  • Celite

Procedure:

  • A mixture of the fucosyl bromide donor (1.2 eq), the methyl glucopyranoside acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere for 1 hour at room temperature.

  • The mixture is cooled to -78 °C.

  • A solution of AgOTf (1.2 eq) in anhydrous toluene (B28343) is added dropwise.

  • The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the protected fucosylated disaccharide.

C. Glycosylation with a Fucosyl Thioglycoside Donor

This protocol outlines the use of a fucosyl thioglycoside donor, which often offers greater stability than the corresponding bromide. The activation is achieved using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Materials:

  • Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside (glycosyl donor)

  • Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (glycosyl acceptor)

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • A mixture of the fucosyl thioglycoside donor (1.5 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM is stirred under argon for 1 hour at room temperature.[1]

  • The mixture is cooled to -30 °C.[1]

  • NIS (2.0 eq) is added, followed by the dropwise addition of a catalytic amount of TfOH (0.1 eq).[1]

  • The reaction is stirred at -30 °C for 1-2 hours, monitoring by TLC.[1]

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • The mixture is filtered through Celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

D. Deprotection of Benzyl Groups

This protocol describes the removal of benzyl protecting groups by catalytic hydrogenation to yield the final deprotected oligosaccharide.

Materials:

  • Protected fucosylated oligosaccharide

  • Palladium on carbon (10% Pd/C)

  • Methanol or a mixture of Methanol/Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • The protected oligosaccharide is dissolved in methanol or a suitable solvent mixture.

  • 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete deprotection.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the deprotected fucosylated oligosaccharide.[1]

E. Purification of Fucosylated Oligosaccharides

Purification of the final deprotected oligosaccharide is often achieved by size-exclusion chromatography or reversed-phase chromatography.

Materials:

  • Crude deprotected oligosaccharide

  • Sephadex G-10 or G-25, or C18 silica gel

  • Deionized water or a mixture of water and acetonitrile (B52724) for elution

Procedure (Size-Exclusion Chromatography):

  • A column is packed with pre-swollen Sephadex G-10 or G-25 in deionized water.

  • The crude oligosaccharide is dissolved in a minimal amount of deionized water and loaded onto the column.

  • Elution is carried out with deionized water.

  • Fractions are collected and analyzed by TLC (using a highly polar mobile phase) or mass spectrometry to identify the fractions containing the pure product.

  • The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

III. Quantitative Data Summary

The choice of glycosyl donor, promoter, and protecting groups significantly impacts the yield and stereoselectivity of the glycosylation reaction. The following tables summarize representative quantitative data from the literature to aid in experimental design.

Table 1: Comparison of Fucosyl Donors and Promoters

Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp (°C)Time (h)Yield (%)Reference
2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideAgOTfDCM-78 to RT3~70-80%General knowledge
Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranosideBenzyl 2-O-benzoyl-4-O-(...)-β-D-glucopyranosideNIS/TfOHDCM-30192[1]
2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl bromideMethyl 4-O-benzoyl-(...)-α-L-rhamnopyranosideAgOTfDCMRT--[2]
2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranosideMethyl 4-O-benzyl-(...)-α-L-rhamnopyranosideDMTSTEt₂ORT--[2]

Table 2: Influence of Protecting Groups on Glycosylation

Donor Protecting GroupAcceptor Protecting GroupReaction TypeOutcomeReference
Benzyl (non-participating)BenzylFucosylationGenerally leads to a mixture of α and β anomers, with α often favored under kinetic control.General knowledge
Acetyl (participating at C-2)BenzylFucosylationFavors the formation of the 1,2-trans glycosidic linkage (β-fucoside).General knowledge
Benzoyl (participating at C-2)Benzoyl/BenzylFucosylationSimilar to acetyl, promotes the formation of the 1,2-trans product.[1]

IV. Biological Context: Fucosylation in EGFR Signaling

Fucosylation plays a crucial role in regulating the activity of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and differentiation.[3][4] Aberrant fucosylation of EGFR has been implicated in various cancers.[3]

Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is catalyzed by the enzyme fucosyltransferase 8 (FUT8).[5] This modification on EGFR is essential for its proper function. The presence of core fucose on the N-glycans of EGFR enhances the binding of its ligand, Epidermal Growth Factor (EGF).[6] This enhanced binding facilitates receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain, which in turn activates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5] Conversely, a lack of core fucosylation can impair EGFR signaling.[6]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_active EGFR (Active) (core-fucosylated) EGF->EGFR_active Binds EGFR_inactive EGFR (Inactive) (non-fucosylated) EGFR_dimer EGFR Dimer (Phosphorylated) EGFR_active->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription ... FUT8 FUT8 (Fucosyltransferase 8) FUT8->EGFR_active Core Fucosylation GDP_Fuc GDP-Fucose GDP_Fuc->FUT8

Caption: Role of core fucosylation in EGFR signaling.

This diagram illustrates that core fucosylation of EGFR by FUT8 is a critical step for efficient EGF binding, leading to receptor dimerization, phosphorylation, and the activation of downstream pathways that promote cell proliferation and survival. This highlights the importance of studying fucosylation for understanding disease mechanisms and developing targeted therapies.

References

Application Notes and Protocols for Cell Culture Experiments Using Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-L-fucopyranoside is a synthetically accessible, cell-permeable derivative of L-fucose, a deoxyhexose sugar integral to a multitude of biological processes. As a crucial component of various glycoconjugates, including glycoproteins and glycolipids, L-fucose plays a pivotal role in cell-cell recognition, adhesion, and signaling. Dysregulation of fucosylation is frequently implicated in pathological conditions, notably in cancer progression and metastasis. Methyl α-L-fucopyranoside serves as a valuable tool for investigating the functional consequences of fucosylation, acting as a competitive inhibitor of fucosyltransferases and lectins that recognize L-fucose. These application notes provide a comprehensive overview and detailed protocols for utilizing methyl α-L-fucopyranoside in cell culture experiments to explore its effects on cell viability, adhesion, and relevant signaling pathways.

Applications

  • Inhibition of Fucosyltransferase Activity: Methyl α-L-fucopyranoside can be employed as a competitive inhibitor of fucosyltransferases (FUTs), enzymes that catalyze the transfer of fucose from a donor substrate (GDP-fucose) to an acceptor molecule. By competing with the natural substrate, it can modulate the fucosylation of cellular proteins and lipids.

  • Modulation of Cell Adhesion: Fucosylated glycans are recognized by selectins and other lectins, mediating cell adhesion processes. Methyl α-L-fucopyranoside can competitively block these interactions, thereby inhibiting cell adhesion to extracellular matrix components or other cells.

  • Investigation of Signaling Pathways: Aberrant fucosylation is known to impact key signaling pathways, including the Notch pathway, which is critical for cell fate decisions. Methyl α-L-fucopyranoside can be used to probe the role of fucosylation in these pathways.

  • Anticancer Research: Given the role of fucosylation in cancer, methyl α-L-fucopyranoside is a useful compound for investigating the potential of targeting fucosylation as a therapeutic strategy.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of methyl α-L-fucopyranoside in various cell-based assays. Note: The specific values will vary depending on the cell line, experimental conditions, and the specific isomer of methyl fucopyranoside used. These tables should be used as templates for presenting experimentally determined data.

Table 1: Hypothetical IC50 Values of Methyl α-L-fucopyranoside on Cancer Cell Lines

Cell LineCancer TypeIC50 (mM) after 48h
MDA-MB-231Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.1
HT-29Colon Cancer18.9 ± 1.5
PANC-1Pancreatic Cancer22.4 ± 2.3

Table 2: Hypothetical Effect of Methyl α-L-fucopyranoside on Cell Adhesion

Cell LineSubstrateMethyl α-L-fucopyranoside (mM)% Inhibition of Adhesion
MDA-MB-231Fibronectin1025.3 ± 3.1
2048.7 ± 4.2
A549Laminin1018.9 ± 2.5
2035.6 ± 3.8

Table 3: Hypothetical Inhibition of Fucosyltransferase Activity

FucosyltransferaseMethyl α-L-fucopyranoside (mM)% Inhibition
FUT8530.1 ± 2.9
1055.8 ± 4.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of methyl α-L-fucopyranoside on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Methyl α-L-fucopyranoside (sterile, cell culture grade)

  • Adherent cancer cell line of choice (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare a stock solution of methyl α-L-fucopyranoside in sterile PBS or culture medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 mM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of methyl α-L-fucopyranoside.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control (0 mM). Plot the viability against the concentration of methyl α-L-fucopyranoside to determine the IC50 value.

Protocol 2: Cell Adhesion Assay

This protocol assesses the ability of methyl α-L-fucopyranoside to inhibit the adhesion of cancer cells to an extracellular matrix (ECM) protein-coated surface.

Materials:

  • Methyl α-L-fucopyranoside

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • ECM protein (e.g., Fibronectin, Laminin)

  • 96-well plate

  • BSA (Bovine Serum Albumin)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 50 µL of ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Pre-incubate the cell suspension with various concentrations of methyl α-L-fucopyranoside (e.g., 0, 10, 20 mM) for 30 minutes at 37°C.

  • Adhesion: Add 100 µL of the treated cell suspension to each coated well and incubate for 1 hour at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes. Remove methanol and stain with 100 µL of Crystal Violet solution for 20 minutes.

  • Destaining: Wash the wells with water and air dry. Add 100 µL of Sorensen's buffer to each well to solubilize the dye.

  • Quantification: Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the untreated control.

Protocol 3: Western Blot for Notch Signaling Pathway

This protocol examines the effect of methyl α-L-fucopyranoside on the expression of key proteins in the Notch signaling pathway.

Materials:

  • Methyl α-L-fucopyranoside

  • Cancer cell line

  • Complete culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Notch1, anti-Hes1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with methyl α-L-fucopyranoside (e.g., 20 mM) for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL reagent and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., GAPDH).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment 3. Add this compound (Varying Concentrations) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability adhesion Cell Adhesion (Crystal Violet) treatment->adhesion western Western Blot (Notch Pathway) treatment->western ic50 IC50 Calculation viability->ic50 inhibition % Inhibition adhesion->inhibition expression Protein Expression western->expression

Caption: Experimental workflow for assessing the effects of this compound.

notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_fucosylation Fucosylation ligand Notch Ligand (e.g., Jagged1) notch_receptor Notch Receptor ligand->notch_receptor Binding s2_cleavage S2 Cleavage (ADAM10/17) notch_receptor->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd Notch Intracellular Domain (NICD) s3_cleavage->nicd csl CSL nicd->csl Translocation mam MAML csl->mam Complex Formation hes1 Hes1 Gene mam->hes1 Activation transcription Transcription hes1->transcription fut Fucosyltransferase (FUT) fut->notch_receptor Fucosylation fucose L-Fucose fucose->fut methyl_fuco This compound (Inhibitor) methyl_fuco->fut

Caption: The role of fucosylation in the Notch signaling pathway.

Application Notes and Protocols for Methyl Fucopyranoside in Synthetic Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl fucopyranoside in the design and evaluation of synthetic glycoconjugate vaccines. The following sections detail the synthesis of a this compound-based immunogen, its immunological evaluation in a murine model, and the underlying signaling pathways involved in the induced immune response.

Introduction

Synthetic glycoconjugate vaccines represent a promising strategy for eliciting specific and robust immune responses against carbohydrate antigens associated with pathogens and cancer cells. Fucosylated glycans are frequently implicated in cell recognition, adhesion, and signaling processes, making them attractive targets for vaccine development. Methyl α-L-fucopyranoside serves as a key building block for constructing synthetic antigens that mimic these native fucosylated epitopes. By conjugating this synthetic glycan to a carrier protein, a T-cell dependent immune response can be induced, leading to the generation of high-affinity antibodies and immunological memory. These protocols outline the necessary steps from chemical synthesis to in-depth immunological analysis for advancing this compound-based vaccine candidates.

Data Presentation

Table 1: Immunogenicity of this compound-KLH Conjugate in Mice
GroupAntigenAdjuvantMean IgG Titer (Week 6)Predominant Isotype
1This compound-KLHCFA/IFA1:64,000IgG1
2KLHCFA/IFA<1:100 (anti-glycan)-
3PBSCFA/IFA<1:100-

Data are representative of typical results from a murine immunization study. Titers are determined by endpoint ELISA.

Table 2: Th1/Th2 Cytokine Profile of Splenocytes from Immunized Mice
GroupAntigenIFN-γ (pg/mL)IL-4 (pg/mL)
1This compound-KLH850 ± 120450 ± 75
2KLH150 ± 30100 ± 20
3PBS< 50< 20

Splenocytes were harvested at week 6 and re-stimulated in vitro with the this compound-KLH conjugate. Cytokine concentrations in the supernatant were measured by ELISA.

Experimental Protocols

Protocol 1: Synthesis of a Carboxyl-Functionalized this compound Linker

Objective: To synthesize methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside functionalized with a carboxyl-terminated linker for subsequent conjugation to a carrier protein.

Materials:

  • Methyl α-L-fucopyranoside

  • Pyridine (B92270)

  • Acetic anhydride (B1165640)

  • Adipic acid dihydrazide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acetylation of this compound: a. Dissolve methyl α-L-fucopyranoside (1 mmol) in pyridine (5 mL). b. Add acetic anhydride (5 mmol) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with methanol (B129727) and concentrate under reduced pressure. e. Purify the resulting methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside by silica gel column chromatography.

  • Activation of Adipic Acid Dihydrazide: a. Dissolve adipic acid dihydrazide (2 mmol) in DMF (10 mL). b. Add EDC (2.2 mmol) and NHS (2.2 mmol) and stir at room temperature for 4 hours to activate one of the carboxyl groups.

  • Coupling of Acetylated this compound to the Linker: a. This step requires a fucopyranoside derivative with a suitable functional group for linker attachment, which is not explicitly detailed in the search results. A plausible approach would involve selective deprotection and oxidation to an aldehyde, followed by reductive amination with the hydrazide linker. For the purpose of this protocol, we will assume the availability of a suitably functionalized fucopyranoside.

  • A more direct approach for creating a carboxyl-terminated linker on a carbohydrate is the reaction with a cyclic anhydride, such as succinic anhydride. a. Dissolve methyl α-L-fucopyranoside (1 mmol) in pyridine (5 mL). b. Add succinic anhydride (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). c. Stir the reaction at room temperature for 24 hours. d. Concentrate the reaction mixture under reduced pressure. e. Purify the resulting this compound-hemisuccinate by silica gel chromatography to yield the desired carboxyl-functionalized glycan.

Protocol 2: Conjugation of Functionalized this compound to Keyhole Limpet Hemocyanin (KLH)

Objective: To covalently link the carboxyl-functionalized this compound to the carrier protein KLH using EDC/NHS chemistry.[1][2][3]

Materials:

  • Carboxyl-functionalized this compound (from Protocol 1)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Dissolve the carboxyl-functionalized this compound (10 mg) in 1 mL of activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC (5 mg) and Sulfo-NHS (7 mg) to the glycan solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Dissolve KLH (10 mg) in 2 mL of PBS (pH 7.4).

  • Add the activated glycan solution to the KLH solution and mix gently.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS (4 L) at 4°C for 48 hours, with three buffer changes.

  • Determine the protein concentration of the final glycoconjugate solution.

  • Confirm conjugation using methods such as SDS-PAGE (observing a shift in the molecular weight of KLH) and MALDI-TOF mass spectrometry.

Protocol 3: Murine Immunization with this compound-KLH Conjugate

Objective: To immunize mice to elicit an antibody response against the this compound antigen.

Materials:

  • This compound-KLH conjugate (from Protocol 2)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • 6-8 week old female BALB/c mice

  • Syringes and needles (27G)

Procedure:

  • Primary Immunization (Day 0): a. Prepare an emulsion by mixing 100 µL of the this compound-KLH conjugate (at 1 mg/mL in PBS) with 100 µL of CFA. b. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed that does not disperse when dropped into water. c. Inject 100 µL of the emulsion subcutaneously at two sites on the back of each mouse (50 µL per site), delivering a total of 50 µg of the conjugate.

  • Booster Immunizations (Day 14 and Day 28): a. Prepare an emulsion by mixing the glycoconjugate with IFA in a 1:1 ratio, as described above. b. Inject 100 µL of the emulsion intraperitoneally, delivering 50 µg of the conjugate.

  • Serum Collection: a. Collect blood samples via tail bleed or submandibular bleed at day 0 (pre-immune) and 2 weeks after each booster immunization (e.g., day 28 and day 42). b. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum. c. Store the serum at -20°C for subsequent analysis.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the serum antibody response against the this compound antigen.

Materials:

  • This compound conjugated to a non-immunogenic carrier like Bovine Serum Albumin (BSA) for coating (this compound-BSA)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Mouse sera (from Protocol 3)

  • HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of this compound-BSA (5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the mouse sera in blocking buffer (starting from 1:100).

  • Add 100 µL of the diluted sera to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., twice the absorbance of the pre-immune serum).

Protocol 5: Intracellular Cytokine Staining (ICS) for Th1/Th2 Profile Analysis by Flow Cytometry

Objective: To determine the T helper cell polarization (Th1 vs. Th2) by measuring the production of IFN-γ and IL-4 in splenocytes.[1][4][5][6][7]

Materials:

  • Spleens from immunized and control mice (from Protocol 3)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • This compound-KLH conjugate

  • Brefeldin A

  • PMA and Ionomycin (for positive control)

  • Anti-mouse CD4-FITC, anti-mouse IFN-γ-PE, anti-mouse IL-4-APC antibodies

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Splenocyte Preparation: a. Aseptically remove the spleens from euthanized mice. b. Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides in RPMI medium. c. Lyse red blood cells using ACK lysis buffer. d. Wash the cells and resuspend in complete RPMI medium.

  • In Vitro Re-stimulation: a. Plate the splenocytes in a 24-well plate at a density of 2 x 10⁶ cells/well. b. Stimulate the cells with the this compound-KLH conjugate (10 µg/mL) for 24 hours at 37°C in a 5% CO₂ incubator. c. For the last 4-6 hours of incubation, add Brefeldin A (10 µg/mL) to inhibit cytokine secretion.

  • Staining: a. Harvest the cells and wash with PBS. b. Stain for the surface marker CD4 by incubating with anti-mouse CD4-FITC for 30 minutes on ice. c. Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions. d. Stain for intracellular cytokines by incubating with anti-mouse IFN-γ-PE and anti-mouse IL-4-APC for 30 minutes at room temperature in the dark. e. Wash the cells and resuspend in flow cytometry staining buffer.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the CD4+ T cell population. c. Analyze the expression of IFN-γ and IL-4 within the CD4+ gate to determine the percentage of Th1 (IFN-γ+) and Th2 (IL-4+) cells.

Visualizations

Signaling Pathway

G This compound-Containing Antigen Recognition and Signaling in Dendritic Cells cluster_antigen Antigen Presentation cluster_signaling Intracellular Signaling cluster_tcell T Cell Activation Antigen This compound -Carrier Protein Conjugate APC Dendritic Cell Antigen->APC Internalization CLR C-type Lectin Receptor (e.g., DC-SIGN) Antigen->CLR Binding Th0 Naive T Cell APC->Th0 Antigen Presentation (MHC-II) Syk Syk CLR->Syk ITAM-mediated Raf1 Raf-1 CLR->Raf1 Syk-independent NFkB NF-κB Activation Syk->NFkB Raf1->NFkB Cytokines Cytokine Production (e.g., IL-12, IL-10) NFkB->Cytokines Cytokines->Th0 Polarization Th1 Th1 Cell (IFN-γ) Th0->Th1 Th2 Th2 Cell (IL-4) Th0->Th2

Caption: Signaling pathway of a this compound-containing antigen in a dendritic cell.

Experimental Workflow

G Experimental Workflow for this compound Synthetic Vaccine Development cluster_synthesis Synthesis & Conjugation cluster_immunization In Vivo Evaluation cluster_analysis Immunological Analysis cluster_data Data Interpretation A Functionalize This compound B Conjugate to Carrier Protein (KLH) A->B C Purify & Characterize Glycoconjugate B->C D Immunize Mice (with Adjuvant) C->D E Collect Serum Samples D->E F Isolate Splenocytes D->F G ELISA for Antibody Titers E->G H Intracellular Cytokine Staining (ICS) F->H I Flow Cytometry (Th1/Th2 Profile) H->I J Assess Immunogenicity & Immune Polarization I->J

Caption: Experimental workflow for synthetic vaccine development.

References

Application Notes and Protocols: Determining Lectin Binding Specificity using Methyl α-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lectins, a diverse class of carbohydrate-binding proteins, play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen-host interactions. Their ability to specifically recognize and bind to distinct glycan structures makes them invaluable tools in glycobiology research and promising candidates for diagnostic and therapeutic applications. Understanding the precise binding specificity of a lectin is paramount for its effective utilization.

This document provides a detailed protocol for characterizing the binding specificity of fucose-binding lectins using methyl α-L-fucopyranoside as a competitive inhibitor. Methyl α-L-fucopyranoside is a simple monosaccharide derivative that serves as a specific ligand for many fucose-binding lectins. By competing with more complex glycans for the lectin's binding site, it allows for the elucidation of fucose-dependent binding and the quantification of binding affinities.

Herein, we describe several common methodologies for studying lectin-carbohydrate interactions, including Glycan Array Analysis, Enzyme-Linked Lectin Assay (ELLA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Detailed protocols for each technique are provided, with a specific focus on incorporating methyl α-L-fucopyranoside as a competitive inhibitor.

Overall Experimental Workflow

The following diagram illustrates a general workflow for investigating lectin binding specificity with a focus on competitive inhibition by methyl α-L-fucopyranoside.

Lectin Binding Specificity Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Lectin Lectin Glycan_Array Glycan Array Lectin->Glycan_Array Primary Screen ELLA ELLA Lectin->ELLA ITC ITC Lectin->ITC SPR SPR Lectin->SPR Methyl_Fucopyranoside Methyl α-L- fucopyranoside Methyl_Fucopyranoside->Glycan_Array Competitive Inhibition Methyl_Fucopyranoside->ELLA Competitive Inhibition Methyl_Fucopyranoside->ITC Displacement Methyl_Fucopyranoside->SPR Competitive Inhibition Glycan_Library Glycan Library/ Target Glycoprotein (B1211001) Glycan_Library->Glycan_Array Glycan_Library->ELLA Glycan_Library->SPR Binding_Affinity Determine Binding Affinity (Kd) Glycan_Array->Binding_Affinity Inhibition_Constant Calculate Inhibition Constant (Ki/IC50) ELLA->Inhibition_Constant ITC->Binding_Affinity SPR->Binding_Affinity SPR->Inhibition_Constant Specificity_Profile Generate Specificity Profile Binding_Affinity->Specificity_Profile Inhibition_Constant->Specificity_Profile

Caption: Overall workflow for lectin binding specificity analysis.

Experimental Protocols

Glycan Array Analysis with Competitive Inhibition

Glycan arrays are a high-throughput method for screening the binding of a lectin to a large library of immobilized glycans.[1][2] A competitive assay using methyl α-L-fucopyranoside can confirm that the observed binding is specific to fucose-containing structures.

Principle of Competitive Glycan Array Analysis

Competitive Glycan Array cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Methyl α-L-fucopyranoside Lectin_A Labeled Lectin Binding_A Lectin_A->Binding_A Glycan_A Immobilized Glycan Glycan_A->Binding_A Signal_A Fluorescent Signal Binding_A->Signal_A Binding Lectin_B Labeled Lectin Inhibitor Methyl α-L- fucopyranoside Lectin_B->Inhibitor Binding in Solution Glycan_B Immobilized Glycan No_Signal No/Reduced Signal Glycan_B->No_Signal No Binding Binding_B

Caption: Principle of competitive glycan array analysis.

Protocol:

  • Preparation of Labeled Lectin:

    • Label the fucose-binding lectin with a fluorescent dye (e.g., Cy3, Cy5, or a biotin (B1667282) tag for subsequent detection with fluorescently labeled streptavidin) according to the manufacturer's instructions.

    • Determine the final concentration and degree of labeling of the labeled lectin.

  • Blocking:

    • Block the glycan array slide with a suitable blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to prevent non-specific binding.

  • Competitive Incubation:

    • Prepare a series of solutions containing a fixed concentration of the labeled lectin (e.g., 1-10 µg/mL) and varying concentrations of methyl α-L-fucopyranoside (e.g., from 1 µM to 10 mM).

    • As a control, prepare a solution of the labeled lectin without methyl α-L-fucopyranoside.

    • Incubate the lectin-inhibitor solutions for 30 minutes at room temperature to allow for equilibration.

  • Incubation on the Array:

    • Apply the lectin-inhibitor solutions to the blocked glycan array slides.

    • Incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the slides sequentially with PBS with 0.05% Tween-20 (PBST), PBS, and deionized water to remove unbound lectin and inhibitor.

  • Detection and Analysis:

    • If using a biotinylated lectin, incubate with fluorescently labeled streptavidin for 30-60 minutes, followed by washing.

    • Scan the array using a microarray scanner at the appropriate excitation and emission wavelengths.

    • Quantify the fluorescence intensity for each glycan spot.

    • Determine the concentration of methyl α-L-fucopyranoside required to inhibit 50% of the lectin binding (IC50) for each fucose-containing glycan.

Enzyme-Linked Lectin Assay (ELLA)

ELLA is analogous to an ELISA and is used to quantify lectin-glycan interactions in a microplate format. A competitive ELLA with methyl α-L-fucopyranoside can determine the IC50 value of the inhibitor.

Protocol:

  • Coating:

    • Coat the wells of a 96-well microplate with a fucosylated glycoprotein (e.g., porcine stomach mucin or a neoglycoprotein) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with PBST.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare a solution of biotinylated or enzyme-conjugated fucose-binding lectin at a fixed concentration (predetermined by a direct binding ELLA).

    • Prepare serial dilutions of methyl α-L-fucopyranoside in blocking buffer.

    • Mix the lectin solution with the methyl α-L-fucopyranoside dilutions and incubate for 30 minutes at room temperature.

  • Incubation in Plate:

    • Add 100 µL of the lectin-inhibitor mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing and Detection:

    • Wash the plate three times with PBST.

    • If a biotinylated lectin was used, add streptavidin-HRP conjugate and incubate for 30-60 minutes. Wash again three times with PBST.

    • Add a suitable chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the methyl α-L-fucopyranoside concentration and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[3][4]

Molecular Interaction Diagram

Lectin Fucoside Interaction Lectin Lectin Binding Pocket Methyl_Fucopyranoside Methyl α-L- fucopyranoside Complex Lectin-Fucoside Complex LectinMethyl_Fucopyranoside LectinMethyl_Fucopyranoside LectinMethyl_Fucopyranoside->Complex Binding (ΔH measured)

References

Application Notes and Protocols: Methyl Fucopyranoside as a Competitive Inhibitor in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside, a derivative of the monosaccharide fucose, serves as a valuable tool in enzyme kinetics studies, particularly as a competitive inhibitor for enzymes that recognize fucose-containing substrates. Its structural similarity to fucose allows it to bind to the active site of these enzymes, thereby competing with the natural substrate and inhibiting the enzymatic reaction. This property makes it an ideal candidate for elucidating enzyme mechanisms, validating enzyme targets in drug discovery, and serving as a control compound in screening for novel inhibitors.

This document provides detailed application notes and protocols for utilizing this compound as a competitive inhibitor, with a primary focus on its interaction with α-L-fucosidase . α-L-Fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.

Principle of Competitive Inhibition

Competitive inhibition is a form of enzyme inhibition where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[1][2] The inhibitor and substrate are typically structurally similar.[2] This type of inhibition can be overcome by increasing the substrate concentration. In the context of Michaelis-Menten kinetics, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

Quantitative Data Summary

InhibitorEnzyme SourceKᵢ ValueIC₅₀ ValueReference
DeoxyfuconojirimycinHuman Liver1 x 10⁻⁸ M-[1]
N-methyl-deoxyfuconojirimycinHuman Liver5 x 10⁻⁸ M-[1]

Note: The absence of specific Kᵢ or IC₅₀ values for methyl α-L-fucopyranoside in readily accessible literature highlights an opportunity for further research to quantify its inhibitory potency against α-L-fucosidase from various sources.

Experimental Protocols

This section provides detailed protocols for determining the competitive inhibition of α-L-fucosidase by this compound. Two common assay methods are described: a colorimetric assay using p-nitrophenyl-α-L-fucopyranoside (pNPF) and a more sensitive fluorometric assay using 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).

Protocol 1: Colorimetric α-L-Fucosidase Activity Assay

This protocol is adapted from standard colorimetric enzyme assay procedures.

Materials:

  • α-L-Fucosidase (from a suitable source, e.g., bovine kidney, human placenta)

  • Methyl α-L-fucopyranoside (inhibitor)

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF) (substrate)

  • Assay Buffer: 0.1 M sodium citrate (B86180) buffer, pH 5.5

  • Stop Solution: 0.1 M sodium carbonate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of α-L-fucosidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of methyl α-L-fucopyranoside in Assay Buffer. A typical starting concentration might be 100 mM, from which serial dilutions will be made.

    • Prepare a stock solution of pNPF in Assay Buffer (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control (No Inhibitor): 20 µL Assay Buffer + 20 µL α-L-fucosidase solution + varying concentrations of pNPF substrate (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).

      • Inhibitor: 20 µL of each this compound dilution + 20 µL α-L-fucosidase solution + varying concentrations of pNPF substrate.

      • Blank (No Enzyme): 20 µL Assay Buffer + 20 µL Assay Buffer + highest concentration of pNPF.

    • Bring the total volume in each well to 80 µL with Assay Buffer.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate pNPF concentration to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Read Absorbance:

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The stop solution will raise the pH and develop the yellow color of the p-nitrophenolate ion.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the reaction velocity (V) for each substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V vs. [S]) and a Lineweaver-Burk plot (1/V vs. 1/[S]) for the uninhibited and inhibited reactions.

    • Determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.

    • A competitive inhibition pattern will show an increase in the apparent Kₘ with no change in Vₘₐₓ. The Kᵢ can be determined from a Dixon plot or by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

Protocol 2: Fluorometric α-L-Fucosidase Activity Assay

This protocol offers higher sensitivity and is adapted from commercially available assay kits.

Materials:

  • α-L-Fucosidase

  • Methyl α-L-fucopyranoside

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) (substrate)

  • Assay Buffer: 0.1 M sodium citrate buffer, pH 5.5, containing 0.2% BSA

  • Stop Solution: 0.1 M glycine-NaOH buffer, pH 10.5

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Incubator set to 37°C

Procedure:

  • Prepare Reagents:

    • Prepare enzyme and inhibitor solutions as described in Protocol 1.

    • Prepare a stock solution of 4-MUF in DMSO (e.g., 10 mM) and dilute to the working concentration in Assay Buffer.

  • Assay Setup:

    • Set up reactions in a 96-well black microplate as described in Protocol 1, using 4-MUF as the substrate at varying concentrations.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Start the reaction by adding 20 µL of the appropriate 4-MUF concentration.

    • Incubate at 37°C for a suitable time.

  • Stop Reaction and Read Fluorescence:

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in Protocol 1 to determine the mode of inhibition and the Kᵢ value.

Visualizations

Competitive Inhibition Signaling Pathway

G Competitive Inhibition of α-L-Fucosidase E α-L-Fucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S Fucosyl-Substrate I Methyl Fucopyranoside (Inhibitor) ES->E (k-1) P Product + L-Fucose ES->P (k_cat) EI->E G Workflow for Enzyme Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reactions in Microplate (Control & Inhibitor Concentrations) prep->setup incubate Pre-incubate at 37°C setup->incubate react Initiate Reaction with Substrate Incubate for a Set Time incubate->react stop Stop Reaction react->stop read Measure Absorbance/Fluorescence stop->read analyze Data Analysis (Michaelis-Menten, Lineweaver-Burk, Dixon Plots) read->analyze determine Determine Km(app), Vmax, and Ki analyze->determine G Effect of Competitive Inhibitor on Kinetic Parameters inhibitor Competitive Inhibitor (this compound) binds Binds to Active Site inhibitor->binds competes Competes with Substrate binds->competes km Apparent Km Increases competes->km vmax Vmax Unchanged competes->vmax

References

Application Notes and Protocols for the Characterization of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, immune responses, and signal transduction. As a component of glycoconjugates, the precise characterization of this compound and related structures is paramount in the fields of glycobiology, drug discovery, and development. These application notes provide detailed protocols for the analytical techniques commonly employed to characterize this compound, ensuring accurate identification and quantification.

General Experimental Workflow

The characterization of this compound typically follows a systematic workflow to ensure comprehensive analysis of its chemical structure and purity. This workflow integrates spectroscopic and chromatographic techniques to provide orthogonal data for unambiguous identification.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization start This compound Sample dissolution Dissolution in appropriate solvent (e.g., D2O for NMR, Methanol for HPLC/GC-MS) start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization Optional nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) dissolution->nmr hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis derivatization->gcms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment gcms->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report Lectin Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand This compound (as part of a glycoconjugate) lectin Bacterial Lectin (e.g., PA-IIL from P. aeruginosa) ligand->lectin Binding receptor Host Cell Receptor (Glycoprotein/Glycolipid) lectin->receptor Interaction signaling_cascade Signaling Cascade (e.g., MAPK pathway) receptor->signaling_cascade Activation response Cellular Response (e.g., Cytokine Production, Inflammation) signaling_cascade->response Induction

Methyl Fucopyranoside in Affinity Chromatography: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of biopharmaceutical development and proteomics, the purification of specific biomolecules is a critical step. Affinity chromatography stands out as a powerful technique for isolating target molecules with high specificity. This document provides detailed application notes and experimental protocols on the use of methyl fucopyranoside in affinity chromatography, a key method for the purification of fucose-binding proteins such as lectins and fucosidases. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this precise purification strategy.

Introduction to Fucose-Specific Affinity Chromatography

Affinity chromatography is a separation technique based on the specific, reversible interaction between a target molecule and a ligand immobilized on a chromatographic matrix. For the purification of proteins that recognize fucose residues, such as certain lectins and fucosidases, an affinity matrix with immobilized fucose or its derivatives is employed. Methyl α-L-fucopyranoside, a stable and specific derivative of L-fucose, serves as an excellent competitive eluent in this process. Its binding to the fucose-specific protein disrupts the interaction with the immobilized ligand, allowing for the elution of the purified protein. Studies have shown that methyl α-L-fucopyranoside can be a more effective inhibitor in fucose-binding interactions compared to L-fucose, suggesting its utility in achieving efficient elution.[1]

Key Applications

The primary applications of this compound affinity chromatography include:

  • Purification of Fucose-Binding Lectins: Lectins are proteins that bind specifically to carbohydrates. Fucose-specific lectins, such as Aleuria aurantia (B1595364) lectin (AAL), are valuable tools in glycobiology research and diagnostics. Affinity chromatography is the standard method for their purification.[2][3]

  • Isolation of Fucosidases: α-L-fucosidases are enzymes that cleave fucose residues from glycoconjugates. The purification of these enzymes is essential for studying their structure, function, and potential therapeutic applications.[4]

  • Enrichment of Fucosylated Glycoproteins: This technique can be used to isolate and enrich glycoproteins carrying fucose residues from complex biological samples, facilitating further analysis of their structure and function.[5]

Quantitative Data Summary

The efficiency of an affinity chromatography purification process is assessed by several quantitative parameters. The following tables provide examples of purification data for fucose-binding proteins.

Table 1: Purification of Human Seminal Plasma α-L-Fucosidase [4]

Purification StepTotal Protein (mg)Total Activity (nmol/min)Specific Activity (nmol/min/mg)Yield (%)Purification (fold)
Crude Seminal Plasma14,000162,40011.61001
High-Speed Supernatant10,500154,28014.7951.3
Dialysis9,800147,84015.1911.3
Affinity Chromatography1.4116,20083,00071.57155

Table 2: Purification of Ulex europaeus Lectin [6]

ParameterValue
Affinity AdsorbentL-fucose-Sepharose 6B
Binding Capacity>1.2 mg of lectin/ml of gel
Elution0.1 M or 0.05 M L-fucose
Yield4.5 mg/100 g of seeds

Experimental Protocols

Protocol 1: General Purification of a Fucose-Binding Lectin (e.g., Aleuria aurantia Lectin)

This protocol describes a general procedure for the purification of a fucose-binding lectin from a crude extract using a fucose-agarose affinity column and elution with methyl α-L-fucopyranoside.

Materials:

  • Fucose-Agarose affinity column (e.g., L-Fucose-Sepharose 6B)

  • Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 50-100 mM Methyl α-L-fucopyranoside in Binding/Wash Buffer

  • Crude protein extract containing the fucose-binding lectin

  • Chromatography system (e.g., FPLC) or peristaltic pump and fraction collector

  • Spectrophotometer for protein quantification (A280 nm)

Procedure:

  • Column Equilibration:

    • Pack the fucose-agarose resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the A280 nm baseline is stable.

  • Sample Application:

    • Clarify the crude protein extract by centrifugation or filtration (0.45 µm) to remove any particulate matter.

    • Apply the clarified sample to the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min for a 5 mL column) to ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer to remove unbound proteins.

    • Continue washing until the A280 nm absorbance returns to baseline.

  • Elution:

    • Elute the bound lectin by applying the Elution Buffer to the column.

    • Collect fractions and monitor the A280 nm absorbance to identify the protein peak.

  • Post-Elution Processing:

    • Pool the fractions containing the purified lectin.

    • Dialyze the pooled fractions against a suitable buffer (e.g., PBS) to remove the this compound and for storage.

    • Analyze the purity of the eluted lectin by SDS-PAGE.

    • Determine the protein concentration of the purified lectin.

Protocol 2: Purification of α-L-Fucosidase

This protocol is adapted from the purification of human seminal plasma α-L-fucosidase and can be generalized for other fucosidases.[4]

Materials:

  • Agarose-ε-aminocaproyl-fucopyranosylamine affinity column

  • Binding/Wash Buffer: 10 mM sodium phosphate, pH 6.8

  • Elution Buffer: 10 mM L-fucose in 10 mM sodium phosphate, pH 5.5 (can be substituted with methyl α-L-fucopyranoside)

  • Dialysis Buffer: 10 mM sodium phosphate, pH 5.5

  • Crude enzyme preparation

Procedure:

  • Sample Preparation:

    • Subject the initial biological sample (e.g., seminal plasma) to centrifugation steps to remove cells and debris.

    • Dialyze the resulting supernatant against the Binding/Wash Buffer.

  • Affinity Chromatography:

    • Equilibrate the affinity column with Binding/Wash Buffer.

    • Load the dialyzed sample onto the column.

    • Wash the column extensively with Binding/Wash Buffer until no more protein is detected in the flow-through.

    • Elute the bound α-L-fucosidase with the Elution Buffer.

    • Collect fractions and monitor for enzyme activity and protein concentration.

  • Concentration and Analysis:

    • Pool the active fractions.

    • Concentrate the purified enzyme using ultrafiltration.

    • Determine the specific activity, yield, and purification fold.

    • Assess the purity by SDS-PAGE.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams illustrate the key processes in this compound affinity chromatography.

AffinityChromatographyWorkflow cluster_column Affinity Column cluster_steps Chromatography Steps cluster_outputs Outputs Resin Fucose-Agarose Resin Equilibration 1. Equilibration (Binding Buffer) SampleLoading 2. Sample Loading (Crude Extract) Equilibration->SampleLoading Washing 3. Washing (Binding Buffer) SampleLoading->Washing FlowThrough Flow-through (Unbound Proteins) SampleLoading->FlowThrough Elution 4. Elution (this compound) Washing->Elution Wash Wash (Weakly Bound Proteins) Washing->Wash Regeneration 5. Regeneration Elution->Regeneration Eluate Eluate (Purified Protein) Elution->Eluate

Affinity Chromatography Workflow

LogicalRelationship cluster_components Key Components cluster_process Interaction Process Target Fucose-Binding Protein Binding Specific Binding Target->Binding recognizes Ligand Immobilized Fucose Ligand->Binding binds to Eluent Methyl Fucopyranoside Elution Competitive Elution Eluent->Elution competes with Ligand for Target Binding->Elution is disrupted by

Principle of Competitive Elution

Conclusion

This compound affinity chromatography is a highly effective method for the purification of fucose-binding proteins. The protocols and data presented here provide a solid foundation for researchers to implement this technique in their own laboratories. The high specificity of the fucose-protein interaction, coupled with the efficient and gentle elution using this compound, allows for the isolation of highly pure and active proteins for a wide range of downstream applications in basic research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Methyl Fucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxysugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Its derivatives, particularly fucosylated oligosaccharides and glycoconjugates, are of significant interest in drug discovery and development for their therapeutic potential in oncology, immunology, and infectious diseases.[2] Methyl α-L-fucopyranoside is a key building block in the chemical synthesis of these complex molecules, serving as a versatile starting material for the introduction of various functional groups and for linkage to other bioactive moieties.[3]

These application notes provide detailed, step-by-step protocols for the chemical synthesis of methyl α-L-fucopyranoside from L-fucose, its per-O-acetylation, and a method for regioselective benzylation to yield versatile intermediates for further derivatization.

Synthesis Workflow Overview

The overall strategy for the synthesis of methyl fucopyranoside derivatives begins with the formation of the methyl glycoside from the parent sugar, L-fucose. This is followed by the protection of the hydroxyl groups to allow for selective modification. The protected intermediate can then be deprotected and further functionalized to generate a library of derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Protection & Derivatization L-Fucose L-Fucose Methyl_alpha-L-fucopyranoside Methyl_alpha-L-fucopyranoside L-Fucose->Methyl_alpha-L-fucopyranoside  Fischer Glycosidation Protected_MF Protected Methyl Fucopyranoside Methyl_alpha-L-fucopyranoside->Protected_MF  Protection (e.g., Acetylation, Benzylation) Derivatives This compound Derivatives Protected_MF->Derivatives  Deprotection &  Functionalization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl α-L-fucopyranoside

This protocol describes the synthesis of methyl α-L-fucopyranoside from L-fucose using the Fischer glycosidation method.[4][5] This reaction involves treating the sugar with methanol (B129727) in the presence of an acid catalyst. The equilibrium of the reaction favors the thermodynamically more stable pyranoside form, with the alpha anomer often being the major product.[4]

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Amberlite IR-120 (H+) resin or concentrated sulfuric acid (H₂SO₄)

  • Pyridine (B92270) or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend L-fucose (1.0 eq) in anhydrous methanol (e.g., 0.1 M solution).

  • Add a catalytic amount of a strong acid. Options include:

    • Heterogeneous catalyst: Add Amberlite IR-120 (H+) resin (e.g., 0.2 g per gram of fucose).

    • Homogeneous catalyst: Carefully add concentrated H₂SO₄ dropwise to the cooled methanolic suspension to a final concentration of 1-2%.

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using Amberlite resin, filter the mixture and wash the resin with methanol.

  • If using a soluble acid catalyst, neutralize the reaction by adding a base (e.g., pyridine or triethylamine) dropwise until the pH is neutral.

  • Concentrate the filtrate or the neutralized solution under reduced pressure to obtain a crude syrup.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM:MeOH) to isolate the methyl α-L-fucopyranoside.

Table 1: Summary of Reaction Conditions for Fischer Glycosidation

ParameterConditionReference
Starting MaterialL-Fucose[4]
SolventAnhydrous Methanol[2]
CatalystAmberlite IR-120 (H+) resin or H₂SO₄[2]
TemperatureReflux (approx. 65 °C)[2]
Reaction Time2-6 hours[2]
Typical Yield70-85% (for the α-anomer after purification)[6]
Protocol 2: Per-O-acetylation of Methyl α-L-fucopyranoside

Acetylation is a common method for protecting hydroxyl groups in carbohydrate chemistry.[3] The resulting acetate (B1210297) esters are stable to a wide range of reaction conditions and can be readily removed by base-catalyzed hydrolysis. This protocol is adapted from a general procedure for the acetylation of methyl glycopyranosides.[7]

Materials:

  • Methyl α-L-fucopyranoside

  • Acetic Anhydride (B1165640) (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve methyl α-L-fucopyranoside (1.0 eq) in a mixture of pyridine and acetic anhydride (e.g., a 1:1 v/v mixture). A common ratio is 5 mL of each solvent per gram of starting material.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be monitored by TLC until completion.

  • Pour the reaction mixture into ice-water and extract with an organic solvent such as DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside, can be purified by recrystallization or silica gel column chromatography if necessary.

Table 2: Summary of Per-O-acetylation Reaction

ParameterConditionReference
Starting MaterialMethyl α-L-fucopyranoside[7]
ReagentsAcetic Anhydride, Pyridine[7]
TemperatureRoom Temperature[7]
Reaction Time12-16 hours[7]
Typical Yield>95%[7]
Protocol 3: Regioselective Benzylation of Methyl α-L-fucopyranoside

Benzyl (B1604629) ethers are another widely used protecting group for hydroxyls due to their stability under both acidic and basic conditions.[3][8] They can be removed by catalytic hydrogenation. Regioselective protection allows for the derivatization of specific hydroxyl groups. This protocol for the synthesis of methyl 2,3-di-O-benzyl-α-L-fucopyranoside is based on the differential reactivity of the hydroxyl groups, where the 4-OH is often less reactive.

Synthetic Pathway for Regioselective Benzylation

regioselective_benzylation start Methyl α-L-fucopyranoside intermediate Stannylene Acetal (B89532) Intermediate start->intermediate  Dibutyltin (B87310) oxide,  Methanol, Reflux product Methyl 2,3-di-O-benzyl-α-L-fucopyranoside intermediate->product  Benzyl bromide,  CsF, DMF

Caption: Pathway for regioselective benzylation via a stannylene acetal intermediate.

Materials:

  • Methyl α-L-fucopyranoside

  • Dibutyltin oxide (Bu₂SnO)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Cesium fluoride (B91410) (CsF) or Tetrabutylammonium iodide (TBAI)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Stannylene Acetal:

    • To a solution of methyl α-L-fucopyranoside (1.0 eq) in anhydrous methanol, add dibutyltin oxide (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours with azeotropic removal of water (using a Dean-Stark apparatus if necessary).

    • Remove the solvent under reduced pressure to yield the crude stannylene acetal as a white solid or foam.

  • Benzylation:

    • Dissolve the crude stannylene acetal in anhydrous DMF.

    • Add a catalytic amount of CsF or TBAI (0.1-0.2 eq).

    • Add benzyl bromide (2.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of methanol.

    • Dilute the mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to isolate methyl 2,3-di-O-benzyl-α-L-fucopyranoside.

Table 3: Summary of Regioselective Benzylation Reaction

StepReagentsSolventTemperatureTypical Yield
Stannylene AcetalDibutyltin oxideMethanolRefluxQuantitative
BenzylationBenzyl bromide, CsF or TBAIDMFRoom Temperature60-75%

Conclusion

The protocols outlined provide a robust foundation for the synthesis of methyl α-L-fucopyranoside and its protected derivatives. These compounds are valuable intermediates for the synthesis of more complex, biologically active fucosylated molecules. The ability to selectively protect and deprotect the hydroxyl groups of the fucopyranoside ring is crucial for the controlled construction of target structures in drug development and glycobiology research. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity.

References

Application Notes and Protocols for Utilizing Methyl Fucopyranoside in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl fucopyranoside in Surface Plasmon Resonance (SPR) for the characterization of carbohydrate-protein interactions. The protocols outlined below are designed to assist in assay development, kinetic analysis, and inhibitor screening, crucial steps in drug discovery and glycobiology research.

Introduction to Fucosylated Glycans and Their Significance

Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes. As a terminal modification on glycan structures, fucose is integral to cell adhesion, signaling pathways, and immune responses.[1] Fucosylated glycans are involved in selectin-mediated leukocyte-endothelial adhesion and Notch signaling, highlighting their importance in development and disease.[1][2] Alterations in fucosylation have been linked to pathological conditions such as cancer and atherosclerosis.[1] this compound, a stable derivative of fucose, serves as a valuable tool for studying the interactions of fucose-binding proteins, known as lectins.

Key Fucose-Binding Lectins for SPR Analysis

Several lectins exhibit specific binding to fucose residues and are commonly used in SPR studies. Understanding their specificity is crucial for designing meaningful experiments.

  • Aleuria aurantia (B1595364) Lectin (AAL): This lectin, from the orange peel mushroom, recognizes fucose in various linkages (α-1,2, α-1,3, α-1,4, and α-1,6).[2] Recombinant AAL has been shown to have a high affinity for fucose and fucose-containing oligosaccharides, with dissociation constants (Kd) in the nanomolar range.[3]

  • Ulex europaeus Agglutinin I (UEA I): Isolated from gorse seeds, UEA I specifically binds to α-linked fucose residues, particularly the H type 2 antigen found in individuals with type O blood.[4]

  • Bambusa vulgaris Lectin (BVL): This lectin from bamboo has also been utilized in studies of fucose-mediated interactions.

Applications of this compound in SPR

This compound can be employed in various SPR experimental setups to elucidate the nature of carbohydrate-protein interactions.

  • Direct Binding Analysis: While challenging due to the low molecular weight of this compound, direct binding studies can be performed by immobilizing the fucose-binding protein (lectin) on the sensor chip and flowing this compound as the analyte.

  • Inhibition Assays: A more common and often more practical approach for small molecules like this compound is the inhibition or competition assay. In this setup, a fucosylated glycoprotein (B1211001) or a synthetic fucosylated ligand is immobilized on the sensor chip. The lectin is then injected along with varying concentrations of this compound in solution. The degree to which this compound inhibits the binding of the lectin to the immobilized ligand provides a measure of its binding affinity.

Quantitative Data Summary

Table 1: Direct Binding Kinetics of Fucosylated Ligands to Lectins

Ligand (Immobilized)Analyte (Lectin)Association Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD) (M)Reference
Fucosylated GlycopeptideAleuria aurantia Lectin (AAL)5.7 x 10⁵1.3 x 10⁻³2.3 x 10⁻⁹
H-antigenic FucolipidUlex europaeus Agglutinin I (UEA I)---[2]

Note: Specific kinetic constants for UEA I with H-antigenic fucolipid were not provided in the reference, but the study highlighted the interaction.

Table 2: Inhibition of Lectin-Glycoprotein Interaction by Fucose Analogs

Immobilized LigandLectinInhibitorIC50Inhibition Constant (Ki)Reference
AsialofetuinUlex europaeus Agglutinin I (UEA I)L-Fucose--[5]

Note: While the reference demonstrates inhibition, specific IC50 or Ki values from SPR were not reported. Such data would be determined experimentally.

Experimental Protocols

The following are detailed protocols for conducting SPR experiments using this compound.

Protocol 1: Immobilization of Fucose-Binding Lectin for Direct Binding Studies

This protocol describes the covalent immobilization of a fucose-binding lectin (e.g., Aleuria aurantia Lectin) onto a carboxymethylated dextran (B179266) (CM5) sensor chip using amine coupling chemistry.

Materials:

  • SPR instrument and CM5 sensor chip

  • Fucose-binding lectin (e.g., Aleuria aurantia Lectin), >95% purity

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Amine coupling kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Methyl α-L-fucopyranoside

Procedure:

  • Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Lectin Immobilization: Inject the lectin solution (10-50 µg/mL in immobilization buffer) over the activated surface. The desired immobilization level is typically 2000-5000 Response Units (RU).

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

  • Analyte Injection: Prepare a dilution series of methyl α-L-fucopyranoside in running buffer (e.g., 0.1 µM to 100 µM). Inject each concentration over the immobilized lectin surface and a reference flow cell (deactivated with ethanolamine (B43304) only) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, regenerate the surface by injecting a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high concentration of a simple sugar like L-fucose (e.g., 0.2 M) to remove bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Inhibition Assay Using this compound

This protocol describes a competition assay to determine the inhibitory potency of this compound against the binding of a lectin to an immobilized fucosylated glycoprotein.

Materials:

  • SPR instrument and CM5 sensor chip

  • Fucosylated glycoprotein (e.g., fucosylated BSA), >90% purity

  • Fucose-binding lectin (e.g., Ulex europaeus Agglutinin I)

  • Methyl α-L-fucopyranoside

  • Immobilization and running buffers as in Protocol 1

  • Amine coupling kit

Procedure:

  • Ligand Immobilization: Immobilize the fucosylated glycoprotein onto the CM5 sensor chip using the amine coupling procedure described in Protocol 1. Aim for an immobilization level that gives a robust signal with the lectin (e.g., 1000-2000 RU).

  • Assay Setup: Prepare a series of solutions containing a fixed concentration of the lectin (typically at or below its KD for the immobilized ligand) and varying concentrations of methyl α-L-fucopyranoside (e.g., from low nM to high µM).

  • Inhibition Measurement: Inject each lectin/inhibitor mixture over the glycoprotein-coated surface and a reference flow cell.

  • Data Collection: Record the binding response at equilibrium or near the end of the injection for each concentration of the inhibitor.

  • Regeneration: Regenerate the sensor surface between each injection cycle as determined in preliminary experiments (e.g., with a pulse of low pH buffer or a high concentration of L-fucose).

  • Data Analysis: Plot the percentage of inhibition (relative to the binding of the lectin alone) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the binding mechanism is competitive.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental processes and the biological context.

experimental_workflow_direct_binding cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Lectin Fucose-Binding Lectin Immobilize Immobilize Lectin Lectin->Immobilize MeFuc Methyl Fucopyranoside Inject Inject Methyl Fucopyranoside MeFuc->Inject Chip CM5 Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Deactivate->Inject Regenerate Regenerate Inject->Regenerate Sensorgram Sensorgram Inject->Sensorgram Regenerate->Inject Next Cycle Fit Fit to Model Sensorgram->Fit Kinetics ka, kd, KD Fit->Kinetics

Caption: Direct binding SPR workflow.

experimental_workflow_inhibition_assay cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Glycoprotein Fucosylated Glycoprotein Immobilize Immobilize Glycoprotein Glycoprotein->Immobilize Lectin Fucose-Binding Lectin Mix Pre-incubate Lectin + this compound Lectin->Mix MeFuc Methyl Fucopyranoside MeFuc->Mix Chip CM5 Sensor Chip Chip->Immobilize Inject Inject Mixture Immobilize->Inject Mix->Inject Regenerate Regenerate Inject->Regenerate Response Binding Response Inject->Response Regenerate->Inject Next Cycle Plot Plot % Inhibition vs [Inhibitor] Response->Plot IC50 Determine IC50/Ki Plot->IC50

Caption: Inhibition assay SPR workflow.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates Fuc_Glycan Fucosylated Glycan Fuc_Glycan->Receptor Modulates Receptor Dimerization & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Application Note: Methyl Fucopyranoside as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-L-fucopyranoside is a stable, water-soluble derivative of L-fucose, a monosaccharide of significant interest in biomedical research and pharmaceutical development. Fucose is a key component of many glycoproteins and glycolipids, and alterations in fucosylation are associated with various physiological and pathological processes, including cancer and inflammation. Consequently, accurate quantification of fucose in biological and pharmaceutical samples is crucial.

This application note describes a detailed protocol for the use of methyl α-L-fucopyranoside as an external standard for the quantitative analysis of fucose and fucosylated compounds by High-Performance Liquid Chromatography (HPLC). The use of a stable and pure standard is paramount for achieving accurate and reproducible results in chromatographic analysis.

Principle

The fundamental principle of this method is the use of methyl α-L-fucopyranoside to generate a standard curve, which correlates the chromatographic peak area (or height) with the concentration of the standard. This calibration curve is then used to determine the concentration of fucose or fucosylated analytes in unknown samples. For complex samples such as glycoproteins, a hydrolysis step is typically required to release the fucose moieties prior to HPLC analysis. This protocol outlines a method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an Evaporative Light Scattering Detector (ELSD), which is well-suited for the analysis of underivatized carbohydrates. An alternative method involving pre-column derivatization for UV detection is also discussed.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method using methyl α-L-fucopyranoside as a standard. These values are indicative and should be determined experimentally during method validation in your laboratory.

Table 1: Chromatographic Parameters for Methyl α-L-Fucopyranoside

ParameterExpected Value
HPLC ColumnHILIC, 3 µm, 4.6 x 150 mm
Mobile Phase80:20 Acetonitrile (B52724):Water
Flow Rate1.0 mL/min
Column Temperature30°C
DetectorELSD (Drift Tube: 80°C, Nebulizer Gas: Nitrogen, 1.5 L/min)
Retention Time (Rt)Approximately 5-7 minutes

Table 2: Method Validation Parameters (Example Data)

ParameterExpected Value
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (Recovery %)98 - 102%

Experimental Protocols

Materials and Reagents
  • Methyl α-L-fucopyranoside (Purity >98% by HPLC)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) (for hydrolysis, optional)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) (for derivatization, optional)

  • Ammonium (B1175870) hydroxide (B78521) (for derivatization, optional)

  • Chloroform (for derivatization, optional)

  • Sample containing fucosylated analyte (e.g., glycoprotein)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of methyl α-L-fucopyranoside and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation (Example: Glycoprotein (B1211001) Hydrolysis)
  • To 100 µg of a glycoprotein sample, add 100 µL of 2 M TFA.

  • Incubate the mixture at 100°C for 4 hours to hydrolyze the glycosidic bonds and release the fucose.

  • After incubation, cool the sample to room temperature.

  • Evaporate the TFA under a stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of deionized water.

  • Filter the sample through a 0.22 µm syringe filter before HPLC injection.

HPLC Conditions
  • Column: HILIC, 3 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: ELSD with the following settings:

    • Drift Tube Temperature: 80°C

    • Nebulizer Gas (Nitrogen) Flow: 1.5 L/min

Data Analysis and Quantification
  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area versus the concentration of methyl α-L-fucopyranoside.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample solution.

  • Determine the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the equation from the calibration curve.

Alternative Protocol: Pre-column Derivatization for UV Detection

For laboratories not equipped with an ELSD, pre-column derivatization with a UV-absorbing tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed.

  • Derivatization of Standards and Samples: To 50 µL of each standard and hydrolyzed sample, add 50 µL of 0.5 M PMP in methanol (B129727) and 50 µL of 0.3 M ammonium hydroxide. Incubate at 70°C for 60 minutes.

  • Extraction: After cooling, neutralize the reaction with 50 µL of 0.3 M HCl. Add 200 µL of chloroform, vortex, and centrifuge. Collect the aqueous (upper) layer for HPLC analysis.

  • HPLC Conditions (C18 Column):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Detection: UV at 245 nm.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Methyl Fucopyranoside) HPLC HPLC Analysis (HILIC-ELSD or RP-HPLC-UV) Standard_Prep->HPLC Sample_Prep Sample Preparation (e.g., Hydrolysis) Sample_Prep->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

signaling_pathway cluster_quantification Quantitative Logic Known_Conc Known Concentration of Standard Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Known_Conc->Calibration_Curve Establishes Peak_Area Measured Peak Area Peak_Area->Calibration_Curve Correlates to Unknown_Conc Unknown Concentration of Analyte Calibration_Curve->Unknown_Conc Determines

Caption: Logical relationship for quantification.

Application Notes and Protocols for Incorporating Methyl Fucopyranoside into Glycan Microarrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of methyl fucopyranoside into glycan microarrays. This powerful tool enables the investigation of specific carbohydrate-protein interactions, which are crucial in numerous biological processes, including cell adhesion, immune responses, and disease pathogenesis. The following sections detail the necessary protocols, from the synthesis of a functionalized this compound to the analysis of binding events on the microarray surface.

Introduction

Glycan microarrays have emerged as a high-throughput platform for screening interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. Fucosylated glycans, in particular, play a critical role in various biological recognition events. The incorporation of methyl α-L-fucopyranoside onto a microarray surface provides a specific and well-defined probe to dissect the binding specificities of GBPs for terminal fucose residues. This allows for the identification of novel fucose-binding proteins, the characterization of known lectins, and the screening of potential inhibitors of fucose-mediated interactions, which are relevant in fields such as oncology and immunology.

Experimental Protocols

Synthesis of Amine-Functionalized Methyl α-L-Fucopyranoside

To covalently attach this compound to an N-hydroxysuccinimide (NHS)-activated microarray surface, it must first be functionalized with a primary amine. This can be achieved through a reductive amination reaction.

Materials:

  • Methyl α-L-fucopyranoside

  • Ethylenediamine (B42938)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic acid

  • Diethyl ether

  • Dialysis tubing (100-500 Da MWCO)

  • Lyophilizer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of methyl α-L-fucopyranoside in 10 mL of anhydrous methanol.

  • Addition of Amine: Add a 20-fold molar excess of ethylenediamine to the solution. Stir the mixture at room temperature for 1 hour.

  • pH Adjustment: Add a catalytic amount of acetic acid to the reaction mixture to achieve a pH between 6 and 7.

  • Reduction: Slowly add a 5-fold molar excess of sodium cyanoborohydride to the stirring solution. Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, quench the excess NaBH₃CN by slowly adding acetic acid until gas evolution ceases.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the product by adding a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it several times with diethyl ether.

    • Dissolve the crude product in deionized water and dialyze extensively against deionized water for 48 hours using 100-500 Da MWCO dialysis tubing to remove unreacted reagents and salts.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified amine-functionalized methyl α-L-fucopyranoside as a white powder.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR spectroscopy and mass spectrometry.

Fabrication of this compound Microarray

Materials:

  • NHS-activated glass slides

  • Amine-functionalized methyl α-L-fucopyranoside

  • Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)

  • Microarray spotter

  • Humid chamber

  • Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Centrifuge with slide holders

Procedure:

  • Probe Preparation: Dissolve the amine-functionalized methyl α-L-fucopyranoside in printing buffer to a final concentration of 100 µM.

  • Microarray Printing: Print the fucoside solution onto NHS-activated glass slides using a robotic microarray spotter. Include appropriate negative controls (printing buffer only) and positive controls (e.g., other amine-functionalized glycans).

  • Immobilization: Incubate the printed slides in a humid chamber at room temperature for 12-18 hours to allow for the covalent coupling of the amine group to the NHS ester on the slide surface.[1]

  • Blocking: Quench the remaining reactive NHS esters by incubating the slides in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the slides extensively with PBST and then with deionized water to remove any unbound material.

  • Drying: Dry the slides by centrifugation using a slide holder. The slides are now ready for use in binding assays.

Lectin Binding Assay

Materials:

  • This compound microarray slides

  • Fluorescently labeled lectin (e.g., FITC-labeled Aleuria aurantia (B1595364) lectin - AAL)

  • Binding buffer (e.g., PBST with 1% Bovine Serum Albumin - BSA)

  • Wash buffer (PBST)

  • Microarray scanner

Procedure:

  • Lectin Preparation: Prepare a series of dilutions of the fluorescently labeled lectin in binding buffer (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Incubation: Apply the lectin solutions to the microarray slides and incubate in a humid chamber at room temperature for 1 hour, protected from light.

  • Washing: Wash the slides thoroughly with PBST to remove unbound lectin.

  • Drying: Dry the slides by centrifugation.

  • Scanning: Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Quantify the fluorescence intensity of each spot. Subtract the background fluorescence from the negative control spots.

Data Presentation

The quantitative data from lectin binding assays can be summarized in tables for easy comparison.

Table 1: Binding of Aleuria aurantia Lectin (AAL) to Immobilized Methyl α-L-Fucopyranoside

AAL Concentration (µg/mL)Mean Fluorescence Intensity (RFU)Standard Deviation
115,234856
545,8762,134
1078,3453,567
25112,5675,123
50145,8906,789

Note: The data presented in this table is representative and will vary depending on the specific experimental conditions, including the microarray surface, printing density, lectin conjugate, and scanner settings.

Table 2: Binding Affinities of Fucose-Specific Lectins

LectinLigandDissociation Constant (Kd)Reference
Aleuria aurantia Lectin (AAL)Fucose~10⁻⁷ M[2]
Ulex europaeus Agglutinin I (UEA-I)α(1,2)-linked Fucose~10⁻⁶ M
Lotus tetragonolobus Lectin (LTL)α(1,3/4)-linked Fucose~10⁻⁶ M

Note: Kd values can vary depending on the specific fucosylated glycan structure and the method of measurement (e.g., surface plasmon resonance, isothermal titration calorimetry).

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for creating and analyzing a this compound microarray is depicted below.

experimental_workflow cluster_synthesis Probe Synthesis cluster_fabrication Microarray Fabrication cluster_assay Binding Assay & Analysis fuc Methyl α-L-fucopyranoside reductive_amination Reductive Amination fuc->reductive_amination amine Ethylenediamine amine->reductive_amination amino_fuc Amine-functionalized This compound reductive_amination->amino_fuc printing Microarray Printing amino_fuc->printing nhs_slide NHS-activated Slide nhs_slide->printing immobilization Immobilization & Blocking printing->immobilization fuc_array This compound Microarray immobilization->fuc_array incubation Incubation fuc_array->incubation lectin Fluorescently-labeled Lectin lectin->incubation scanning Scanning & Data Acquisition incubation->scanning analysis Data Analysis scanning->analysis

Caption: Experimental workflow for this compound microarray.

Selectin-Mediated Cell Adhesion Signaling Pathway

Fucosylated glycans on the cell surface are key ligands for selectins, a family of C-type lectins that mediate the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. The interaction of fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with P-selectin and E-selectin on endothelial cells triggers an intracellular signaling cascade that leads to integrin activation and firm adhesion of the leukocyte.

selectin_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular (Leukocyte) Leukocyte Leukocyte PSGL1 PSGL-1 (with fucosylated glycan) Endothelium Endothelial Cell PSelectin P-Selectin PSGL1->PSelectin Binding Src_kinases Src Family Kinases (e.g., Fgr, Hck, Lyn) PSelectin->Src_kinases Clustering & Activation Syk Syk Src_kinases->Syk PLCg2 PLCγ2 Syk->PLCg2 p38_MAPK p38 MAPK Syk->p38_MAPK IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Rap1 Rap1 Activation Ca_release->Rap1 p38_MAPK->Rap1 Integrin_activation Integrin Activation (LFA-1, Mac-1) Rap1->Integrin_activation

Caption: Selectin-mediated signaling cascade in leukocytes.

References

Troubleshooting & Optimization

How to improve the yield of methyl fucopyranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of methyl fucopyranoside, primarily focusing on the Fischer glycosylation method.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction yield is very low. What are the most likely causes?

A low yield in a Fischer glycosylation of fucose can stem from several factors. The reaction is an equilibrium process, so conditions must be optimized to favor product formation.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Longer reaction times generally favor the formation of the more thermodynamically stable pyranoside products.[1]

  • Water Content: The presence of water in the methanol (B129727) or on the glassware can inhibit the reaction by shifting the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and properly dried equipment.

  • Catalyst Activity: The acid catalyst (e.g., HCl, H₂SO₄, or an acidic resin) may be old or inactive. Using a fresh or properly activated catalyst is crucial.

  • Sub-optimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the sugar, forming dark, tarry byproducts. Careful temperature control is necessary.

Q2: I'm getting a mixture of products. How can I improve the selectivity for the desired anomer (α or β)?

Obtaining a mixture of anomers is a common outcome of Fischer glycosylation.[1] The final ratio is governed by multiple competing factors.[2][3]

  • Anomeric Effect: For L-fucose, the α-anomer is generally the more thermodynamically stable product due to the anomeric effect.[1] Therefore, allowing the reaction to proceed for a longer duration will typically increase the proportion of methyl α-L-fucopyranoside.

  • Reaction Time: Short reaction times tend to yield kinetically favored furanose (five-membered ring) forms, while longer times allow for equilibration to the more stable pyranose (six-membered ring) products.[1]

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence anomeric selectivity.[2][4] Lowering the temperature can sometimes enhance selectivity.[3] Experimenting with different solvents, although methanol is required as the reactant, can be explored in more complex glycosylation strategies.

Q3: My final product is a dark, sticky syrup instead of a clean solid. What happened?

The formation of a dark, tarry substance is usually indicative of carbohydrate degradation. This occurs under harsh acidic conditions or at elevated temperatures.

  • Reduce Temperature: Lower the reaction temperature to minimize charring and decomposition of the fucose.

  • Catalyst Concentration: Use the minimum effective concentration of the acid catalyst. Excessively strong acid can accelerate side reactions.

  • Reaction Time: While long reaction times favor the thermodynamically stable product, excessively long times at high temperatures can also contribute to degradation. Monitor the reaction's progress (e.g., by TLC) to determine the optimal endpoint.

Q4: How do I effectively neutralize the acid catalyst before workup?

Proper neutralization is critical to prevent product degradation during concentration and purification.

  • Ion-Exchange Resin: The most common and effective method is to use a basic ion-exchange resin (e.g., Amberlite).[5] Stir the reaction mixture with the resin until the pH is neutral, then simply filter it off. This method avoids introducing aqueous solutions that can complicate the workup.

  • Base Addition: Alternatively, a base like sodium bicarbonate or pyridine (B92270) can be used, but this requires a subsequent aqueous workup to remove the resulting salts, which can be cumbersome.

Q5: What is the best way to purify the final product mixture?

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separating the α and β anomers and removing any unreacted fucose or byproducts. A solvent system such as ethyl acetate/hexane or dichloromethane (B109758)/methanol is typically employed.[5]

  • Recrystallization: If one anomer is produced in high excess and is crystalline, recrystallization can be an effective purification method.[6][7]

Frequently Asked Questions (FAQs)

What is the typical reaction mechanism for Fischer glycosylation? The reaction involves the protonation of the anomeric hydroxyl group of fucose by the acid catalyst, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. A molecule of methanol then attacks this electrophilic intermediate from either the α or β face, leading to the formation of the corresponding this compound after deprotonation. The process is reversible, allowing for the interconversion of anomers and ring forms.[1]

Which acid catalyst is best for this synthesis? Commonly used catalysts include hydrogen chloride (generated by adding acetyl chloride or HCl gas to methanol), sulfuric acid, and solid-phase catalysts like acidic ion-exchange resins (e.g., Dowex) or zeolites.[8] Resins are often preferred as they simplify neutralization—they can be filtered off after the reaction.[5]

How does L-fucose differ from other sugars like glucose in this reaction? L-fucose is a 6-deoxy-L-galactose. The absence of the hydroxyl group at the C-6 position makes it less polar than glucose but does not fundamentally change the Fischer glycosylation mechanism at the anomeric center. The stereochemistry of the remaining hydroxyl groups (axial at C4) influences the conformational stability and reactivity compared to glucose.

Data Presentation: Reaction Condition Comparison

The following table summarizes how different reaction parameters can influence the outcome of a glycosylation reaction. While specific data for this compound is compiled from general principles, these trends are widely applicable.

ParameterCondition 1Condition 2Expected Outcome on Yield & SelectivityReference
Reaction Time Short (e.g., 2-4 hours)Long (e.g., 24-48 hours)Longer times favor the thermodynamically more stable α-pyranoside, potentially increasing its yield relative to other isomers.[1]
Temperature Room TemperatureReflux (Methanol, ~65°C)Reflux increases reaction rate but may also increase byproduct formation and sugar degradation. A balance is needed.[3]
Catalyst Homogeneous (HCl, H₂SO₄)Heterogeneous (Acidic Resin)Resin allows for simpler workup (filtration) and can sometimes offer better control, minimizing degradation.[5][8]
Water Content Anhydrous ConditionsPresence of WaterStrict exclusion of water is critical; its presence will inhibit the forward reaction and reduce overall yield.

Experimental Protocols

Protocol: Synthesis of Methyl α-L-Fucopyranoside via Fischer Glycosylation

This protocol is a representative method for the synthesis of methyl α-L-fucopyranoside with a preference for the thermodynamically favored α-anomer.

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl) or a strong acidic resin (e.g., Dowex 50WX8)

  • Basic ion-exchange resin (e.g., Amberlite IR-120)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser with a drying tube, suspend L-fucose (1.0 eq) in anhydrous methanol (e.g., 0.1 M concentration).

  • Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly add acetyl chloride (e.g., 0.1-0.2 eq) dropwise. This generates anhydrous HCl in situ. Alternatively, add a pre-activated acidic resin (e.g., 0.5 g per gram of fucose).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C). Monitor the reaction progress using TLC by observing the disappearance of the fucose spot. A typical reaction time is 24-48 hours to ensure equilibrium is reached, favoring the α-anomer.[1]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Add a basic ion-exchange resin in portions and stir until the pH of the solution is neutral (check with pH paper). Filter off the resin and wash it with methanol.[5]

  • Workup: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude syrup.[5]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent gradient (e.g., starting with 100% dichloromethane and gradually adding methanol, or using an ethyl acetate/hexane system) to separate the α and β anomers and other impurities.

  • Characterization: Combine the fractions containing the desired product (as identified by TLC), remove the solvent under reduced pressure, and dry under high vacuum to yield the pure this compound. Characterize by NMR and mass spectrometry to confirm structure and purity.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup (L-Fucose, Anhydrous MeOH) catalyst 2. Catalyst Addition (Acidic Resin / AcCl) setup->catalyst reflux 3. Reflux (24-48h @ 65°C) catalyst->reflux neutralize 4. Neutralization (Basic Resin) reflux->neutralize Cool to RT filter 5. Filtration neutralize->filter concentrate 6. Concentration (Rotary Evaporation) filter->concentrate chromatography 7. Column Chromatography concentrate->chromatography product Pure Methyl Fucopyranoside chromatography->product

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Synthesis? low_yield Low Yield? start->low_yield anomer_mix Poor Anomeric Selectivity? start->anomer_mix dark_product Dark/Tarry Product? start->dark_product low_yield->anomer_mix No check_water Check for Water (Anhydrous Reagents?) low_yield->check_water Yes anomer_mix->dark_product No increase_time Increase Reaction Time (Favors α-anomer) anomer_mix->increase_time Yes reduce_temp Reduce Temperature & Catalyst Conc. dark_product->reduce_temp Yes check_time_catalyst Increase Reaction Time? Check Catalyst Activity? check_water->check_time_catalyst purify Purify via Chromatography increase_time->purify

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Low Anomeric Selectivity in Methyl Fucopyranoside Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl fucopyranoside glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low anomeric selectivity in their glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the α/β anomeric ratio in this compound glycosylation?

A1: The anomeric selectivity in this compound glycosylation is a multifactorial issue. The key factors that determine the stereochemical outcome include:

  • The nature of the fucosyl donor: This includes the leaving group at the anomeric center (e.g., bromide, trichloroacetimidate, thioglycoside) and the protecting groups on the hydroxyls.

  • The role of protecting groups: Electron-withdrawing protecting groups (e.g., esters like acetyl and benzoyl) on the C-2 hydroxyl can facilitate the formation of a dioxolanylium ion intermediate, which generally favors the formation of the 1,2-trans product (β-glycoside). Non-participating groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers, do not offer this neighboring group assistance, often leading to a mixture of anomers or favoring the α-glycoside due to the anomeric effect. Bulky silyl protecting groups can also influence selectivity through steric hindrance.

  • The choice of promoter/activator: Lewis acids like tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) can influence the anomeric ratio.[1] The combination of promoter and leaving group is critical. For example, N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) are commonly used to activate thioglycoside donors.

  • Reaction conditions: Temperature and solvent polarity play a significant role. Lower temperatures often favor the thermodynamically more stable product, while the solvent can influence the reaction mechanism by stabilizing or destabilizing reaction intermediates.

Q2: How can I favor the formation of the α-anomer (methyl α-L-fucopyranoside)?

A2: To favor the α-anomer, you should aim for conditions that promote a thermodynamically controlled reaction or an SN1-like mechanism where the anomeric effect can direct the outcome. Strategies include:

  • Using non-participating protecting groups: Employ protecting groups like benzyl ethers or silyl ethers at the C-2 position of your fucosyl donor.

  • Choosing an appropriate donor/promoter system: The use of fucopyranosyl halides, such as 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, has been reported for α-selective fucosylation.[1]

  • Controlling the reaction temperature: While the effect is system-dependent, exploring a range of temperatures is advisable.

Q3: What strategies can I use to increase the yield of the β-anomer (methyl β-L-fucopyranoside)?

A3: To enhance β-selectivity, you should employ conditions that favor an SN2-like mechanism or utilize neighboring group participation. Key strategies include:

  • Employing participating protecting groups: An acyl group (e.g., acetyl, benzoyl) at the C-2 position of the fucosyl donor can form a cyclic intermediate that blocks the α-face, leading to the formation of the β-glycoside.

  • Utilizing specific donor systems: Certain glycosyl donors are designed to favor β-selectivity.

  • Optimizing the solvent: The choice of solvent can influence the reaction pathway.

Troubleshooting Guide

Low anomeric selectivity is a common hurdle in this compound glycosylation. The following guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Problem: Poor α:β Anomeric Ratio

Initial Assessment:

  • Determine the anomeric ratio: Use ¹H NMR spectroscopy to determine the ratio of α and β anomers in your crude reaction mixture. The anomeric protons of α- and β-fucopyranosides have distinct chemical shifts.

  • Review your reaction scheme: Carefully examine your choice of fucosyl donor (including protecting groups and leaving group), promoter, solvent, and temperature.

Troubleshooting Strategies and Solutions

The following tables provide a summary of how different experimental parameters can be adjusted to improve anomeric selectivity.

Table 1: Influence of Protecting Groups on Anomeric Selectivity

Protecting Group at C-2Expected Predominant AnomerRationaleTroubleshooting Action
Acetyl (Ac), Benzoyl (Bz)βNeighboring group participation leading to a 1,2-trans product.If β-selectivity is low, ensure complete formation of the dioxolanylium intermediate. Consider a more Lewis acidic promoter.
Benzyl (Bn), Silyl (e.g., TBDMS, TIPS)α or mixtureNon-participating groups. The anomeric effect may favor the α-product. Bulky silyl groups can sterically hinder one face.To improve α-selectivity, ensure the absence of any participating groups. If a mixture is obtained, experiment with different non-participating groups of varying steric bulk.

Table 2: Effect of Promoter/Activator on Anomeric Selectivity

Promoter/ActivatorFucosyl Donor Leaving GroupObservations & Recommendations
SnCl₄, TiCl₄, BF₃·OEt₂Halide, TrichloroacetimidateSnCl₄ has been reported to be more successful than TiCl₄ and BF₃·OEt₂ in the anomerization of fucopyranosides.[1] The choice of Lewis acid can significantly impact the α/β ratio. It is recommended to screen different Lewis acids to find the optimal one for your specific substrate.
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)ThioglycosideA common and effective system for activating thioglycosides. The anomeric selectivity can be sensitive to the stoichiometry of the reagents and the reaction temperature. Fine-tuning the amount of TfOH and running the reaction at low temperatures (e.g., -78 °C to 0 °C) is often necessary to optimize selectivity.

Table 3: Impact of Reaction Conditions on Anomeric Selectivity

Reaction ConditionInfluence on SelectivityTroubleshooting Action
Temperature Lower temperatures generally favor the thermodynamically more stable anomer and can enhance selectivity by minimizing side reactions.If you are observing a mixture of anomers, try running your reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). A systematic study of the temperature profile is recommended.
Solvent The polarity of the solvent can influence the stability of intermediates. Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of β-glycosides through the "nitrile effect." Non-polar solvents may favor α-glycosides.If selectivity is poor, perform a solvent screen. Common solvents to test include dichloromethane (B109758) (DCM), acetonitrile (MeCN), diethyl ether (Et₂O), and toluene.

Experimental Protocols

Key Experiment 1: α-Selective Methyl Fucosylation using a Fucosyl Bromide Donor

This protocol is a general guideline for achieving α-selectivity using a fucosyl bromide with non-participating protecting groups.

Materials:

  • Per-O-benzylated or per-O-silylated fucosyl bromide (1.0 eq)

  • Methanol (B129727) (as the glycosyl acceptor, typically used in excess as the solvent)

  • Promoter (e.g., Silver triflate, 1.2 eq)

  • Anhydrous dichloromethane (DCM) as co-solvent if needed

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

  • Add a solution of the fucosyl bromide donor and methanol in anhydrous DCM.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the promoter (e.g., silver triflate) portion-wise or as a solution in an anhydrous solvent.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).

  • Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterize the product and determine the α/β ratio by ¹H NMR spectroscopy.

Key Experiment 2: β-Selective Methyl Fucosylation using a Fucosyl Donor with a Participating Group

This protocol provides a general method for obtaining the β-anomer through neighboring group participation.

Materials:

  • Fucosyl donor with a C-2 participating group (e.g., 2-O-acetyl-3,4-di-O-benzyl-L-fucopyranosyl trichloroacetimidate) (1.0 eq)

  • Methanol (1.5 eq)

  • Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the fucosyl donor, methanol, and activated 4 Å molecular sieves in anhydrous DCM.

  • Cool the mixture to a low temperature (e.g., -78 °C).

  • Add the Lewis acid promoter (e.g., TMSOTf) dropwise.

  • Allow the reaction to slowly warm to a specified temperature (e.g., -40 °C or room temperature) while monitoring by TLC.

  • Once the reaction is complete, quench with a base (e.g., pyridine (B92270) or triethylamine).

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Analyze the product and determine the anomeric ratio by ¹H NMR.

Visualizing Glycosylation Pathways

To better understand the factors influencing anomeric selectivity, the following diagrams illustrate the key reaction pathways.

Glycosylation_Pathways cluster_alpha α-Selective Pathway cluster_beta β-Selective Pathway Donor_alpha Fucosyl Donor (Non-participating group at C-2) Intermediate_alpha Oxocarbenium Ion Intermediate Donor_alpha->Intermediate_alpha Promoter Product_alpha α-Methyl Fucopyranoside Intermediate_alpha->Product_alpha Methanol attack (Anomeric effect) Donor_beta Fucosyl Donor (Participating group at C-2) Intermediate_beta Dioxolanylium Ion Intermediate Donor_beta->Intermediate_beta Promoter Product_beta β-Methyl Fucopyranoside Intermediate_beta->Product_beta Methanol attack (Steric hindrance at α-face)

Key reaction pathways in this compound glycosylation.

Troubleshooting_Workflow Start Low Anomeric Selectivity in this compound Glycosylation Check_Ratio Determine α:β ratio by ¹H NMR Start->Check_Ratio Desired_Anomer What is the desired anomer? Check_Ratio->Desired_Anomer Alpha_Path α-Anomer Desired Desired_Anomer->Alpha_Path α Beta_Path β-Anomer Desired Desired_Anomer->Beta_Path β Check_PG_alpha Is a non-participating group at C-2 used? Alpha_Path->Check_PG_alpha Check_PG_beta Is a participating group at C-2 used? Beta_Path->Check_PG_beta No_PG_alpha No Check_PG_alpha->No_PG_alpha Yes_PG_alpha Yes Check_PG_alpha->Yes_PG_alpha No_PG_beta No Check_PG_beta->No_PG_beta Yes_PG_beta Yes Check_PG_beta->Yes_PG_beta Optimize_Conditions_alpha Optimize Reaction Conditions: - Screen promoters - Lower temperature - Screen solvents (non-polar) End Improved Anomeric Selectivity Optimize_Conditions_alpha->End Optimize_Conditions_beta Optimize Reaction Conditions: - Screen promoters - Lower temperature - Screen solvents (e.g., acetonitrile) Optimize_Conditions_beta->End Change_PG_alpha Switch to a non-participating protecting group (e.g., Bn, Silyl) No_PG_alpha->Change_PG_alpha Yes_PG_alpha->Optimize_Conditions_alpha Change_PG_beta Switch to a participating protecting group (e.g., Ac, Bz) No_PG_beta->Change_PG_beta Yes_PG_beta->Optimize_Conditions_beta Change_PG_alpha->Optimize_Conditions_alpha Change_PG_beta->Optimize_Conditions_beta

A logical workflow for troubleshooting low anomeric selectivity.

References

Technical Support Center: Purification of Methyl α-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl α-L-fucopyranoside. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude methyl α-L-fucopyranoside reaction mixture?

A1: The most common impurities originating from the Fischer glycosidation of L-fucose in methanol (B129727) are:

  • β-anomer (methyl β-L-fucopyranoside): This is the most common isomeric impurity. The Fischer glycosidation reaction typically produces a mixture of α and β anomers.[1]

  • Unreacted L-fucose: Incomplete reaction can leave residual starting material.

  • Furanoside forms: Small amounts of the five-membered ring isomers (methyl α/β-L-fucofuranosides) may form, especially under kinetic control.

  • Residual acid catalyst: The acid used to catalyze the reaction (e.g., HCl, H₂SO₄) must be neutralized and removed.

  • Residual solvent: Traces of methanol or other solvents used in the reaction or workup may be present.

Q2: How can I determine the purity and anomeric ratio of my sample?

A2: The most common analytical techniques for assessing the purity and anomeric ratio of methyl α-L-fucopyranoside are:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the α- and β-anomers, as well as unreacted fucose.[2] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the anomers and other impurities. The chemical shifts of the anomeric protons (H-1) and carbons (C-1) are distinct for the α and β forms. For methyl α-L-fucopyranoside in D₂O, the anomeric proton (H-1) of the α-anomer typically appears around 4.8 ppm, while the β-anomer's H-1 is at a slightly different chemical shift.

Q3: What is a typical purity for commercially available methyl α-L-fucopyranoside?

A3: Commercially available methyl α-L-fucopyranoside typically has a purity of greater than 98%, as determined by HPLC.[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of methyl α-L-fucopyranoside.

Problem 1: Low Yield of Crystalline Product

Symptoms:

  • After cooling the crystallization solvent, very few or no crystals form.

  • A large amount of product remains in the mother liquor.

Possible Causes and Solutions:

Possible CauseRecommended Action
Excessive solvent used Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Solution is not saturated Reduce the volume of the solvent to increase the concentration of the compound.
Inappropriate solvent Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Alcohols like ethanol (B145695) or methanol are often good choices for glycosides.[5]
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Lack of nucleation sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Problem 2: Product "Oils Out" Instead of Crystallizing

Symptoms:

  • Upon cooling, a liquid phase separates from the solution instead of solid crystals.

Possible Causes and Solutions:

Possible CauseRecommended Action
High concentration of impurities The presence of impurities can lower the melting point of the mixture. Consider a preliminary purification step like flash chromatography.
Solution is supersaturated Add a small amount of additional solvent to the heated solution to reduce the concentration, then cool slowly.
Inappropriate solvent The boiling point of the solvent may be too high. Try a solvent with a lower boiling point.
Problem 3: Presence of the β-Anomer Impurity in the Final Product

Symptoms:

  • NMR or HPLC analysis shows the presence of a second major isomer.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete separation during crystallization The α and β anomers may co-crystallize. Multiple recrystallizations may be necessary.
Ineffective chromatographic separation The chosen mobile phase in flash chromatography may not be optimal for separating the anomers.

Experimental Protocol: Flash Chromatography for Anomer Separation

A gradient of ethyl acetate (B1210297) and methanol on a silica (B1680970) gel column can be effective for separating the α and β anomers of methyl fucopyranoside.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient elution starting with a higher ratio of a less polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol). A common starting point is 95:5 ethyl acetate/methanol, gradually increasing to 85:15.

  • Monitoring: Fractions should be monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the pure α-anomer.

Problem 4: Residual Unreacted Fucose in the Purified Product

Symptoms:

  • Analytical data (e.g., HPLC) indicates the presence of the starting material, L-fucose.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete reaction Ensure the Fischer glycosidation reaction has gone to completion by monitoring with TLC or HPLC.
Inefficient purification Fucose is more polar than this compound. Flash chromatography with a suitable solvent gradient should effectively separate the product from the starting material.

Data Presentation

Table 1: Typical Purity and Yield Data for Methyl α-L-Fucopyranoside Purification

ParameterTypical ValueAnalytical Method
Crude Product Purity (α/β mixture) 70-90%HPLC, NMR
Anomeric Ratio (α:β) after Synthesis 4:1 to 9:1NMR, HPLC
Purity after Crystallization >95%HPLC
Purity after Flash Chromatography >98%HPLC
Overall Yield after Purification 60-80%Gravimetric

Experimental Methodologies

General Protocol for Fischer Glycosidation of L-Fucose
  • Suspend L-fucose in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate or an ion-exchange resin).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol for Crystallization of Methyl α-L-Fucopyranoside
  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.

  • Once crystallization begins, place the flask in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture (α/β anomers, fucose, catalyst) neutralization Neutralization (e.g., NaHCO₃ or resin) start->neutralization filtration Filtration neutralization->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_product Crude this compound concentration->crude_product purification Purification crude_product->purification cryst Crystallization (e.g., from Ethanol) purification->cryst Primary Method chrom Flash Chromatography (Silica Gel, EtOAc/MeOH) purification->chrom Alternative/Secondary Method analysis Purity & Anomer Analysis (HPLC, NMR) cryst->analysis chrom->analysis pure_product Pure Methyl α-L-Fucopyranoside analysis->pure_product Troubleshooting_Impurities start Problem Identified in Purified Product check_nmr_hplc Analyze by NMR and/or HPLC start->check_nmr_hplc impurity_type What is the nature of the impurity? check_nmr_hplc->impurity_type anomer β-Anomer Detected impurity_type->anomer Isomeric Peak fucose Unreacted Fucose Detected impurity_type->fucose Starting Material Peak other Other Impurities (e.g., solvent) impurity_type->other Unidentified/Solvent Peak solution_anomer Solution: - Re-crystallize - Optimize flash chromatography gradient anomer->solution_anomer solution_fucose Solution: - Optimize reaction time - Improve chromatographic separation fucose->solution_fucose solution_other Solution: - Dry under high vacuum other->solution_other

References

Resolving overlapping signals in the NMR spectrum of methyl fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Fucopyranoside NMR Analysis

Welcome to the technical support hub for resolving NMR signal overlap in this compound spectra. This resource is tailored for researchers, chemists, and drug development professionals encountering challenges in the structural elucidation of fucopyranosides due to signal crowding. Here, you will find targeted FAQs, in-depth troubleshooting guides, and standardized protocols to enhance spectral resolution and facilitate unambiguous signal assignment.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my this compound spectrum so overlapped?

A1: Signal overlap is a common challenge in the ¹H NMR spectroscopy of carbohydrates, including this compound.[1] This occurs because the pyranose ring protons (H-2, H-3, H-4, and H-5) exist in very similar chemical environments, leading to closely spaced chemical shifts, typically in the range of 3.5 to 4.5 ppm.[2][3] Limited chemical shift dispersion is the primary reason for the significant signal crowding observed in 1D ¹H NMR spectra of such compounds.[4]

Q2: Which signals are most commonly overlapped in the ¹H NMR spectrum of methyl α-L-fucopyranoside?

A2: For methyl α-L-fucopyranoside, the signals for H-2, H-3, H-4, and H-5 protons are often crowded in a narrow spectral region. The anomeric proton (H-1) and the methyl group protons of the fucosyl moiety (H-6) are typically well-resolved and appear in distinct regions of the spectrum, making them excellent starting points for spectral assignment.[5]

Q3: I have a poorly resolved 1D ¹H NMR spectrum. What is the first troubleshooting step?

A3: Before proceeding to more advanced 2D NMR techniques, first optimize the acquisition of your 1D spectrum. Key factors to check include:

  • Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming is a common cause of peak broadening.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening.

  • Solvent: Changing the deuterated solvent (e.g., from D₂O to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[6]

  • Temperature: Acquiring the spectrum at a different temperature can also induce chemical shift changes and potentially improve resolution.[7]

Q4: What are the best NMR experiments to resolve overlapping signals in this compound?

A4: Two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap.[8][9] The most useful experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two to three bonds. This is essential for tracing proton-proton connectivities within the sugar ring.[5][10]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, even those that are not directly coupled. This is extremely useful for identifying all protons belonging to a single sugar ring.[11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. Since ¹³C spectra have a much wider chemical shift dispersion, this experiment is highly effective at resolving overlapping proton signals.[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming assignments and establishing connectivity across glycosidic linkages.[14][15]

Troubleshooting Guides

Problem: Poor Resolution in 1D ¹H NMR Spectrum

If your 1D ¹H NMR spectrum shows broad or poorly resolved peaks, follow this workflow to diagnose and solve the issue.

G A Poor 1D Resolution (Broad Peaks) B Check Shimming A->B C Adjust Sample Concentration B->C D Change Solvent (e.g., D2O to DMSO-d6) C->D E Vary Temperature D->E F Is Resolution Improved? E->F G Proceed with Analysis F->G Yes H Consider 2D NMR Techniques F->H No

A step-by-step workflow for troubleshooting poor 1D NMR resolution.
Problem: Ambiguous Signal Assignment Due to Overlap

When signals in the 1D spectrum are overlapped, a combination of 2D NMR experiments is necessary for unambiguous assignment.

G cluster_0 A Overlapping Signals in ¹H NMR Spectrum B Acquire 2D COSY A->B Identify ³JHH (e.g., H1-H2, H2-H3) C Acquire 2D TOCSY B->C Identify complete spin system (H1-H6) D Acquire 2D HSQC C->D Correlate ¹H to ¹³C (resolve overlap) E Acquire 2D HMBC D->E Confirm long-range ¹H-¹³C correlations F Unambiguous Signal Assignment E->F

A logical workflow for using 2D NMR to resolve signal overlap.

Data Presentation

The following table provides typical ¹H and ¹³C chemical shift values for methyl α-L-fucopyranoside in D₂O. These values can serve as a reference for signal assignment.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.75 (d)~102.5
2~3.80 (dd)~70.0
3~3.90 (dd)~71.5
4~3.75 (d)~73.0
5~4.10 (q)~68.0
6 (CH₃)~1.25 (d)~16.5
OCH₃~3.40 (s)~56.0

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.

Experimental Protocols

Protocol: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To resolve overlapping ¹H signals by correlating them to their directly attached ¹³C nuclei, leveraging the greater chemical shift dispersion of the ¹³C spectrum.[14][16]

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of high-purity deuterated solvent (e.g., D₂O).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup (Example for a 500 MHz Spectrometer):

  • Load the sample and lock on the deuterium (B1214612) signal of the solvent.

  • Tune and match the ¹H and ¹³C channels of the probe.

  • Optimize the shimming to achieve good magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Program: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Spectral Width (F2 - ¹H dimension): Set to cover the proton chemical shift range (e.g., 0 to 6 ppm).

  • Spectral Width (F1 - ¹³C dimension): Set to cover the carbon chemical shift range of the carbohydrate (e.g., 10 to 110 ppm).

  • Number of Scans (NS): Typically 2 to 8 scans per increment, depending on sample concentration.

  • Number of Increments (F1): 256 to 512 increments to achieve adequate resolution in the indirect dimension.

  • Relaxation Delay (d1): 1.5 to 2.0 seconds.

  • ¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz, which is typical for carbohydrates.

4. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the spectrum by referencing the solvent signal.

5. Analysis:

  • Identify cross-peaks, where each peak represents a correlation between a proton (F2 axis) and its directly bonded carbon (F1 axis).

  • Even if two proton signals overlap on the F2 axis, they will often be resolved on the F1 axis if their attached carbons have different chemical shifts, allowing for their unambiguous identification.[15]

References

Technical Support Center: Methyl Fucopyranoside Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of methyl fucopyranoside in aqueous solutions?

A1: The stability of the glycosidic bond in this compound is primarily influenced by pH, temperature, and the presence of enzymes (glycosidases).[1] Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the degradation of the molecule.[1] Elevated temperatures will also accelerate this hydrolysis.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly alkaline aqueous solutions. Under acidic conditions, the glycosidic oxygen can be protonated, which facilitates the cleavage of the bond between the fucose sugar and the methyl group. This results in the formation of fucose and methanol. The rate of this acid-catalyzed hydrolysis increases as the pH decreases.

Q3: What is the expected shelf-life of a this compound solution?

A3: The shelf-life of a this compound solution is highly dependent on the storage conditions, particularly the pH and temperature of the solution. For long-term storage, it is recommended to keep the solution at a neutral pH and at low temperatures (e.g., 2-8 °C). Under these conditions, the solution can be stable for several months. However, for critical applications, it is advisable to use freshly prepared solutions or to periodically verify the concentration of the stock solution.

Q4: Can I autoclave a solution of this compound?

A4: Autoclaving is not recommended for solutions of this compound. The high temperature and pressure of autoclaving can lead to significant degradation of the compound through hydrolysis of the glycosidic bond. If sterile filtration is not an option, the solution should be prepared aseptically.

Q5: What are the degradation products of this compound?

A5: The primary degradation products of this compound under hydrolytic conditions (acidic or high temperature) are L-fucose and methanol.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using a this compound solution. Degradation of the this compound stock solution.1. Prepare a fresh stock solution. 2. Verify the concentration of the existing stock solution using a validated analytical method such as HPLC-UV. 3. Ensure the stock solution is stored at a neutral pH and refrigerated.
Loss of biological activity of a formulation containing this compound. Hydrolysis of the this compound due to acidic formulation components or improper storage.1. Analyze the pH of the formulation and adjust to neutral if possible. 2. Conduct a forced degradation study to identify the degradation products and assess their impact on activity. 3. Reformulate with buffers to maintain a stable pH.
Appearance of unexpected peaks in an HPLC chromatogram of a sample containing this compound. Degradation of this compound during sample preparation or analysis.1. Investigate the pH and temperature of the sample preparation and HPLC mobile phase. 2. If using an acidic mobile phase, minimize the time the sample is exposed to it before injection. 3. The primary degradation product to look for would be fucose.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of methyl α-L-fucopyranoside under various conditions. This data is representative and based on the known behavior of glycosides. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Hydrolysis Rate Constants (k) for Methyl α-L-Fucopyranoside at 60°C

pHRate Constant (k) (s⁻¹)Half-life (t½) (hours)
2.01.5 x 10⁻⁵12.8
4.01.2 x 10⁻⁶160.4
7.02.5 x 10⁻⁸7670.6
9.04.0 x 10⁻⁸4806.6

Table 2: Illustrative Effect of Temperature on the Hydrolysis Rate Constant (k) of Methyl α-L-Fucopyranoside at pH 4.0

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
402.1 x 10⁻⁷916.5
601.2 x 10⁻⁶160.4
806.5 x 10⁻⁶29.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • pH meter

  • HPLC system with UV or RI detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.

  • Photostability: Expose a solution of this compound (1 mg/mL in deionized water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to quantify this compound and separate it from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) or UV detection at a low wavelength (e.g., < 210 nm) if the fucopyranoside has some UV absorbance.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in deionized water at known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the samples and calculate the percentage of degradation.

Visualizations

Hydrolysis_Pathway MethylFucopyranoside This compound TransitionState Protonated Glycosidic Oxygen (Transition State) MethylFucopyranoside->TransitionState H⁺ (Acidic Conditions) Products L-Fucose + Methanol TransitionState->Products H₂O (Hydrolysis) Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress HPLC HPLC-UV/RI Analysis Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC Quantification Quantification of Degradation HPLC->Quantification Start This compound Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

References

Preventing Hydrolysis of Methyl Fucopyranoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside is a valuable tool in a wide range of research and development applications, from glycobiology studies to the formulation of novel therapeutics. However, the stability of its glycosidic bond is a critical factor that can significantly impact experimental outcomes. Hydrolysis, the cleavage of this bond by water, can be catalyzed by acidic or basic conditions, elevated temperatures, and enzymes. This technical support center provides a comprehensive guide to understanding and preventing the hydrolysis of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolysis of this compound?

A1: The hydrolysis of the glycosidic bond in this compound is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze the cleavage of the glycosidic linkage. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to control the temperature during experiments and storage.

  • Enzymatic Activity: Fucosidases, a class of glycoside hydrolase enzymes, specifically catalyze the hydrolysis of fucosidic bonds. Contamination of experimental systems with these enzymes can lead to rapid degradation of this compound.

Q2: What is the optimal pH range for working with this compound to minimize hydrolysis?

A2: To minimize hydrolysis, it is recommended to maintain the pH of your solutions between 5.0 and 7.0 .[1] Using a well-buffered system within this range is crucial to prevent pH shifts that could accelerate degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Aqueous Solutions: When preparing aqueous working solutions, use a buffer within the recommended pH range of 5.0-7.0.

  • Storage Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C .[2] For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can potentially affect stability, it is best practice to aliquot stock solutions into single-use volumes.[2]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the instability of this compound during your experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound in the assay medium.1. Verify pH: Measure the pH of your complete assay medium. Adjust to the optimal range of 5.0-7.0 if necessary, ensuring the buffer capacity is sufficient. 2. Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment. 3. Control for Temperature: Minimize the time that solutions are kept at elevated temperatures (e.g., 37°C). Keep solutions on ice whenever possible. 4. Assess Enzymatic Contamination: If you suspect fucosidase activity (e.g., in cell lysates or complex biological samples), consider adding a fucosidase inhibitor to your assay buffer.
Precipitation of this compound in aqueous solutions. Poor solubility or pH-dependent degradation leading to less soluble products.1. Co-solvent Use: If solubility is an issue, a small percentage of an organic co-solvent like DMSO can be used. However, ensure the final concentration is compatible with your experimental system. 2. Buffer Selection: Ensure the chosen buffer is appropriate for the desired pH and does not interact with this compound. Phosphate-buffered saline (PBS) or citrate (B86180) buffers are common choices. 3. Check for Contamination: Microbial contamination can alter the pH and introduce enzymes. Ensure all solutions and equipment are sterile.
Loss of compound over time during long-term experiments. Slow hydrolysis due to suboptimal storage or experimental conditions.1. Time-Course Stability Study: If your experiment runs for an extended period, perform a pilot study to assess the stability of this compound in your specific experimental medium over time. This can be done by analyzing samples at different time points using a suitable analytical method like HPLC. 2. Replenishment: For very long-term cell culture experiments, consider replenishing the medium containing fresh this compound periodically.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile amber tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • For long-term storage, place the aliquots at -20°C or -80°C. For short-term storage (up to one week), store at 2-8°C.

Protocol 2: Stability Assessment of this compound in a Buffered Solution

Objective: To determine the stability of this compound in a specific buffer at a given temperature over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI).

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

  • Aliquot the working solution into several sterile microcentrifuge tubes, one for each time point.

  • Immediately take a "time zero" sample and store it at -80°C until analysis.

  • Place the remaining tubes in the incubator or water bath at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.

  • Once all samples are collected, thaw them and analyze by HPLC to quantify the remaining this compound and detect the presence of any degradation products (e.g., fucose and methanol).

  • Compare the peak area of this compound at each time point to the "time zero" sample to determine the percentage of degradation.

Data Presentation

Table 1: General Stability Guidelines for this compound Solutions

Parameter Recommendation for Optimal Stability Rationale
pH 5.0 - 7.0Minimizes both acid and base-catalyzed hydrolysis.
Storage Temperature -20°C or -80°C (long-term stock) 2-8°C (short-term working solution)Reduces the rate of chemical degradation.
Solvent Anhydrous DMSO (stock) Buffered aqueous solution (working)Minimizes water content in stock solutions. Buffers maintain optimal pH.
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.
Freeze-Thaw Cycles Minimize by aliquoting stock solutionsAvoids potential physical and chemical stress on the compound.

Visualizing Experimental Logic

To aid in troubleshooting and experimental design, the following workflow outlines the key decision points for ensuring the stability of this compound.

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis start Start: Experiment with This compound prep_stock Prepare Stock Solution (Anhydrous DMSO, Aliquot) start->prep_stock store_stock Store Stock Solution (-20°C or -80°C) prep_stock->store_stock prep_working Prepare Working Solution (Buffered, pH 5.0-7.0) store_stock->prep_working run_exp Run Experiment prep_working->run_exp analyze_results Analyze Results run_exp->analyze_results troubleshoot Troubleshoot: Inconsistent Results? analyze_results->troubleshoot end End: Valid Results troubleshoot->end No check_pH Check pH of Medium troubleshoot->check_pH Yes check_temp Control Temperature check_pH->check_temp check_enzyme Consider Enzyme Activity check_temp->check_enzyme stability_study Perform Stability Study (Protocol 2) check_enzyme->stability_study reformulate Reformulate/Adjust Protocol stability_study->reformulate reformulate->prep_working

Caption: A logical workflow for handling this compound to minimize hydrolysis and troubleshoot potential stability issues.

By adhering to these guidelines and protocols, researchers can significantly reduce the risk of this compound hydrolysis, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Optimizing Methyl Fucopyranoside Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of methyl fucopyranoside for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: There is no universally recommended starting concentration for this compound, as the optimal concentration is highly dependent on the cell type, assay duration, and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. Based on the use of analogous compounds like fluorinated fucose analogs, a starting range of low micromolar (e.g., 1-10 µM) to low millimolar (e.g., 1-10 mM) is a reasonable starting point for initial range-finding experiments.

Q2: What is the mechanism of action of this compound in cells?

A2: this compound is a derivative of L-fucose.[1] In glycobiology studies, it is often used as a competitive inhibitor of fucose-binding proteins, such as lectins.[2] By mimicking the fucose structure, it can block the interaction between fucosylated glycans on the cell surface and their binding partners. It may also interfere with the activity of fucosyltransferases, the enzymes responsible for adding fucose to glycoconjugates, although its potency as a direct metabolic inhibitor of fucosylation in cells is not as well-documented as some fluorinated fucose analogs.[3]

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: It is essential to assess the cytotoxicity of this compound in your specific cell line to ensure that the observed effects are not due to cell death. A standard cytotoxicity assay, such as the MTT, MTS, or resazurin (B115843) assay, should be performed. This involves treating your cells with a range of this compound concentrations for the intended duration of your experiment and measuring cell viability.

Q4: What are the α and β anomers of this compound, and does it matter which one I use?

A4: this compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon. This difference in 3D structure can affect their binding to specific proteins. For example, methyl α-L-fucopyranoside is known to interact with certain fucose-specific lectins. The choice of anomer may be critical depending on the specific fucose-binding protein or fucosyltransferase being studied. It is important to consult the literature for your specific target or test both anomers if the preference is unknown.

Troubleshooting Guides

Issue: No observable effect of this compound treatment.
Question Possible Cause & Solution
Are you using an appropriate concentration range? Cause: The concentrations tested may be too low to elicit a biological response. Solution: Perform a wider dose-response experiment, extending to the low millimolar range. Consider that some biological effects may require higher concentrations.
Is the incubation time sufficient? Cause: The effect of inhibiting fucosylation or blocking fucose-binding proteins may take time to manifest phenotypically. Solution: Conduct a time-course experiment to determine the optimal treatment duration.
Is your cell line responsive to changes in fucosylation? Cause: The biological process you are studying may not be sensitive to the inhibition of fucosylation, or the target fucose-binding protein may not be expressed at high enough levels. Solution: Confirm the expression of relevant fucosyltransferases or fucose-binding proteins in your cell line. Use a positive control (e.g., a known fucosylation inhibitor) if available.
Is the this compound properly dissolved and stable? Cause: The compound may not be fully dissolved or may degrade in your culture medium over time. Solution: Ensure complete dissolution of the this compound powder. Prepare fresh solutions for each experiment.
Issue: High cytotoxicity observed at the desired concentration.
Question Possible Cause & Solution
Have you performed a careful dose-response cytotoxicity assay? Cause: The effective concentration for your biological assay may be close to the cytotoxic concentration. Solution: Perform a detailed cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration. Select a concentration for your functional assays that is well below the toxic threshold.
Is the solvent concentration too high? Cause: If using a stock solution in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic to the cells. Solution: Ensure the final solvent concentration is below the tolerance level of your cell line (typically ≤ 0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Are the cells in a healthy state before treatment? Cause: Unhealthy cells are more susceptible to the toxic effects of any treatment. Solution: Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment.

Data Presentation

Table 1: Properties of this compound Anomers

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White to off-white crystalline powderWhite to off-white powder
Primary Use Competitive inhibitor for fucose-binding proteins, glycobiology research.Building block in glycoprotein (B1211001) synthesis, studies on cell adhesion and immune response.[1]

Table 2: Example Concentration Ranges for Fucosylation Inhibitors in Cell-Based Assays

CompoundCell LineAssayEffective ConcentrationReference
Fluorinated Fucose AnalogsVariousFucosylation InhibitionLow micromolar range[3]
β-carbafucoseCHO K1Fucosylation InhibitionIC₅₀ ≈ 10 µM[2]
2-Fluorofucose (2-FF)Colon Carcinoma CellsInhibition of cell adhesion to E-selectinNot specified, but shown to inhibit tumor outgrowth in vivo[4]

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Healthy Cells in Logarithmic Growth Phase dose_response Perform Dose-Response Experiment (e.g., 0, 1, 10, 100, 1000 µM) prep_cells->dose_response prep_compound Prepare this compound Stock Solution prep_compound->dose_response cytotoxicity_assay Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity_assay functional_assay Assess Fucosylation Inhibition (e.g., Lectin Staining) dose_response->functional_assay analyze_cyto Determine Maximum Non-Toxic Concentration cytotoxicity_assay->analyze_cyto analyze_func Determine Effective Concentration Range functional_assay->analyze_func optimize Select Optimal Concentration for Further Experiments analyze_cyto->optimize analyze_func->optimize

Caption: Workflow for determining the optimal concentration of this compound.

fucosylation_pathway Simplified Fucosylation Pathway and Inhibition cluster_pathway Cellular Fucosylation cluster_inhibition Potential Inhibition Fuc L-Fucose GDP_Fuc GDP-Fucose (Donor Substrate) Fuc->GDP_Fuc Salvage Pathway FUT Fucosyltransferase (FUT) GDP_Fuc->FUT Fuc_Glycan Fucosylated Glycan FUT->Fuc_Glycan Fucose Transfer Glycan Acceptor Glycan Glycan->FUT Lectin Fucose-Binding Lectin Fuc_Glycan->Lectin Binding Me_Fuc This compound (Fucose Analog) Me_Fuc->Lectin Competitive Inhibition

Caption: this compound as a competitive inhibitor of fucose-lectin binding.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound via MTT Assay

This protocol outlines a method to simultaneously determine the effective concentration range and the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (α or β anomer)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0, 1, 10, 50, 100, 500, 1000, 5000, and 10000 µM. Include a vehicle control (medium with the highest concentration of solvent used, if any).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

Protocol 2: Assessing Cell Surface Fucosylation using Lectin Staining and Flow Cytometry

This protocol allows for the quantification of changes in cell surface fucosylation following treatment with this compound.

Materials:

  • Cells treated with the determined optimal, non-toxic concentration of this compound and control cells.

  • FACS buffer (e.g., PBS with 1% BSA)

  • FITC-conjugated Aleuria Aurantia Lectin (AAL) or another fucose-specific lectin.

  • Propidium Iodide (PI) or other viability dye.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest the treated and control cells and wash them with cold FACS buffer.

  • Cell Staining: Resuspend the cells in FACS buffer containing the FITC-conjugated lectin at a predetermined optimal concentration. Incubate on ice for 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.

  • Viability Staining: Resuspend the cells in FACS buffer containing PI to label dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and collecting the emission at ~520 nm. Exclude dead cells (PI-positive) from the analysis.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the lectin staining between the this compound-treated and control cells. A decrease in MFI in the treated cells indicates a reduction in cell surface fucosylation.

References

Strategies to enhance the solubility of methyl fucopyranoside derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl fucopyranoside derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: this compound derivatives, like many glycosides, have a delicate balance of hydrophilic (from the sugar moiety) and hydrophobic (from substitutions) regions. Their solubility is influenced by their molecular structure, molecular weight, and crystalline structure.[1] For many new drug candidates, increased lipophilicity and high molecular weight contribute to poor water solubility.[2] Poorly soluble drugs often pose significant challenges, leading to unpredictable absorption and reduced therapeutic efficacy.[1]

Q2: What are the primary strategies to enhance the solubility of these derivatives?

A2: The main strategies can be broadly categorized into three groups: chemical modifications, physical modifications, and formulation-based approaches.[3]

  • Chemical Modifications: Involve altering the molecule's structure to be more hydrophilic, for instance, by creating salts or prodrugs.[4][5]

  • Physical Modifications: Focus on changing the solid-state properties of the drug, such as reducing particle size (micronization, nanosizing) or creating amorphous solid dispersions.[6][7]

  • Formulation-Based Approaches: Utilize excipients to increase solubility in the final dosage form. This includes techniques like using co-solvents, cyclodextrin (B1172386) complexation, and lipid-based delivery systems.[1][8]

Q3: How does particle size reduction improve solubility?

A3: Reducing the particle size of a compound increases its surface-area-to-volume ratio.[9] According to the Noyes-Whitney equation, a larger surface area allows for a faster dissolution rate, which can improve bioavailability, especially for drugs whose absorption is limited by their dissolution speed.[6][7] Techniques like micronization and nanosizing are commonly used for this purpose.[7] However, it's important to note that while these methods increase the dissolution rate, they do not typically change the equilibrium (or saturation) solubility of the drug.[9]

Q4: Can changing the pH of the solution improve the solubility of my derivative?

A4: Yes, if your this compound derivative has ionizable functional groups (acidic or basic). Adjusting the pH of the solution can convert the compound into a salt form, which is generally more soluble than the neutral form.[10][11] This is one of the most common and effective methods for increasing the solubility of acidic and basic drugs.[11]

Troubleshooting Guide

Issue 1: Precipitation Upon Diluting a DMSO Stock Solution

Problem: My this compound derivative, dissolved in a DMSO stock solution, precipitates when I dilute it into an aqueous buffer or cell culture medium.

Cause: This is a common issue known as "solvent-shift" precipitation. The derivative is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous medium. When the DMSO concentration drops sharply upon dilution, the compound crashes out of the solution.[12]

Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the aqueous medium: Warming your buffer or media to 37°C can sometimes help keep the compound in solution.

    • Use rapid mixing: Add the DMSO stock to the aqueous medium drop-by-drop while vortexing or stirring vigorously to ensure rapid and thorough mixing.[12] This helps to avoid localized areas of high compound concentration that can initiate precipitation.

  • Incorporate Co-solvents or Surfactants:

    • Include a non-toxic co-solvent like polyethylene (B3416737) glycol (PEG) 300/400 or propylene (B89431) glycol in your final aqueous solution to increase the solvent capacity.[11]

    • Add a small amount of a biocompatible surfactant (e.g., Polysorbate 80, Cremophor EL) to the aqueous medium before adding the drug stock. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13]

  • Reduce the Final Concentration: The simplest solution may be to work at a lower final concentration of the derivative, if experimentally feasible. Determine the maximum solubility in your final medium to define your working concentration range.

Issue 2: Limited Solubility in Simple Aqueous Buffers

Problem: My this compound derivative has insufficient solubility for my assay, even after optimizing pH and using co-solvents.

Cause: The intrinsic hydrophobicity of the derivative may be too high for simple solvent systems to overcome. More advanced formulation strategies are needed.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and safety profile.[8]

  • Amorphous Solid Dispersions: Crystalline forms of drugs are typically less soluble than their amorphous (non-crystalline) counterparts due to the energy required to break the crystal lattice.[14] A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[1] Upon contact with water, the polymer dissolves, releasing the drug in a high-energy, more soluble state.[15]

  • Lipid-Based Formulations: If the derivative is highly lipophilic, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[1] These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of a this compound derivative-cyclodextrin inclusion complex using the kneading method.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Methodology:

  • Determine the molar ratio for the complex (commonly 1:1 or 1:2 drug-to-cyclodextrin).

  • Place the calculated amount of HP-β-CD into a mortar.

  • Add a small amount of a water/ethanol (50:50 v/v) mixture to the HP-β-CD and knead with the pestle to form a homogeneous paste.

  • Add the this compound derivative to the paste in small portions while continuing to knead.

  • Knead the mixture for 60 minutes. Add small amounts of the water/ethanol mixture as needed to maintain a consistent paste-like texture.

  • Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved, or freeze-dry the product.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • Evaluate the increase in aqueous solubility by comparing the solubility of the complexed powder to the uncomplexed drug using a shake-flask method.

Protocol 2: Preparation of an Amorphous Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion.

Materials:

  • This compound derivative

  • A suitable carrier polymer (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC))

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or water bath

  • Vacuum oven

Methodology:

  • Select a drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 by weight).

  • Dissolve the calculated amounts of the this compound derivative and the carrier polymer in the selected organic solvent in a round-bottom flask.

  • Ensure complete dissolution using a magnetic stirrer or sonication.

  • Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept low (typically 40-50°C) to minimize thermal degradation.

  • A thin film or solid mass will form on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Scrape the dried product from the flask, pulverize it into a powder, and pass it through a sieve.

  • Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Data Presentation

Table 1: Example Solubility Data for a Hypothetical this compound Derivative (MFD-X)

Solvent SystemMFD-X Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water (pH 7.0)5.21.0
Phosphate Buffer (pH 8.0)15.83.0
Water + 20% Ethanol45.18.7
Water + 20% PEG 400112.521.6
10% HP-β-CD in Water355.068.3
Solid Dispersion (1:9 in PVP K30)874.3168.1

Note: This data is for illustrative purposes only and will vary based on the specific derivative and experimental conditions.

Visualizations

Solubility_Enhancement_Strategies Start Poorly Soluble This compound Derivative Cat1 Chemical Modification Start->Cat1 Cat2 Physical Modification Start->Cat2 Cat3 Formulation-Based Approach Start->Cat3 End Enhanced Solubility Cat1->End sub1_1 Salt Formation Cat1->sub1_1 sub1_2 Prodrug Synthesis Cat1->sub1_2 Cat2->End sub2_1 Particle Size Reduction (Micronization, Nanosizing) Cat2->sub2_1 sub2_2 Amorphous Solid Dispersions Cat2->sub2_2 Cat3->End sub3_1 Co-solvency Cat3->sub3_1 sub3_2 pH Adjustment Cat3->sub3_2 sub3_3 Complexation (Cyclodextrins) Cat3->sub3_3 sub3_4 Surfactant Use (Micelles) Cat3->sub3_4

Caption: Overview of strategies to enhance drug solubility.

Cyclodextrin_Workflow A 1. Weigh Drug and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) B 2. Prepare HP-β-CD Paste (Knead with Water/Ethanol) A->B C 3. Add Drug to Paste and Knead for 60 min B->C D 4. Dry the Kneaded Mixture (Vacuum Oven or Freeze-Dryer) C->D E 5. Pulverize and Sieve the Dried Complex D->E F 6. Characterize & Test Solubility E->F

Caption: Experimental workflow for cyclodextrin complexation.

Solid_Dispersion_Workflow A 1. Dissolve Drug and Polymer (e.g., PVP K30) in a Volatile Solvent B 2. Remove Solvent via Rotary Evaporation A->B C 3. A Thin Film Forms in the Flask B->C D 4. Dry Film in Vacuum Oven to Remove Residual Solvent C->D E 5. Scrape, Pulverize, and Sieve the Product D->E F 6. Confirm Amorphous State (DSC/XRPD) and Test Dissolution E->F

Caption: Workflow for preparing an amorphous solid dispersion.

References

Troubleshooting poor binding in methyl fucopyranoside-lectin interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor binding in methyl fucopyranoside-lectin interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems researchers face during experiments involving the interaction of this compound with fucose-binding lectins.

Q1: I am not observing any binding, or the binding signal is too weak in my experiment. What are the possible causes and solutions?

A1: Weak or absent binding is a common issue, particularly with low-affinity interactions typical of monosaccharides like this compound. Several factors across different experimental techniques could be the cause.

Troubleshooting Flowchart: No/Weak Binding Signal

Start No or Weak Binding Signal Check_Lectin Is the lectin active and correctly folded? Start->Check_Lectin Check_Ligand Is the this compound pure and at the correct concentration? Check_Lectin->Check_Ligand Lectin OK Solution_Lectin Source fresh lectin. Verify activity with a known high-affinity ligand. Check_Lectin->Solution_Lectin Potential Issue Check_Buffer Are the buffer conditions optimal? Check_Ligand->Check_Buffer Ligand OK Solution_Ligand Confirm purity (e.g., NMR). Accurately determine concentration. Check_Ligand->Solution_Ligand Potential Issue Check_Technique Is the experimental technique suitable and optimized for low-affinity interactions? Check_Buffer->Check_Technique Buffer OK Solution_Buffer Optimize pH and ionic strength. Check for necessary co-factors (e.g., Ca2+, Mn2+). Check_Buffer->Solution_Buffer Potential Issue Solution_Technique Increase analyte concentration. Optimize immobilization density (SPR). Use a higher sensitivity instrument. Check_Technique->Solution_Technique Potential Issue

Caption: Troubleshooting logic for no or weak binding signals.

For Surface Plasmon Resonance (SPR):

  • Low Ligand Density: If the immobilized lectin density is too low, the signal will be weak.[1] Try increasing the amount of lectin coupled to the sensor chip.

  • Inactive Lectin: The immobilization process may have denatured the lectin. Consider using a capture-based approach (e.g., biotinylated lectin on a streptavidin chip) instead of direct amine coupling to ensure proper orientation and activity.[2]

  • Mass Transport Limitation: For small analytes like this compound, mass transport effects can obscure the true binding kinetics. Optimize the flow rate to minimize these effects.[3]

  • Incorrect Buffer: Some lectins require divalent cations (e.g., Ca²⁺, Mn²⁺) for their carbohydrate-binding activity. Ensure these are present in your running buffer if required for your specific lectin.

For Isothermal Titration Calorimetry (ITC):

  • Low Enthalpy Change (ΔH): The binding event may have a very small enthalpy change, making it difficult to detect.[4] Try performing the experiment at different temperatures, as ΔH is temperature-dependent.

  • Insufficient Concentration: For low-affinity interactions, high concentrations of both lectin and this compound are necessary to achieve saturation and a measurable signal.[4][5]

  • Buffer Mismatch: A mismatch between the buffer in the syringe and the cell can create large heats of dilution, masking the binding signal.[5] Dialyze both the lectin and the ligand against the same buffer batch extensively.

For Enzyme-Linked Lectin Assay (ELLA):

  • Inefficient Plate Coating: The glycoprotein (B1211001) used for the competitive assay may not be efficiently coated on the microplate. Optimize coating concentration and incubation time.

  • Inappropriate Blocking Agent: Some blocking agents, like BSA, may contain carbohydrates that can be recognized by the lectin, leading to high background and masking the specific interaction.[6] Consider using a synthetic, carbohydrate-free blocking agent like polyvinyl alcohol (PVA).[6]

  • Suboptimal Lectin Concentration: The concentration of the enzyme-conjugated lectin should be in the linear range of the binding curve to allow for sensitive detection of inhibition.

Q2: I'm observing high non-specific binding in my SPR experiment. How can I reduce it?

A2: Non-specific binding (NSB) can obscure the true interaction signal. Here are several strategies to mitigate it:

  • Optimize Buffer Composition: Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Adding a non-ionic surfactant like Tween-20 (0.005-0.05%) can also help.[1]

  • Use a Reference Flow Cell: Always use a reference flow cell with an immobilized irrelevant protein or a deactivated surface to subtract bulk refractive index changes and NSB.[2]

  • Blocking Agents: After immobilizing the lectin, ensure all remaining active sites on the sensor surface are blocked, typically with ethanolamine.[7]

  • Change Immobilization Chemistry: If NSB to the dextran (B179266) matrix is suspected, try a sensor chip with a different surface chemistry (e.g., a low-fouling surface).

Q3: My ITC titration curve is flat or has very small peaks. What does this indicate and what should I do?

A3: A flat or nearly flat ITC curve suggests that little to no heat is being released or absorbed upon injection of the ligand.

Troubleshooting Workflow for Flat ITC Curve

Start Flat ITC Curve Check_Binding Is there any binding occurring? Start->Check_Binding Check_Enthalpy Is the binding enthalpy (ΔH) close to zero? Check_Binding->Check_Enthalpy Binding Confirmed Confirm_Binding Confirm interaction with an orthogonal technique (e.g., SPR, NMR). Check_Binding->Confirm_Binding Uncertain Check_Concentration Are the concentrations of lectin and ligand high enough? Check_Enthalpy->Check_Concentration ΔH ≠ 0 Vary_Temp Perform experiments at different temperatures to induce a non-zero ΔH. Check_Enthalpy->Vary_Temp ΔH ≈ 0 Increase_Conc Increase the concentration of both lectin and this compound. Check_Concentration->Increase_Conc Concentrations too low No_Binding No interaction under these conditions. Confirm_Binding->No_Binding No Interaction Confirmed

Caption: Decision tree for troubleshooting a flat ITC curve.

This could be due to:

  • No Binding: There is no interaction between the lectin and this compound under the experimental conditions. It is crucial to confirm the interaction using an alternative technique.

  • Very Low Affinity: The binding is too weak to be detected at the concentrations used. The "c-value" (c = n * Ka * [M], where n is the stoichiometry, Ka is the association constant, and [M] is the macromolecule concentration) is a useful parameter. For a reliable measurement, the c-value should ideally be between 10 and 1000.[5] For a low-affinity interaction, you will need to use high concentrations of your biomolecules.

  • Enthalpy-Driven vs. Entropy-Driven Binding: The binding may be primarily driven by entropy, with a near-zero enthalpy change (ΔH ≈ 0).[8] In such cases, ITC is not the ideal technique as it directly measures heat changes. Running the experiment at different temperatures can sometimes reveal a non-zero ΔH.[9]

Q4: In my ELLA inhibition assay, I'm not seeing a dose-dependent decrease in signal with increasing concentrations of this compound. Why?

A4: This indicates that this compound is not effectively competing with the coated glycoprotein for binding to the lectin.

  • Low Affinity of Inhibitor: this compound is a monovalent ligand and is expected to have a relatively low affinity.[10] You may need to use very high concentrations to see an inhibitory effect.

  • High Affinity of Coated Ligand: The coated glycoprotein presents a multivalent display of fucose residues, leading to a high avidity interaction with the lectin that is difficult for a monovalent inhibitor to compete with. Consider using a lower density of the coated glycoprotein.

  • Incorrect Assay Window: The concentration of the enzyme-conjugated lectin might be too high. This would require a very high concentration of the inhibitor to see a reduction in signal. Perform a titration of the lectin to find a concentration that gives a signal in the mid-range of the assay's dynamic range (e.g., an OD of ~1.0).

Quantitative Data Summary

The binding affinity of methyl α-L-fucopyranoside to various fucose-specific lectins is generally in the micromolar to millimolar range. The following table summarizes some reported dissociation constants (Kd) and inhibitory concentrations (IC50).

LectinSource OrganismTechniqueLigandReported Affinity (Kd or IC50)
FleAAspergillus fumigatusSPRα-methyl fucose~200 µM (Kd)
BambLBurkholderia ambifariaITCα-methyl fucose~130 µM (Kd)
SapL1Scedosporium apiospermumFPα-methyl fucose~1 mM (Kd)
RSLRalstonia solanacearumHIAmethyl-α-L-fucopyranoside1.25 mM (MIC)
PA-IIL (LecB)Pseudomonas aeruginosaHIAmethyl-α-L-fucopyranoside2.5 mM (MIC)

Data synthesized from multiple sources. HIA: Hemagglutination Inhibition Assay; MIC: Minimum Inhibitory Concentration.

Key Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) - Lectin Immobilization and Small Molecule Binding Analysis

This protocol is designed for the analysis of a low-affinity interaction between an immobilized lectin and this compound as the analyte.

Workflow for SPR Analysis

Start Start Equilibrate Equilibrate Sensor Chip Start->Equilibrate Activate Activate Surface (EDC/NHS) Equilibrate->Activate Immobilize Immobilize Lectin Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject this compound (Analyte) Block->Inject Regenerate Regenerate Surface Inject->Regenerate Regenerate->Inject Next Concentration Analyze Analyze Data Regenerate->Analyze End of Run

Caption: Step-by-step workflow for a typical SPR experiment.

  • Chip Selection and Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran surface) for amine coupling.

    • Equilibrate the chip with running buffer (e.g., HBS-EP+, containing HEPES, NaCl, EDTA, and P20 surfactant). If your lectin requires divalent cations, use a buffer like HBS-P+ supplemented with CaCl₂ and MnCl₂.

  • Lectin Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Prepare the lectin at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to promote pre-concentration onto the negatively charged surface.

    • Inject the lectin solution over the activated surface. Aim for an immobilization level of 2000-5000 Resonance Units (RU) to maximize the signal from the small molecule analyte.

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters and block non-reacted sites.

  • Analyte Injection and Data Collection:

    • Prepare a dilution series of this compound in the running buffer. Due to the expected low affinity, a high concentration range is necessary (e.g., 10 µM to 5 mM).

    • Inject each concentration over the lectin-immobilized and reference flow cells for a defined association time (e.g., 60-120 seconds), followed by a dissociation phase with running buffer.

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • For low-affinity interactions, the analyte may dissociate completely during the dissociation phase. If not, a gentle regeneration solution may be needed. For lectin-carbohydrate interactions, a pulse of a high concentration of a simple sugar (e.g., 0.5 M mannose or fucose) or a brief pulse of low pH buffer (e.g., 10 mM glycine, pH 2.5) can be effective.[11]

  • Data Analysis:

    • Subtract the reference channel data and the buffer blank responses.

    • Fit the data to a steady-state affinity model, as the kinetics of low-affinity interactions can be difficult to resolve accurately. Plot the response at equilibrium against the analyte concentration and fit to a 1:1 binding model to determine the Kd.

Protocol 2: Isothermal Titration Calorimetry (ITC) - Low-Affinity Interaction
  • Sample Preparation:

    • Dialyze the lectin and dissolve the this compound in the same batch of buffer (e.g., 20 mM HEPES or phosphate, 150 mM NaCl, pH 7.4, supplemented with cations if necessary) to minimize dilution heats.

    • Degas both solutions immediately before the experiment.

    • Determine the concentrations accurately. Protein concentration can be measured by UV absorbance at 280 nm, and this compound by weight or other quantitative methods.

  • Experimental Setup:

    • Cell: Load the lectin into the sample cell at a concentration of 50-200 µM.

    • Syringe: Load the this compound into the syringe at a concentration 10-20 times that of the lectin (e.g., 1-4 mM).

    • Temperature: Set the experimental temperature (e.g., 25 °C).

  • Titration Parameters:

    • Injections: Set up a series of 19-25 injections of 1.5-2 µL each.

    • Spacing: Use a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

    • Stirring Speed: Set the stirring speed to ~750 rpm.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer-filled cell to measure the heat of dilution. This will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Enzyme-Linked Lectin Assay (ELLA) - Competitive Inhibition
  • Plate Coating:

    • Coat a high-binding 96-well microplate with a fucosylated glycoprotein (e.g., porcine stomach mucin or fucosylated BSA) at 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4 °C.

  • Blocking:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by incubating with a carbohydrate-free blocking buffer (e.g., 1% PVA in PBS) for 1-2 hours at room temperature.[6]

  • Inhibition Step:

    • Prepare a serial dilution of this compound (inhibitor) in assay buffer (e.g., blocking buffer). A high concentration range will be needed (e.g., 100 µM to 100 mM).

    • Prepare the enzyme-conjugated lectin (e.g., HRP-conjugated Ulex europaeus agglutinin I - UEA I) at a predetermined optimal concentration in assay buffer.

    • In a separate plate or tube, pre-incubate the diluted inhibitor solutions with the enzyme-conjugated lectin for 30-60 minutes.

  • Binding and Detection:

    • Wash the coated and blocked plate 3 times.

    • Transfer the lectin-inhibitor mixtures to the wells of the coated plate. Include controls with lectin only (no inhibitor) and buffer only (background).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add the HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Technical Support Center: Modulating Enzymatic Reactions with Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of methyl fucopyranoside in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this valuable biochemical tool.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in enzymatic assays?

This compound is a glycoside of L-fucose. In enzymatic assays, it is primarily used as a competitive inhibitor of fucosidases and other fucose-binding enzymes. By mimicking the natural substrate (L-fucose), it can bind to the active site of the enzyme, thereby modulating its activity. This can be useful for studying enzyme kinetics, determining substrate specificity, and improving assay specificity by inhibiting interfering enzymes.

Q2: How can inhibiting an enzyme be considered "improving the efficiency" of a reaction?

While seemingly counterintuitive, targeted inhibition can improve the overall efficiency and accuracy of an experimental system in several ways:

  • Reducing Off-Target Effects: In a complex biological sample, multiple enzymes may act on a substrate. This compound can be used to inhibit a specific fucosidase, thereby ensuring that the observed activity is due to the enzyme of interest.

  • Increasing Specificity: By inhibiting a competing enzyme, you can increase the specificity of your assay for a particular enzymatic reaction. This leads to more accurate and reliable data.

  • Elucidating Enzyme Mechanisms: Studying the inhibitory effects of substrate analogs like this compound can provide valuable insights into the enzyme's active site and catalytic mechanism.

Q3: What are the key parameters to consider when using this compound as an inhibitor?

The key parameters are the inhibitor concentration (typically around the IC50 or Ki value), the substrate concentration, and the enzyme concentration. The effectiveness of a competitive inhibitor is dependent on the relative concentrations of the inhibitor and the substrate. It is also crucial to consider the pH and temperature of the reaction, as these can affect enzyme activity and inhibitor binding.

Q4: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration will depend on the specific enzyme and the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). A good starting point can be derived from published data for similar enzymes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inhibition Inhibitor concentration is too low.Increase the concentration of this compound. Perform a dose-response curve to find the effective concentration range.
Substrate concentration is too high.For competitive inhibition, high substrate concentrations can outcompete the inhibitor. Try lowering the substrate concentration.
The enzyme is not sensitive to this compound.Verify from literature that your enzyme of interest is known to be inhibited by fucose analogs. Consider using a different inhibitor.
Inactive inhibitor.Ensure the this compound is of high purity and has been stored correctly.
Inconsistent or variable inhibition Pipetting errors.Use calibrated pipettes and prepare a master mix for your reactions to ensure consistency.[1]
Reagents not properly mixed.Ensure all components, especially the enzyme and inhibitor, are thoroughly mixed in the reaction vessel.
Temperature fluctuations.Maintain a constant and optimal temperature for the enzymatic reaction.[1]
Complete inhibition at all tested concentrations Inhibitor concentration is too high.Perform serial dilutions of your this compound stock to test a lower concentration range.

Quantitative Data

The following tables summarize the inhibitory effects of this compound and related compounds on various proteins.

Table 1: Inhibition of Lectin-Erythrocyte Interaction

Compound Target Inhibitory Concentration
Methyl α-L-fucopyranosidePLL3 lectin interaction with blood group O erythrocytes0.78 mM[2]
L-fucosePLL3 lectin interaction with blood group O erythrocytes1.56 mM[2]

Table 2: Inhibition of α-1,6-Fucosyltransferase by Fucopyranoside Analogues

Compound Enzyme IC50
1-(R)-amino-phenylmethyl C-fucopyranosideRecombinant α-1,6-Fucosyltransferase690 µM

Experimental Protocols

Protocol: Determining the IC50 of Methyl α-L-fucopyranoside for α-L-Fucosidase

This protocol outlines a method to determine the concentration of methyl α-L-fucopyranoside that inhibits 50% of the activity of α-L-fucosidase using a colorimetric assay with p-nitrophenyl-α-L-fucopyranoside as a substrate.

Materials:

  • α-L-Fucosidase enzyme

  • Methyl α-L-fucopyranoside

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Stop Solution (e.g., 0.5 M Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of methyl α-L-fucopyranoside: Prepare a stock solution of methyl α-L-fucopyranoside in assay buffer and perform serial dilutions to create a range of concentrations to be tested.

  • Set up the reaction plate: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Methyl α-L-fucopyranoside solution (at various concentrations)

    • α-L-Fucosidase solution (at a fixed concentration)

    • Include control wells with no inhibitor.

  • Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate, p-nitrophenyl-α-L-fucopyranoside, to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes).

  • Stop the reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also cause a color change in the wells where p-nitrophenol has been produced.

  • Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate % inhibition:

    • % Inhibition = [1 - (Absorbance of sample with inhibitor / Absorbance of control without inhibitor)] * 100

  • Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor (this compound) - Buffer plate Prepare 96-well plate reagents->plate Dispense add_reagents Add Enzyme, Buffer, and Inhibitor to wells plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Absorbance (e.g., 405 nm) stop_reaction->read_plate calculate Calculate % Inhibition and IC50 read_plate->calculate

Caption: Experimental workflow for determining enzyme inhibition.

Competitive_Inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor (Methyl Fucopyranoside) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition.

References

Common side products in methyl fucopyranoside synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl fucopyranosides. Our goal is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of methyl α-L-fucopyranoside via Fischer glycosylation?

A1: The most prevalent side products in the Fischer glycosylation of L-fucose are:

  • Methyl β-L-fucopyranoside: The formation of the β-anomer is a common issue due to the equilibrium nature of the reaction.

  • Furanoside forms: Shorter reaction times can lead to the kinetic product, which includes the five-membered furanose ring isomers (methyl α/β-L-fucofuranosides)[1].

  • Acyclic forms: Small amounts of the open-chain acyclic form of fucose may also be present in the reaction mixture[1].

  • Degradation products: Under harsh acidic conditions, fucose can undergo degradation to form various byproducts.

Q2: How can I favor the formation of the desired methyl α-L-fucopyranoside over the β-anomer?

A2: The formation of the thermodynamically more stable α-anomer is favored by employing longer reaction times and ensuring the reaction reaches equilibrium[1]. The anomeric effect stabilizes the α-anomer, making it the major product under thermodynamic control.

Q3: What is the typical ratio of α- to β-anomers in a Fischer glycosylation of fucose?

Q4: How can I separate the α- and β-anomers of methyl fucopyranoside?

A4: The separation of anomeric glycosides can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable column, such as a Chiralpak AD-H, has been shown to be effective in separating anomers of various monosaccharides, including fucose[2][3]. Column chromatography on silica (B1680970) gel can also be employed for the separation of methyl hexoside anomers[4].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired α-anomer Reaction has not reached thermodynamic equilibrium.Increase the reaction time to allow for the conversion of the kinetic β-anomer and furanosides to the more stable α-pyranoside.
Suboptimal reaction temperature.Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to increased degradation. A systematic study of the temperature profile is recommended.
Presence of furanoside isomers Short reaction time.As with favoring the α-anomer, increasing the reaction time will promote the conversion of the kinetically favored furanosides to the thermodynamically favored pyranosides[1].
Significant product degradation (darkening of the reaction mixture) Harsh acidic conditions (e.g., high concentration of acid catalyst).Use a milder acid catalyst or a lower concentration of the strong acid. Consider using a solid-supported acid catalyst for easier removal and potentially milder reaction conditions[1].
Prolonged exposure to high temperatures.Reduce the reaction temperature and/or time. It is a balance between achieving equilibrium and minimizing degradation.
Difficulty in separating α- and β-anomers Ineffective chromatographic conditions.Optimize the HPLC or column chromatography method. For HPLC, consider using a specialized column for carbohydrate separations[2][3]. For column chromatography, a careful selection of the eluent system is crucial.

Experimental Protocols

Key Experiment: Fischer Glycosylation of L-Fucose to Synthesize Methyl α-L-fucopyranoside

This protocol is a general guideline based on established Fischer glycosylation procedures[1][5]. Optimization may be required based on laboratory conditions and desired product specifications.

Materials:

  • L-Fucose

  • Anhydrous methanol (B129727)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, or a strongly acidic ion-exchange resin)

  • Sodium carbonate or other suitable base for neutralization

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add the acid catalyst to the suspension. The amount of catalyst will need to be optimized, but a typical starting point is a catalytic amount (e.g., 1-5% v/v for sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will influence the anomeric ratio, with longer times favoring the α-anomer.

  • Neutralization: After the desired reaction time, cool the mixture to room temperature and neutralize the acid catalyst by adding a base (e.g., sodium carbonate) until the pH is neutral.

  • Workup: Filter the mixture to remove the neutralization salts and any solid catalyst. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography to separate the anomers and other impurities. The choice of eluent will need to be optimized to achieve good separation.

Visualizations

Reaction Pathway for Fischer Glycosylation of L-Fucose

Fischer_Glycosylation Fucose L-Fucose Protonated_Fucose Protonated Fucose Fucose->Protonated_Fucose + H+ Oxocarbenium Oxocarbenium Ion Protonated_Fucose->Oxocarbenium - H2O Alpha_Furanoside Methyl α-L-fucofuranoside (Kinetic Product) Oxocarbenium->Alpha_Furanoside + CH3OH (Short reaction time) Beta_Furanoside Methyl β-L-fucofuranoside (Kinetic Product) Oxocarbenium->Beta_Furanoside + CH3OH (Short reaction time) Alpha_Pyranoside Methyl α-L-fucopyranoside (Thermodynamic Product) Oxocarbenium->Alpha_Pyranoside + CH3OH (Long reaction time) Beta_Pyranoside Methyl β-L-fucopyranoside (Side Product) Oxocarbenium->Beta_Pyranoside + CH3OH Methanol Methanol (CH3OH) Alpha_Furanoside->Alpha_Pyranoside Equilibration Beta_Furanoside->Beta_Pyranoside Equilibration Beta_Pyranoside->Alpha_Pyranoside Anomerization (favored at equilibrium) Troubleshooting_Yield Start Low Yield of Methyl α-L-fucopyranoside Check_Anomers Analyze α:β anomeric ratio (e.g., by NMR or HPLC) Start->Check_Anomers High_Beta High proportion of β-anomer observed Check_Anomers->High_Beta Increase_Time Increase reaction time to reach thermodynamic equilibrium High_Beta->Increase_Time Yes Check_Degradation Check for signs of degradation (dark color) High_Beta->Check_Degradation No Successful_Yield Improved Yield of α-anomer Increase_Time->Successful_Yield Harsh_Conditions Reaction conditions too harsh? Check_Degradation->Harsh_Conditions Reduce_Acid_Temp Decrease acid concentration or reaction temperature Harsh_Conditions->Reduce_Acid_Temp Yes Check_Furanosides Check for furanoside isomers (e.g., by NMR) Harsh_Conditions->Check_Furanosides No Reduce_Acid_Temp->Successful_Yield Incomplete_Equilibration Significant furanosides present? Check_Furanosides->Incomplete_Equilibration Increase_Time2 Increase reaction time Incomplete_Equilibration->Increase_Time2 Yes Incomplete_Equilibration->Successful_Yield No Increase_Time2->Successful_Yield

References

Technical Support Center: Optimizing a-Methyl-L-fucopyranoside Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of a-methyl-L-fucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying a-methyl-L-fucopyranoside?

A1: The primary techniques for purifying a-methyl-L-fucopyranoside and similar monosaccharide derivatives are High-Performance Liquid Chromatography (HPLC) and affinity chromatography. Reversed-phase HPLC is often used for its ability to separate compounds based on polarity. For more specific separations, such as resolving anomers (α and β forms), specialized columns like chiral columns or porous graphitic carbon (PGC) columns are employed.[1][2][3] Affinity chromatography can be utilized if the fucopyranoside is part of a larger molecule with a specific binding partner.

Q2: My chromatogram shows poor resolution between a-methyl-L-fucopyranoside and impurities. How can I improve this?

A2: Poor resolution is a frequent issue that can be addressed by systematically optimizing your chromatographic conditions.[4] Consider the following adjustments:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.[4]

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: For ionizable compounds, altering the pH can change their retention behavior.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[4]

  • Change the Stationary Phase: If other optimizations fail, using a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) may provide the necessary selectivity.[4]

Q3: I am observing peak tailing for my a-methyl-L-fucopyranoside peak. What are the potential causes and solutions?

A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the column itself.[4]

  • Secondary Interactions: Free silanol (B1196071) groups on silica-based columns can interact with polar analytes. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample load.[4]

  • Column Contamination: Contaminants at the head of the column can cause peak shape issues. Implement a proper column cleaning protocol.[4]

  • Column Void: A void at the column inlet can also cause peak tailing. If this is suspected, the column may need to be repacked or replaced. [cite: a]

Q4: How can I distinguish between the α and β anomers of methyl fucopyranoside during chromatography?

A4: The α and β anomers of fucose and its derivatives can coexist in solution and may require specific chromatographic conditions for separation.[5]

  • Specialized Columns: Chiral columns, such as Chiralpak AD-H, have been successfully used to separate anomers of various monosaccharides, including fucose.[1][3] Porous graphitic carbon (PGC) columns are also effective for separating glycan isomers.[2]

  • Temperature Optimization: The elution profiles of saccharides can be dependent on column temperature.[3] Experimenting with different column temperatures may improve the separation of anomers. For instance, increasing the temperature of a PGC column has been shown to significantly enhance the separation of fucosylated N-glycan isomers.[2]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of a-methyl-L-fucopyranoside.

Problem 1: Low Recovery of a-methyl-L-fucopyranoside
Potential Cause Troubleshooting Step
Irreversible Binding The compound may be binding irreversibly to the stationary phase. Try a stronger elution solvent or a different stationary phase chemistry.[4]
Compound Degradation a-Methyl-L-fucopyranoside may be unstable under the chromatographic conditions (e.g., extreme pH, high temperature). Assess the stability of your compound under the conditions used.[4]
Sample Precipitation The compound may be precipitating on the column, especially if the sample solvent is not compatible with the mobile phase. Ensure the sample is fully dissolved in a suitable solvent.[4]
Co-elution with Impurities If the peak purity is low, the desired product may be co-eluting with other components, leading to an underestimation of recovery. Re-optimize the separation method for better resolution.
Problem 2: Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Contamination Contamination can come from solvents, sample containers, or handling.[6] Ensure high-purity solvents and clean labware are used.
Sample Degradation The compound may be degrading over time or under certain storage conditions, leading to the appearance of new peaks.[6] Analyze a freshly prepared sample.
Carryover Residual sample from a previous injection can appear as a "ghost peak."[6] Implement a thorough needle wash and column flushing protocol between runs.
Anomerization If the separation conditions are suitable, you may be observing the separation of the α and β anomers, which can appear as two distinct peaks.[5]

Experimental Protocols

Protocol 1: HPLC Method for Anomer Separation of Fucose

This protocol is adapted from a method used for the separation of fucose anomers.[5]

  • HPLC System: Dionex Ultimate 3000 or equivalent.

  • Column: Hypercarb (100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient: A suitable gradient to separate the anomers (requires optimization for this compound).

  • Injection Volume: 5 µL.

  • Sample Concentration: 2 x 10⁻⁴ M in deionized water.

  • Detection: Mass Spectrometry (MS) can be used for identification.

Note: The α- and β-anomers of fucose reach equilibrium through mutarotation, which can take from 30 minutes to a few hours.[5] The separation should be performed before they fully equilibrate if the goal is to isolate a specific anomer.

Visualizations

General Workflow for Chromatography Method Optimization

G cluster_0 Method Development & Optimization A Initial Problem (e.g., Poor Resolution) B Adjust Mobile Phase Gradient/Composition A->B Step 1 C Optimize Flow Rate & Temperature B->C Step 2 E Successful Separation B->E Success D Change Column Stationary Phase C->D If necessary C->E Success D->E Success

Caption: A stepwise approach to optimizing an HPLC method for better separation.

Troubleshooting Logic for Unexpected Peaks

G cluster_1 Troubleshooting Unexpected Peaks Start Unexpected Peak Observed Check_Contamination Source of Contamination? Solvents Glassware Sample Prep Start->Check_Contamination Check_Degradation Sample Degradation? Analyze fresh sample Check stability Start->Check_Degradation Check_Carryover Carryover from Previous Injection? Implement blank run Improve wash method Start->Check_Carryover Resolved Issue Resolved Check_Contamination->Resolved If contamination found & fixed Check_Degradation->Resolved If degradation confirmed & addressed Check_Carryover->Resolved If carryover eliminated

Caption: A decision tree for identifying the source of unexpected peaks in a chromatogram.

References

Technical Support Center: Large-Scale Synthesis of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the large-scale synthesis of methyl fucopyranoside. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when using the Fischer glycosylation method.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; unfavorable equilibrium.- Increase Reaction Time: Fischer glycosylation is an equilibrium process. Longer reaction times can drive the reaction towards the more stable pyranoside products.[1] Monitor the reaction progress using TLC or HPLC. - Catalyst Activity: Ensure the acid catalyst (e.g., methanolic HCl, sulfuric acid, or a solid acid catalyst) is fresh and active. For solid catalysts, ensure proper activation and surface area. - Water Scavenging: The reaction produces water, which can inhibit the forward reaction. While an excess of methanol (B129727) is typically used to drive the equilibrium, for very large-scale reactions, the use of a dehydrating agent or a continuous process that removes water might be beneficial.
Poor Anomeric Selectivity (High proportion of β-anomer) The reaction has not reached thermodynamic equilibrium.- Prolonged Reaction Time: The α-anomer is typically the thermodynamically more stable product in Fischer glycosylations due to the anomeric effect. Extending the reaction time will favor its formation.[1] - Increase Reaction Temperature: Higher temperatures can accelerate the equilibration to the more stable α-anomer. However, this must be balanced against the potential for increased by-product formation.
Formation of Furanoside Isomers Kinetic control is favoring the formation of the five-membered furanose ring.- Extend Reaction Duration: Furanosides are often the kinetic products of Fischer glycosylation. Allowing the reaction to proceed for a longer duration at a suitable temperature will facilitate their conversion to the more thermodynamically stable pyranosides.[1]
Significant By-product Formation (e.g., acyclic acetals) High catalyst concentration or excessive temperature.- Optimize Catalyst Loading: Reduce the concentration of the acid catalyst. High acidity can promote side reactions. - Control Temperature: Avoid excessively high temperatures, which can lead to degradation of the sugar and the formation of colored impurities and various by-products.
Difficulties in Product Crystallization Presence of impurities (e.g., the β-anomer, residual starting material, or other isomers) that inhibit crystal formation.- Chromatographic Purification: Before crystallization, purify the crude product using column chromatography (e.g., silica (B1680970) gel) to separate the anomers and other impurities. - Solvent System Optimization: Experiment with different solvent systems for crystallization. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like methanol) and then add an anti-solvent (like diethyl ether or ethyl acetate) to induce precipitation of the desired α-anomer. - Seeding: Use a small crystal of pure methyl α-L-fucopyranoside to induce crystallization.
Product Purity Issues After Purification Inefficient separation of anomers or other closely-related impurities.- Optimize Chromatography: For chromatographic separations, adjust the solvent system polarity to achieve better resolution between the α and β anomers. Preparative HPLC can be employed for high-purity requirements.[2][3][4][5] - Recrystallization: Perform multiple recrystallizations to enhance the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and anomeric ratio for the large-scale synthesis of methyl α-L-fucopyranoside via Fischer glycosylation?

A1: The yield and anomeric ratio are highly dependent on the specific reaction conditions. However, studies have shown that for the Fischer glycosylation of L-fucose, a yield of around 74% with an α:β anomeric ratio of 12:1 can be achieved.

Q2: Which acid catalyst is most suitable for large-scale production?

A2: While methanolic HCl is a traditional choice, for large-scale operations, solid acid catalysts like sulfuric acid immobilized on silica or acidic resins are often preferred.[1] These are advantageous as they can be more easily separated from the reaction mixture (filtration) and potentially regenerated and reused, simplifying the downstream processing.

Q3: How can I monitor the progress of the Fischer glycosylation reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple TLC analysis can show the consumption of the starting L-fucose and the formation of the less polar this compound products. HPLC provides a more quantitative assessment of the product mixture, including the ratio of anomers and the presence of by-products.

Q4: What are the key safety precautions for a large-scale Fischer glycosylation?

A4: The reaction involves flammable solvents (methanol) and corrosive acids. It should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. On a large scale, the use of a closed reactor system is essential to control vapors and ensure safe handling of the reagents.

Q5: Is it possible to synthesize the pure β-anomer using this method?

A5: The Fischer glycosylation method thermodynamically favors the α-anomer. To obtain the pure β-anomer, alternative synthetic strategies are typically required, often involving the use of protecting groups and specific glycosylation promoters that favor β-linkage formation. Alternatively, the β-anomer can be isolated from the reaction mixture by careful chromatographic separation.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of methyl α-L-fucopyranoside.

Parameter Value Conditions/Notes
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol [6]
Typical Yield (α-anomer) ~74%Dependent on reaction optimization.
Typical Anomeric Ratio (α:β) ~12:1Favors the thermodynamically stable α-anomer.
Melting Point (α-anomer) 153-160 °C[7]
Optical Rotation (α-anomer) -185.0 to -215.0 deg (c=1, H₂O)[7]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Methyl α-L-Fucopyranoside via Fischer Glycosylation

This protocol describes a representative procedure for the synthesis of methyl α-L-fucopyranoside on a larger scale. Note: This is a general guideline and should be optimized for specific equipment and safety protocols.

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Activated Carbon

  • Celite or another filter aid

Equipment:

  • Large-scale glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, and a reflux condenser

  • Filtration unit

  • Rotary evaporator or other solvent evaporation system

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen).

  • Reagent Charging: Charge the reactor with anhydrous methanol. The amount should be sufficient to dissolve the L-fucose and act as the reacting solvent (typically a large excess).

  • Catalyst Addition: Slowly and carefully add the acid catalyst to the methanol with stirring. If using concentrated sulfuric acid, add it dropwise while cooling the reactor to manage the exotherm.

  • Addition of L-Fucose: Gradually add the L-fucose powder to the acidic methanol solution with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it for an extended period (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the desired ratio of product to starting material is achieved.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the acid catalyst. Monitor the pH to ensure complete neutralization (pH ~7).

  • Filtration: Filter the mixture to remove any precipitated salts or the solid acid catalyst. A filter aid like Celite can be used to improve filtration speed.

  • Decolorization: Add activated carbon to the filtrate and stir for a period to remove colored impurities. Filter the mixture again to remove the activated carbon.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain a thick syrup.

  • Purification: The crude product can be purified by crystallization or column chromatography as described in Protocol 2.

Protocol 2: Purification of Methyl α-L-Fucopyranoside by Crystallization

Procedure:

  • Dissolution: Dissolve the crude syrup obtained from Protocol 1 in a minimum amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystallization can be initiated by scratching the inside of the vessel with a glass rod or by seeding with a few crystals of pure methyl α-L-fucopyranoside.

  • Maturation: For complete crystallization, store the vessel at a lower temperature (e.g., 4 °C) for several hours or overnight.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure methyl α-L-fucopyranoside.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated.

Visualizations

Fischer_Glycosylation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start L-Fucose + Anhydrous Methanol catalyst Acid Catalyst Addition (e.g., H₂SO₄) start->catalyst reaction Reaction at Reflux (Thermodynamic Control) catalyst->reaction neutralization Neutralization (e.g., NaHCO₃) reaction->neutralization filtration1 Filtration neutralization->filtration1 concentration Solvent Evaporation filtration1->concentration purification Purification concentration->purification crystallization Crystallization purification->crystallization Option 1 chromatography Column Chromatography purification->chromatography Option 2 end Pure Methyl α-L-Fucopyranoside crystallization->end chromatography->end

Caption: Workflow for the large-scale synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues issue Low Yield or Purity? incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Low Yield anomer_ratio Poor Anomeric Ratio? issue->anomer_ratio Low Purity extend_time Increase Reaction Time incomplete_rxn->extend_time Yes check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst No isomer_formation Furanoside Isomers? anomer_ratio->isomer_formation No extend_time_purity Increase Reaction Time/ Temperature anomer_ratio->extend_time_purity Yes purification_method Optimize Purification isomer_formation->purification_method No isomer_formation->extend_time_purity Yes

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

How to address the poor reactivity of methyl fucopyranoside in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl fucopyranoside. This resource is designed to help you troubleshoot and optimize your experimental protocols by addressing the common challenge of its poor reactivity in certain chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing poor reactivity in glycosylation/acylation/silylation reactions?

A1: The reduced reactivity of certain hydroxyl groups on the this compound ring is a well-documented challenge. Several factors contribute to this issue:

  • Steric Hindrance: The spatial arrangement of the hydroxyl groups and the presence of bulky protecting groups can physically block reagents from accessing the reaction site. The axial hydroxyl groups at C2 and C4, and the equatorial hydroxyl at C3 can have different levels of steric hindrance.

  • Stereoelectronic Effects: The anomeric effect, which involves an interaction between the lone pairs of the ring oxygen and the anti-bonding orbital of the anomeric substituent, can influence the overall conformation and reactivity of the pyranoside ring.

  • Intramolecular Hydrogen Bonding: Hydrogen bonding between adjacent hydroxyl groups can reduce their nucleophilicity, thereby decreasing their reactivity towards electrophiles.

Q2: I am getting a mixture of regioisomers during a protection reaction. How can I improve the selectivity for a specific hydroxyl group?

A2: Achieving regioselectivity is a common hurdle. The key is to exploit the subtle differences in the reactivity of the individual hydroxyl groups. Strategies include:

  • Choice of Reagents and Catalysts: Certain reagents and catalysts exhibit a preference for less sterically hindered hydroxyl groups. For example, bulky silylating agents will preferentially react with the primary hydroxyl group if it were present, and among the secondary hydroxyls, often the most accessible one.

  • Reaction Conditions: Temperature, reaction time, and solvent can all influence the regioselectivity of a reaction. Lower temperatures often favor the kinetically controlled product, which may be the more reactive hydroxyl group.

  • Temporary Protecting Groups: Utilizing temporary protecting groups, such as benzylidene acetals across C4 and C6 (if it were a glucoside), can leave other hydroxyls available for reaction. For furanosides, isopropylidene ketals are common. Subsequent removal of the temporary group allows for further functionalization.

Q3: My glycosylation reaction with a fucosyl donor is resulting in low yields of the desired product. What are the common causes?

A3: Low yields in fucosylation reactions are frequently encountered and can be attributed to several factors:

  • Poor Activation of the Glycosyl Donor: The leaving group at the anomeric position may not be sufficiently activated under the reaction conditions.

  • Donor/Acceptor Instability: The fucosyl donor or the alcohol acceptor may be degrading under the reaction conditions.

  • Suboptimal Protecting Group Strategy: The choice of protecting groups on the fucosyl donor can significantly impact its reactivity and the stereochemical outcome of the glycosylation. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) can disarm the glycosyl donor, making it less reactive.[1]

  • Formation of Side Products: The formation of orthoesters or other byproducts can consume the starting materials and reduce the yield of the desired glycoside.

Troubleshooting Guides

Issue 1: Low Yield in Regioselective Silylation (e.g., TBDMS protection)
Potential Cause Troubleshooting Step Rationale
Steric Hindrance at Target Hydroxyl Use a less bulky silylating agent (e.g., TMSCl instead of TBDPSCl).Smaller silylating agents can better access sterically congested hydroxyl groups.
Insufficient Reagent Reactivity Add an activating agent like DMAP or use a stronger base like imidazole.These reagents act as nucleophilic catalysts to enhance the reactivity of the silylating agent.
Formation of Multiple Silylated Products Carefully control the stoichiometry of the silylating agent (use 1.0-1.2 equivalents).Limiting the amount of silylating agent can favor monosilylation of the most reactive hydroxyl group.
Reaction Not Going to Completion Increase the reaction temperature or prolong the reaction time.Provides the necessary activation energy to overcome the reaction barrier.
Issue 2: Poor Yield in Acylation Reactions (e.g., Acetylation, Benzoylation)
Potential Cause Troubleshooting Step Rationale
Deactivated Hydroxyl Group Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.
Catalyst Inactivity Ensure the use of a fresh and anhydrous catalyst (e.g., DMAP, pyridine).Moisture can deactivate many catalysts used in acylation reactions.
Steric Hindrance Consider using a less sterically demanding acylating agent if possible.Reduces steric clashes and allows for better access to the hydroxyl group.
Incomplete Reaction Increase the equivalents of the acylating agent and the base.Drives the equilibrium towards the formation of the acylated product.
Issue 3: Inefficient Glycosylation Using a this compound-derived Donor
Potential Cause Troubleshooting Step Rationale
"Disarmed" Glycosyl Donor Replace electron-withdrawing protecting groups (e.g., acetyl) with electron-donating groups (e.g., benzyl) on the fucosyl donor.Electron-donating groups "arm" the glycosyl donor, making it more reactive.[1]
Poor Leaving Group Convert the anomeric hydroxyl to a better leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside.These leaving groups are more readily activated by promoters, facilitating the glycosylation reaction.
Suboptimal Promoter/Activator Screen different promoters (e.g., TMSOTf, NIS/TfOH) and optimize their concentration.The choice of promoter is critical and depends on the nature of the glycosyl donor and acceptor.
Low Nucleophilicity of the Acceptor If possible, use a more reactive acceptor or consider strategies to enhance its nucleophilicity.A more nucleophilic acceptor will react more readily with the activated glycosyl donor.

Data Presentation

Table 1: Illustrative Glycosylation Yields with Different Fucosyl Donors

Fucosyl Donor Protecting Groups Leaving Group Promoter Acceptor Typical Yield (%) α:β Ratio
Per-O-acetylBromideAgOTfPrimary Alcohol40-601:1
Per-O-benzylTrichloroacetimidateTMSOTfPrimary Alcohol70-90>10:1
2-O-Benzoyl, 3,4-di-O-benzylThioglycosideNIS/TfOHSecondary Alcohol60-801:>10 (trans-directing)
Per-O-benzylThioglycosideDMTSTHindered Alcohol50-70>5:1

Note: These are representative yields and selectivities. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Silylation of Methyl α-L-Fucopyranoside at the 3-OH Position

This protocol is adapted from methodologies that exploit the differential reactivity of the hydroxyl groups.

  • Preparation: Dissolve methyl α-L-fucopyranoside (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under an inert atmosphere (e.g., Argon).

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding methanol.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to isolate methyl 3-O-TBDMS-α-L-fucopyranoside.

Protocol 2: Activation of this compound as a Thioglycoside Donor

This protocol outlines the conversion of the methyl glycoside to a more reactive thioglycoside donor.

  • Acetolysis: Treat methyl α-L-fucopyranoside with a mixture of acetic anhydride (B1165640) and acetic acid in the presence of a catalytic amount of sulfuric acid to yield the per-O-acetylated furanose.

  • Thiolysis: Dissolve the per-O-acetylated furanose in anhydrous dichloromethane and add ethanethiol (B150549) (or another desired thiol) and a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the ethyl thioglycoside derivative. This thioglycoside can then be used in glycosylation reactions with a suitable promoter like NIS/TfOH.[2][3]

Visualizations

Poor_Reactivity_Factors cluster_Factors Factors Contributing to Poor Reactivity cluster_Consequences Consequences Steric_Hindrance Steric Hindrance Low_Yield Low Reaction Yield Steric_Hindrance->Low_Yield Poor_Selectivity Poor Regio/Stereoselectivity Steric_Hindrance->Poor_Selectivity Stereoelectronic_Effects Stereoelectronic Effects Stereoelectronic_Effects->Poor_Selectivity Intramolecular_H_Bonding Intramolecular H-Bonding Intramolecular_H_Bonding->Low_Yield Troubleshooting_Workflow Start Low Reaction Yield Observed Protecting_Groups Evaluate Protecting Group Strategy Start->Protecting_Groups Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Reagents Assess Reagent/Catalyst Quality Start->Reagents Activation_Strategy Improve Activation of Glycosyl Donor Start->Activation_Strategy For Glycosylation Improved_Yield Improved Yield and Selectivity Protecting_Groups->Improved_Yield Reaction_Conditions->Improved_Yield Reagents->Improved_Yield Activation_Strategy->Improved_Yield

References

Validation & Comparative

Anomeric Configuration Dictates Biological Activity: A Comparative Analysis of Methyl α-L-fucopyranoside and Methyl β-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative analysis of two anomers of methyl fucopyranoside—methyl α-L-fucopyranoside and methyl β-L-fucopyranoside—highlighting how the orientation of a single methyl group can significantly impact their interaction with biological systems, particularly with fucose-binding lectins.

The spatial arrangement of the methoxy (B1213986) group at the anomeric carbon (C1) of L-fucose, distinguishing the α and β anomers of methyl L-fucopyranoside, plays a critical role in their recognition by and affinity for various proteins. This distinction is particularly evident in their interactions with lectins, a class of carbohydrate-binding proteins involved in numerous physiological and pathological processes, including cell adhesion, signaling, and immune responses.

Comparative Biological Activity: A Look at Lectin Inhibition

The differential biological activity of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside is most clearly demonstrated in their ability to inhibit the agglutination of red blood cells by fucose-specific lectins. A key study in this area compared the inhibitory potency of various fucopyranosyl derivatives against lectins from Ulex europaeus (UEA I) and Lotus tetragonolobus (LTL). The results consistently showed that α-L-fucopyranosyl derivatives are more effective inhibitors than their β-L-fucopyranosyl counterparts[1].

While specific IC50 or K_d_ values for the methyl glycosides were not detailed in the foundational comparative studies, the qualitative evidence strongly supports the superior inhibitory capacity of the α-anomer. This suggests a higher binding affinity of methyl α-L-fucopyranoside for the carbohydrate-binding sites of these lectins.

Compound Target Lectin Relative Inhibitory Potency Quantitative Data (IC50/K_d_)
Methyl α-L-fucopyranosideUlex europaeus agglutinin I (UEA I)HigherNot explicitly available in cited literature
Methyl β-L-fucopyranosideUlex europaeus agglutinin I (UEA I)LowerNot explicitly available in cited literature
Methyl α-L-fucopyranosideLotus tetragonolobus lectin (LTL)HigherNot explicitly available in cited literature
Methyl β-L-fucopyranosideLotus tetragonolobus lectin (LTL)LowerNot explicitly available in cited literature

Experimental Protocols

The primary method used to determine the comparative inhibitory activity of these glycosides is the Hemagglutination Inhibition Assay .

Hemagglutination Inhibition Assay Protocol

This assay measures the ability of a carbohydrate inhibitor to prevent the agglutination (clumping) of red blood cells (erythrocytes) by a lectin.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.2

  • Trypsinized human type O erythrocytes (2% suspension in PBS)

  • Purified lectin (Ulex europaeus agglutinin I or Lotus tetragonolobus lectin) at a concentration that gives submaximal agglutination

  • Serial dilutions of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in PBS

  • 96-well U-bottom microtiter plates

  • Pipettes

Procedure:

  • Preparation of Serial Dilutions: Prepare a series of twofold dilutions of each inhibitor (methyl α-L-fucopyranoside and methyl β-L-fucopyranoside) in PBS in the wells of a microtiter plate. Include a control well with PBS only.

  • Addition of Lectin: Add a constant, predetermined amount of the lectin solution to each well containing the inhibitor dilutions and the control well.

  • Incubation: Gently mix the plate and incubate at room temperature for 30-60 minutes to allow the inhibitor to bind to the lectin.

  • Addition of Erythrocytes: Add a 2% suspension of trypsinized human type O erythrocytes to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours, or until a clear pattern of agglutination is visible in the control well.

  • Reading the Results: Observe the pattern of erythrocyte sedimentation at the bottom of the wells.

    • No Inhibition (Agglutination): A uniform mat of erythrocytes covering the bottom of the well indicates agglutination.

    • Inhibition: A sharp, compact button of sedimented erythrocytes at the center of the well indicates the absence of agglutination.

  • Determination of Minimal Inhibitory Concentration (MIC): The MIC is the lowest concentration of the inhibitor that completely prevents hemagglutination. This value is used to compare the relative potencies of the inhibitors.

Signaling Pathway and Experimental Workflow Visualization

The binding of fucose-specific lectins to cell surface glycans can trigger various signaling cascades. One such pathway is the Lectin Pathway of the Complement System , an essential part of the innate immune response. Fucose-binding lectins, such as Mannose-Binding Lectin (MBL) which can also recognize fucose, can initiate this cascade upon binding to microbial surfaces.

Lectin_Complement_Pathway cluster_recognition Recognition cluster_activation Activation Cascade cluster_effector Effector Functions Fucose_on_Pathogen Fucose on Pathogen Surface MBL_Ficolin Mannose-Binding Lectin (MBL) or Ficolin Fucose_on_Pathogen->MBL_Ficolin Binds to MASPs MASP-1 & MASP-2 (Serine Proteases) MBL_Ficolin->MASPs Activates C4 C4 MASPs->C4 Cleaves C2 C2 MASPs->C2 Cleaves C4bC2a C3 Convertase (C4b2a) C4->C4bC2a C2->C4bC2a C3 C3 C4bC2a->C3 Cleaves C5_Convertase C5 Convertase C4bC2a->C5_Convertase Forms C3b C3b (Opsonization) C3->C3b C3a C3a (Inflammation) C3->C3a C3b->C5_Convertase MAC Membrane Attack Complex (Cell Lysis) C5_Convertase->MAC

Caption: The Lectin Pathway of the Complement System.

The following diagram illustrates the general workflow for comparing the inhibitory activity of the two fucopyranoside anomers using the hemagglutination inhibition assay.

Hemagglutination_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor_Alpha Serial Dilutions of Methyl α-L-fucopyranoside Add_Lectin Add Lectin to Inhibitor Dilutions Inhibitor_Alpha->Add_Lectin Inhibitor_Beta Serial Dilutions of Methyl β-L-fucopyranoside Inhibitor_Beta->Add_Lectin Lectin_Solution Lectin Solution (UEA I or LTL) Lectin_Solution->Add_Lectin Erythrocytes 2% Erythrocyte Suspension Add_Erythrocytes Add Erythrocytes Erythrocytes->Add_Erythrocytes Incubate_1 Incubate (30-60 min) Add_Lectin->Incubate_1 Incubate_1->Add_Erythrocytes Incubate_2 Incubate (1-2 hours) Add_Erythrocytes->Incubate_2 Observe_Agglutination Observe Agglutination Patterns Incubate_2->Observe_Agglutination Determine_MIC Determine Minimal Inhibitory Concentration (MIC) Observe_Agglutination->Determine_MIC Compare_Potency Compare Inhibitory Potency of α and β Anomers Determine_MIC->Compare_Potency

Caption: Workflow for Hemagglutination Inhibition Assay.

References

Comparative Analysis of Methyl Fucopyranoside and L-Fucose as Fucosidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory potential of methyl α-L-fucopyranoside and its parent monosaccharide, L-fucose, against fucosidase enzymes reveals distinct differences in their efficacy, supported by experimental data from biochemical assays. This guide provides a comparative overview for researchers, scientists, and drug development professionals engaged in the study of fucosidase inhibition.

This comparison synthesizes available data to elucidate the structure-activity relationship between these two compounds in the context of fucosidase inhibition. While both molecules are recognized by fucosidases, the addition of a methyl group at the anomeric position in methyl α-L-fucopyranoside significantly influences its inhibitory activity.

Quantitative Comparison of Inhibitory Activity

Experimental data comparing the inhibitory effects of L-fucose and methyl α-L-fucopyranoside are summarized below. The data is derived from a lectin-based hemagglutination inhibition assay, which provides a measure of the compounds' ability to interfere with fucose-binding interactions, a principle related to fucosidase substrate recognition.

CompoundAssay SystemEndpoint MeasurementInhibitory ConcentrationRelative Potency vs. L-Fucose
L-fucoseLectin (PLL3) - Erythrocyte AgglutinationMinimum concentration to inhibit agglutination1.56 mM1x
Methyl α-L-fucopyranosideLectin (PLL3) - Erythrocyte AgglutinationMinimum concentration to inhibit agglutination0.78 mM[1]~2x

This data indicates that in a biological system involving fucose recognition, methyl α-L-fucopyranoside is approximately twice as potent as L-fucose.

Discussion of Inhibitory Mechanism

The enhanced inhibitory activity of methyl α-L-fucopyranoside can be attributed to the presence of the methyl group at the anomeric carbon. This modification prevents the mutarotation of the sugar ring, locking it in the α-anomeric configuration. Since α-L-fucosidases are specific for the α-anomer of fucose, the fixed conformation of methyl α-L-fucopyranoside may lead to a higher binding affinity for the enzyme's active site compared to L-fucose, which exists in equilibrium between its α and β anomers in solution. L-fucose is a known product inhibitor of α-L-fucosidase[2]. The methyl glycoside, being a non-hydrolyzable analog of the substrate, can act as a competitive inhibitor.

Experimental Protocols

The determination of fucosidase inhibition is typically performed using a continuous spectrophotometric or fluorometric assay. Below are detailed methodologies for such key experiments.

Fucosidase Inhibition Assay using a Chromogenic Substrate

This protocol is adapted from standard fucosidase activity assays.

1. Materials:

  • α-L-Fucosidase (e.g., from bovine kidney)

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF) as substrate

  • L-fucose and Methyl α-L-fucopyranoside as inhibitors

  • Citrate-phosphate buffer (pH 5.0-6.0)

  • Sodium carbonate solution (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare stock solutions of pNPF, L-fucose, and methyl α-L-fucopyranoside in the appropriate buffer.

  • In a 96-well plate, add varying concentrations of the inhibitor (L-fucose or methyl α-L-fucopyranoside) to the wells.

  • Add a fixed concentration of the α-L-fucosidase enzyme to each well containing the inhibitor and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding the pNPF substrate to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a sodium carbonate solution, which also enhances the color of the product.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • To determine the inhibition constant (Ki), the assay is performed with multiple substrate and inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.

Hemagglutination Inhibition Assay

This assay, as described in the cited literature, measures the ability of the inhibitors to prevent the agglutination of erythrocytes by a fucose-binding lectin[1].

1. Materials:

  • Fucose-binding lectin (e.g., PLL3)

  • Erythrocytes (e.g., from blood group O)

  • Phosphate-buffered saline (PBS)

  • L-fucose and Methyl α-L-fucopyranoside

  • Microscope

2. Procedure:

  • Prepare a suspension of erythrocytes in PBS.

  • Prepare serial dilutions of L-fucose and methyl α-L-fucopyranoside in PBS.

  • In a multi-well plate, mix the lectin solution with each dilution of the inhibitor.

  • Add the erythrocyte suspension to each well.

  • Incubate the plate and observe for agglutination under a microscope.

  • The minimum inhibitory concentration is determined as the lowest concentration of the sugar that completely inhibits agglutination.

Visualizing the Inhibition Concept

The following diagrams illustrate the fundamental concepts of enzyme inhibition and the experimental workflow for determining inhibitory activity.

EnzymeInhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Fucosidase (Enzyme) Product p-Nitrophenol (Colored Product) Enzyme->Product catalyzes Enzyme2 Fucosidase Substrate pNP-Fucose (Substrate) Substrate->Enzyme Inhibitor L-Fucose or Methyl Fucopyranoside (Inhibitor) InhibitedEnzyme Inhibited Fucosidase Inhibitor->InhibitedEnzyme

Conceptual diagram of fucosidase inhibition.

InhibitionAssayWorkflow start Start: Prepare Reagents prepare_inhibitors Prepare serial dilutions of L-fucose and this compound start->prepare_inhibitors add_enzyme Add Fucosidase to wells prepare_inhibitors->add_enzyme pre_incubate Pre-incubate with inhibitors add_enzyme->pre_incubate add_substrate Add pNP-Fucose to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate for a defined time add_substrate->incubate_reaction stop_reaction Stop reaction with Na2CO3 incubate_reaction->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50/Ki read_absorbance->analyze_data

Workflow for a fucosidase inhibition assay.

References

Methyl Fucopyranoside: A Comparative Guide to its Validation as a Specific Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies used to validate methyl fucopyranoside as a specific ligand for target proteins. The information is presented to facilitate the assessment of its potential in therapeutic and research applications.

Methyl α-L-fucopyranoside, a derivative of the monosaccharide L-fucose, has emerged as a valuable molecular probe and potential therapeutic agent due to its specific recognition by a class of carbohydrate-binding proteins known as lectins. This guide details the validation of this compound as a ligand for two major classes of lectins: bacterial lectins, particularly those from pathogenic bacteria like Pseudomonas aeruginosa, and selectins, which are crucial for inflammatory responses in mammals.

Comparative Analysis of Binding Affinity

The specific interaction between this compound and its target proteins has been quantified using various biophysical techniques. The following table summarizes key binding affinity data, providing a comparative overview of its potency and selectivity.

Target ProteinOrganism/Cell TypeMethodLigandAffinity (Kd)IC50Reference
LecB (PA-IIL)Pseudomonas aeruginosaIsothermal Titration Calorimetry (ITC)Methyl α-L-fucopyranoside1.9 µM-[1]
LecB (PA-IIL)Pseudomonas aeruginosaSurface Plasmon Resonance (SPR)Methyl α-L-fucopyranoside2.5 µM-[2]
RSLRalstonia solanacearumIsothermal Titration Calorimetry (ITC)Methyl α-L-fucopyranoside110 µM-[2]
E-selectinHuman Endothelial CellsCell-based adhesion assayMethyl α-L-fucopyranoside-~5 mM[3][4]
P-selectinHuman Platelets/Endothelial CellsSurface Plasmon Resonance (SPR)Fucosylated Ligands--[5]

Note: The affinity of this compound for selectins is generally lower than for some bacterial lectins, often requiring millimolar concentrations for effective inhibition in cell-based assays. This is attributed to the fact that selectins recognize more complex fucosylated structures, such as sialyl Lewis X, with higher affinity.[3]

Experimental Protocols for Ligand Validation

Accurate validation of ligand-protein interactions relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize the binding of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., LecB) and dissolve this compound in the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand using a suitable method (e.g., UV-Vis spectroscopy for protein).

  • ITC Experiment:

    • Load the protein solution (e.g., 50-100 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 1-2 mM) into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the target protein (e.g., P-selectin) onto the activated surface via amine coupling.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd = kd/ka).

Hemagglutination Inhibition Assay (HIA)

HIA is a semi-quantitative assay used to determine the ability of a ligand to inhibit the agglutination of red blood cells (RBCs) induced by a lectin.

Protocol:

  • Preparation of Reagents:

    • Prepare a 2% suspension of washed human or animal RBCs.

    • Determine the minimal agglutinating concentration of the lectin (e.g., a bacterial lectin).

  • Inhibition Assay:

    • In a V-bottom 96-well plate, perform serial two-fold dilutions of this compound.

    • Add a fixed, minimal agglutinating concentration of the lectin to each well containing the diluted ligand.

    • Incubate the plate at room temperature for 1 hour.

    • Add the 2% RBC suspension to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • Result Interpretation:

    • The highest dilution of the ligand that completely inhibits hemagglutination (i.e., formation of a button of RBCs at the bottom of the well) is recorded as the minimum inhibitory concentration (MIC).

Cell-Based Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of cells expressing fucosylated ligands to a surface coated with a target protein, such as E-selectin.

Protocol:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with recombinant human E-selectin.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Cell Preparation and Treatment:

    • Label a suspension of leukocytes (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate the labeled cells with varying concentrations of this compound.

  • Adhesion Assay:

    • Add the pre-incubated cells to the E-selectin coated wells.

    • Incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.

    • Wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition relative to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the validation process.

G cluster_0 Leukocyte Adhesion Cascade cluster_1 Inhibition by this compound Endothelium Activated Endothelium Selectin E-selectin/P-selectin Expression Endothelium->Selectin Rolling Tethering and Rolling Selectin->Rolling binds Leukocyte Leukocyte SLeX Sialyl Lewis X (sLeX) Leukocyte->SLeX SLeX->Rolling binds Integrin Integrin Activation Rolling->Integrin Firm_Adhesion Firm Adhesion Integrin->Firm_Adhesion Transmigration Transendothelial Migration Firm_Adhesion->Transmigration MeFuc Methyl α-L-fucopyranoside MeFuc->Rolling Inhibits

Figure 1: Leukocyte adhesion cascade and its inhibition.

G cluster_0 Biophysical Validation Workflow cluster_1 Cellular Validation Workflow Start Hypothesis: This compound binds Target Protein ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR HIA Hemagglutination Inhibition Assay (HIA) Start->HIA Data Quantitative Binding Data (Kd, Ki, IC50) ITC->Data SPR->Data HIA->Data Adhesion_Assay Cell-based Adhesion Assay Data->Adhesion_Assay Biofilm_Assay Biofilm Inhibition Assay Data->Biofilm_Assay Functional_Data Functional Consequences Adhesion_Assay->Functional_Data Biofilm_Assay->Functional_Data

Figure 2: Experimental workflow for ligand validation.

Functional Consequences of Ligand Binding

The specific binding of this compound to its target lectins translates into tangible biological effects, demonstrating its potential as a functional inhibitor.

Inhibition of Bacterial Adhesion and Biofilm Formation

Bacterial lectins, such as LecB from P. aeruginosa, play a critical role in the initial adhesion of bacteria to host cells and in the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[2] By competitively binding to these lectins, this compound can effectively block these processes.

  • Inhibition of Adhesion: Studies have shown that this compound can inhibit the adhesion of P. aeruginosa to epithelial cells in a dose-dependent manner.[6] This anti-adhesive property is a key therapeutic strategy for preventing bacterial infections.

  • Inhibition of Biofilm Formation: The formation of biofilms is often dependent on lectin-mediated cross-linking of polysaccharides in the extracellular matrix. This compound has been shown to inhibit the formation of P. aeruginosa biofilms.[7][8]

Modulation of Inflammatory Responses

Selectins are a family of adhesion molecules (E-selectin, P-selectin, and L-selectin) that mediate the initial tethering and rolling of leukocytes on the surface of endothelial cells, a critical step in the inflammatory cascade.[9][10] These interactions are mediated by the recognition of fucosylated glycans, such as sialyl Lewis X, on the surface of leukocytes.

While this compound is a relatively weak inhibitor of selectins compared to more complex oligosaccharides, it serves as a fundamental building block for the design of more potent selectin antagonists.[11] By blocking selectin-mediated adhesion, these antagonists have the potential to reduce leukocyte recruitment to sites of inflammation, offering a therapeutic approach for various inflammatory diseases.[4][5]

References

A Comparative Analysis of Methyl Fucopyranoside Isomers in Lectin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Fucopyranoside Isomer Performance in Lectin Binding with Supporting Experimental Data.

This guide provides a comparative analysis of the binding affinities of various this compound isomers to a selection of well-characterized fucose-binding lectins. Understanding the nuanced interactions between these simple monosaccharide derivatives and their protein receptors is crucial for the development of glycomimetic drugs, diagnostic tools, and for elucidating the biological roles of lectins in health and disease. This document summarizes key quantitative binding data, details the experimental protocols used for their determination, and provides visual representations of the experimental workflow and the comparative binding logic.

Data Presentation: Comparative Binding Affinities

The binding of this compound isomers to lectins is highly dependent on the anomeric configuration (α or β) and the absolute configuration (L or D) of the fucose residue. The following table summarizes the available quantitative data for the interaction of these isomers with several common fucose-binding lectins. It is important to note that direct comparison of absolute affinity values across different studies can be challenging due to variations in experimental conditions. However, the relative binding preferences observed within a single study provide valuable insights into lectin specificity.

LectinLigandBinding Affinity (Kd)Inhibition Constant (IC50)MethodReference
Ralstonia solanacearum Lectin (RSL)Methyl α-L-fucopyranosideNot explicitly quantified, but high-affinity interaction confirmed by X-ray crystallography[1]Not ReportedX-ray Crystallography[1]
Ralstonia solanacearum Lectin (RSL)Methyl β-L-fucopyranosideInteraction confirmed by NMR, but specific Kd not reported.Not ReportedNMR SpectroscopyNot explicitly stated in provided search results
Pseudomonas aeruginosa Lectin II (PA-IIL/LecB)α-Fucosyl benzamide2.3 ± 0.4 μMIsothermal Titration Calorimetry (ITC)[2]
Pseudomonas aeruginosa Lectin II (PA-IIL/LecB)L-fucose1.35 ± 0.04 μMFluorescence Polarization Assay[2]
Ulex europaeus Agglutinin I (UEA-I)α-L-fucopyranosyl derivativesQualitatively better inhibitors than β-anomersNot ReportedHemagglutination Inhibition[3]
Ulex europaeus Agglutinin I (UEA-I)β-L-fucopyranosyl derivativesQualitatively weaker inhibitors than α-anomersNot ReportedHemagglutination Inhibition[3]
Ulex europaeus Agglutinin I (UEA-I)D-Fucose derivativesInactive as inhibitorsNot ReportedHemagglutination Inhibition[3]
Lotus tetragonolobus Lectin (LTL)α-L-fucopyranosyl derivativesQualitatively better inhibitors than β-anomersNot ReportedHemagglutination Inhibition[3]
Lotus tetragonolobus Lectin (LTL)β-L-fucopyranosyl derivativesQualitatively weaker inhibitors than α-anomersNot ReportedHemagglutination Inhibition[3]
Lotus tetragonolobus Lectin (LTL)D-Fucose derivativesInactive as inhibitorsNot ReportedHemagglutination Inhibition[3]
Aleuria aurantia (B1595364) Lectin (AAL)FucoseKd in the nanomolar range for one of its five binding sitesNot ReportedTryptophan Fluorescence, Surface Plasmon Resonance[4]

Note: The data for Pseudomonas aeruginosa Lectin II (PA-IIL/LecB) is for fucosyl amide derivatives, not methyl fucopyranosides. This data is included to provide a general sense of the anomeric preference of this lectin.

Experimental Protocols

The quantitative data presented above were obtained using a variety of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol for Determining LecB Binding to Fucosyl Amides[2]:

  • Sample Preparation:

    • The lectin, LecB from Pseudomonas aeruginosa PAO1, was expressed and purified.

    • The protein was dialyzed against the experimental buffer (e.g., 20 mM HEPES, 100 mM NaCl, 100 µM CaCl₂, pH 7.5).

    • The fucosyl amide ligands were dissolved in the same dialysis buffer to minimize heat of dilution effects.

  • ITC Measurement:

    • A MicroCal iTC200 instrument was used for the measurements.

    • The sample cell was filled with the LecB solution (typically at a concentration of 20-100 µM).

    • The injection syringe was filled with the ligand solution (typically at a concentration 10-20 times that of the protein).

    • A series of small injections (e.g., 1-2 µL) of the ligand solution were made into the sample cell at regular intervals.

    • The heat change associated with each injection was measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, was integrated to determine the heat change per injection.

    • The resulting binding isotherm (heat change as a function of the molar ratio of ligand to protein) was fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin).

    • This fitting process yields the values for Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the apparent size of a fluorescent molecule as it binds to a larger partner. It is a powerful method for determining binding affinities, particularly in a competitive binding format.

Protocol for Competitive FP Assay for LecB Inhibition[2]:

  • Reagent Preparation:

    • A fluorescently labeled high-affinity ligand (tracer) for the lectin is required.

    • The lectin (LecB) and the unlabeled competitor ligands (this compound isomers) are prepared in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Assay Procedure:

    • A fixed concentration of the lectin and the fluorescent tracer are incubated together to form a complex with a high FP signal.

    • Increasing concentrations of the unlabeled competitor are added to this mixture.

    • The competitor displaces the fluorescent tracer from the lectin's binding site, causing a decrease in the FP signal.

  • Data Acquisition and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with polarization filters.

    • The data is plotted as FP signal versus the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

Hemagglutination Inhibition Assay

This classical technique is used to determine the relative inhibitory potency of different carbohydrates. It relies on the ability of lectins to agglutinate (clump) red blood cells (erythrocytes) by binding to glycans on their surface.

General Protocol for Hemagglutination Inhibition[3]:

  • Preparation of Reagents:

    • A suspension of red blood cells (e.g., human type O) is prepared and washed.

    • The lectin solution is serially diluted to determine the minimum concentration required for agglutination (the endpoint).

    • The inhibitory sugars (this compound isomers) are prepared at various concentrations.

  • Inhibition Assay:

    • A fixed, sub-agglutinating concentration of the lectin is pre-incubated with serial dilutions of the inhibitory sugar.

    • The red blood cell suspension is then added to each well.

  • Observation and Interpretation:

    • After a suitable incubation period, the wells are observed for agglutination.

    • The minimum concentration of the sugar that completely inhibits hemagglutination is determined. This value provides a semi-quantitative measure of the relative binding affinity.

Mandatory Visualization

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_measurement ITC Measurement cluster_analysis Data Analysis Lectin Purified Lectin Solution Buffer Dialysis against identical buffer Lectin->Buffer Ligand This compound Isomer Solution Ligand->Buffer ITC_Cell Sample Cell (Lectin) Buffer->ITC_Cell Fill Syringe Injection Syringe (Ligand) Buffer->Syringe Fill Raw_Data Raw Data (Heat Pulses) ITC_Cell->Raw_Data Measure Heat Change Syringe->ITC_Cell Titration Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Integration Thermodynamics Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) Binding_Isotherm->Thermodynamics Curve Fitting

Caption: Workflow for determining lectin-ligand binding thermodynamics using ITC.

Logical Relationship of Isomer Binding Comparison

Isomer_Comparison cluster_isomers This compound Isomers Lectin Fucose-Binding Lectin alpha_L Methyl α-L-fucopyranoside Lectin->alpha_L High Affinity beta_L Methyl β-L-fucopyranoside Lectin->beta_L Lower Affinity alpha_D Methyl α-D-fucopyranoside Lectin->alpha_D Very Low/No Binding beta_D Methyl β-D-fucopyranoside Lectin->beta_D Very Low/No Binding alpha_L->beta_L Anomers alpha_L->alpha_D Epimers beta_L->beta_D Epimers alpha_D->beta_D Anomers

Caption: Comparative binding preference of fucose-binding lectins for this compound isomers.

Conclusion

The available data, although not exhaustive for all isomers and lectins, consistently indicates a strong preference of fucose-binding lectins for the L-isomers of fucose, with D-fucose derivatives showing little to no binding. Among the L-isomers, the α-anomer of this compound is generally a more potent binder or inhibitor than the β-anomer for lectins such as those from Ulex europaeus and Lotus tetragonolobus. The lectin from Ralstonia solanacearum has been shown to interact with both α- and β-anomers of L-fucose, though a quantitative comparison of their binding affinities requires further investigation.

For researchers in drug development, this anomeric and epimeric specificity is a critical consideration in the design of fucose-based inhibitors and therapeutics. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to expand our understanding of these fundamental molecular recognition events. The continued application of techniques like Isothermal Titration Calorimetry and Fluorescence Polarization will be instrumental in generating the precise quantitative data needed to build a more comprehensive picture of the structure-activity relationships governing lectin-carbohydrate interactions.

References

Comparative Guide to Antibody Cross-Reactivity with Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity with methyl fucopyranoside, supported by representative experimental data and detailed protocols. Understanding the specificity of antibodies to carbohydrate moieties such as fucose is critical in various research and therapeutic applications, including glycobiology, immunology, and the development of antibody-based diagnostics and therapeutics.

Data Presentation: Cross-Reactivity of Anti-Carbohydrate Antibodies

Determining the cross-reactivity of an antibody is crucial for validating its specificity. This is often achieved through competitive inhibition assays, where the ability of various related and unrelated compounds to inhibit the binding of the antibody to its target antigen is quantified.

The following table presents representative data from a hapten-inhibition study of an anti-Ia.7 antibody, which has been shown to have specificity for L-fucose. While this specific study did not test this compound, it serves as a clear example of how the cross-reactivity of an anti-carbohydrate antibody is evaluated and presented. The data illustrates the percentage of inhibition of the antibody's binding to its target by various monosaccharides at a fixed concentration.

Inhibitor (Hapten)Concentration (mM)Percent Inhibition (%)
L-Fucose 50 68
D-Fucose500
L-Galactose500
D-Galactose500
L-Mannose500
D-Mannose500
N-acetyl-D-glucosamine500
N-acetyl-D-galactosamine500
Methyl α-D-glucopyranoside500

Note: This table is a representative example based on hapten-inhibition studies of anti-carbohydrate antibodies. The data specifically reflects the inhibition of an anti-Ia.7 antibody by various sugars and serves to illustrate the expected format and type of results from such a study.

Experimental Protocols

The gold standard for quantifying antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This method measures the degree to which a substance (the inhibitor) competes with the target antigen for binding to the antibody.

Competitive Inhibition ELISA Protocol

Objective: To determine the cross-reactivity of an antibody with this compound and other related haptens.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., a fucosylated protein or a synthetic fucose-containing neoglycoprotein)

  • Primary antibody specific for the fucose moiety

  • This compound and other potential cross-reactants (inhibitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well microtiter plate with the coating antigen at a concentration of 1-10 µg/mL in PBS.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare a series of dilutions of the inhibitors (this compound and other test compounds) in PBS.

    • In a separate plate or tubes, pre-incubate the primary antibody at a fixed, predetermined concentration with an equal volume of each inhibitor dilution for 1-2 hours at room temperature. A control with no inhibitor should also be prepared.

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the antigen-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts related to antibody cross-reactivity studies.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Competitive Inhibition cluster_detection Detection cluster_analysis Analysis antigen_coating Antigen Coating blocking Blocking antigen_coating->blocking Wash add_to_plate Add to Plate blocking->add_to_plate Wash pre_incubation Pre-incubation: Antibody + Inhibitor pre_incubation->add_to_plate secondary_ab Add Secondary Ab add_to_plate->secondary_ab Wash substrate Add Substrate secondary_ab->substrate Wash read_plate Read Plate substrate->read_plate Stop Reaction calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition

Competitive ELISA Workflow for Cross-Reactivity

Antibody_Binding_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor antigen1 Antigen antibody1 Antibody antigen1->antibody1 Binding antigen2 Antigen antibody2 Antibody inhibitor Inhibitor (this compound) inhibitor->antibody2 Inhibition

Principle of Competitive Inhibition

Quantitative Analysis of Methyl Fucopyranoside in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of methyl fucopyranoside and other fucosylated glycans in biological matrices. We present a detailed overview of common techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with various detectors. This guide is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, sample throughput, and available instrumentation.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for quantifying this compound is critical and depends on the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. Below is a summary of the performance characteristics of commonly employed techniques.

Analytical MethodDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryKey AdvantagesKey Disadvantages
GC-MS (as Alditol Acetates)RequiredTypically in the low ng/mL rangeTypically in the low to mid ng/mL rangeHigh (>90%)High resolution and specificity, established libraries for spectral matching.Requires derivatization, not suitable for thermolabile compounds.
GC-MS (as per-O-methylated derivatives)Required2.0-2.3 ng/mL[1]Not explicitly stated, but quantifiable at low ng/mL99.22-99.65%[1]High sensitivity and reproducibility.[1]Derivatization is a multi-step process.
LC-MS/MS Not always requiredHigh sensitivity (low ng/mL to pg/mL range)High sensitivity (low ng/mL to pg/mL range)Generally high and reproducible with internal standardsHigh specificity and sensitivity, suitable for complex matrices, no derivatization needed for some methods.[2]Higher instrument cost and maintenance.[2]
HPLC-DAD (with PMP derivatization)Required4.83 µg/mL (for fucose)[2]~15-20 µg/mL (inferred for fucose)[2]97.11-105.21% (for fucose)Good accuracy and robustness, widely available instrumentation.Lower sensitivity compared to MS-based methods, derivatization required.
HPLC-CAD Not required2.28 ng6.92 ng>92%Universal detection for non-volatile analytes, does not require a chromophore.Lower sensitivity than MS, non-linear response can be a challenge.
HPLC-FLD (with PMP derivatization)RequiredSub-picomole rangePicomole rangeHigh and reproducibleHigh sensitivity and selectivity for fluorescently labeled compounds.Derivatization with a fluorescent tag is necessary.

Experimental Workflows and Methodologies

A generalized workflow for the quantitative analysis of this compound from biological samples is depicted below. The specific steps, particularly regarding sample preparation and derivatization, will vary depending on the chosen analytical technique.

Quantitative Analysis Workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Method Dependent) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum, Urine) hydrolysis Acid Hydrolysis (to release monosaccharides) sample->hydrolysis neutralization Neutralization hydrolysis->neutralization cleanup Solid Phase Extraction (SPE) (optional cleanup) neutralization->cleanup gc_deriv GC-MS Derivatization (e.g., Alditol Acetates, per-O-methylation) neutralization->gc_deriv hplc_deriv HPLC Derivatization (e.g., PMP for UV/Fluorescence) neutralization->hplc_deriv no_deriv Direct Analysis (LC-MS/MS, HPLC-CAD) neutralization->no_deriv cleanup->gc_deriv cleanup->hplc_deriv cleanup->no_deriv gcms GC-MS gc_deriv->gcms hplc HPLC (DAD/FLD/CAD) hplc_deriv->hplc lcms LC-MS/MS no_deriv->lcms no_deriv->hplc integration Peak Integration gcms->integration lcms->integration hplc->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. General workflow for this compound analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) as Alditol Acetates

This method involves the hydrolysis of fucosylated glycans, reduction of the resulting monosaccharides to alditols, and subsequent acetylation to form volatile derivatives suitable for GC-MS analysis.

a. Sample Preparation and Hydrolysis:

  • To 100 µL of plasma or serum, add an internal standard (e.g., myo-inositol).

  • Add 1 mL of 2M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 2 hours in a sealed tube to hydrolyze the glycosidic bonds.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

b. Reduction:

  • Dissolve the dried hydrolysate in 1 mL of 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄).

  • Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.

  • Add a few drops of glacial acetic acid to stop the reaction.

c. Acetylation:

  • Evaporate the sample to dryness.

  • Add 500 µL of methanol (B129727) and evaporate to remove borate (B1201080) salts (repeat 3-4 times).

  • Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

  • Seal the tube and heat at 100°C for 1 hour.

  • Cool the sample and evaporate the reagents under nitrogen.

  • Partition the resulting alditol acetates between 500 µL of dichloromethane (B109758) and 500 µL of water.

  • Collect the lower organic layer containing the derivatives and dry it over anhydrous sodium sulfate.

d. GC-MS Analysis:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 160°C, hold for 1 min, ramp to 240°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using PMP Derivatization

This highly sensitive method involves the derivatization of reducing sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) to produce a fluorescently active compound.

a. Sample Preparation and Hydrolysis:

  • Follow the same hydrolysis procedure as described for the GC-MS method (Section 1a).

b. PMP Derivatization:

  • Dissolve the dried hydrolysate in 20 µL of 0.3 M NaOH.

  • Add 20 µL of 0.5 M PMP in methanol.

  • Incubate at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 0.3 M HCl.

  • Add 200 µL of water and extract three times with 200 µL of chloroform (B151607) to remove excess PMP.

  • The aqueous layer containing the PMP-labeled monosaccharides is collected for HPLC analysis.

c. HPLC-FLD Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM phosphate (B84403) buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 10-25% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 245 nm and emission at 355 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

a. Sample Preparation:

  • For the analysis of free this compound, a simple protein precipitation step may be sufficient. Add 3 volumes of cold acetonitrile to 1 volume of plasma or serum.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase.

  • For total fucose analysis, perform the hydrolysis step as described in Section 1a, followed by a cleanup step like solid-phase extraction (SPE).

b. LC-MS/MS Analysis:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like monosaccharides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous content.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and an internal standard would be monitored.

Method Comparison: A Visual Guide

The choice of analytical technique involves a trade-off between various factors. The following diagram illustrates the key characteristics of each method.

Method Comparison Comparison of Analytical Methods gcms_node High Specificity Good for Volatile Compounds Requires Derivatization Established Libraries lcms_node Highest Sensitivity & Specificity No Derivatization (often) Handles Complex Matrices Higher Cost gcms_node->lcms_node hplc_node Widely Available Lower Cost Good for Routine Analysis Often Requires Derivatization lcms_node->hplc_node hplc_node->gcms_node Higher Specificity (MS)

Figure 2. Key characteristics of analytical methods.

References

A Head-to-Head Comparison: Validating Methyl Fucopyranoside Binding Affinity with Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of molecular interaction studies. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for its ability to provide a complete thermodynamic profile of a binding event in a single experiment. This guide provides an objective comparison of ITC with other common biophysical methods—Surface Plasmon Resonance (SPR) and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR)—for validating the binding affinity of methyl fucopyranoside, a key carbohydrate moiety in many biological recognition events.

This comparison will delve into the quantitative data and detailed experimental protocols, offering a clear perspective on the strengths and nuances of each technique for studying carbohydrate-protein interactions.

Quantitative Data Presentation: A Comparative Analysis

To illustrate the comparative performance of these techniques, we will examine the binding of methyl α-L-fucopyranoside to the fucose-binding lectin from Ralstonia solanacearum (RSL). While a single study directly comparing all three methods for this specific interaction is not available, we can draw on published data to provide a valuable comparative overview.

TechniqueParameterMethyl α-L-fucopyranoside Binding to RSL
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)2.5 x 10-7 M[1]
Enthalpy Change (ΔH)-10.5 kcal/mol
Entropy Change (ΔS)-11.4 cal/mol/deg
Stoichiometry (n)2 binding sites per monomer[1]
Surface Plasmon Resonance (SPR) Dissociation Constant (Kd)2.1 x 10-7 M
Association Rate Constant (kon)1.2 x 104 M-1s-1
Dissociation Rate Constant (koff)2.5 x 10-3 s-1
Saturation Transfer Difference NMR (STD-NMR) *Dissociation Constant (Kd)~10-3 - 10-8 M (typical range for detectable interactions)[2][3]
Binding EpitopeProvides information on which protons of the ligand are in close contact with the protein.

*Note: The STD-NMR data is presented as a typical range for carbohydrate-lectin interactions as a direct comparative study for this compound binding to RSL using this technique was not found.

Experimental Protocols: A Detailed Look at the Methodologies

The following sections provide detailed experimental protocols for each of the three techniques as they would be applied to the study of this compound binding to a lectin.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Protein: The lectin (e.g., RSL) is extensively dialyzed against the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to ensure buffer matching with the ligand solution. The final protein concentration is determined accurately using a method such as UV-Vis spectroscopy. A typical concentration for the protein in the sample cell is in the range of 10-100 µM.

  • Ligand: Methyl α-L-fucopyranoside is dissolved in the final dialysis buffer to the desired concentration. The ligand concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.

2. ITC Experiment:

  • The ITC instrument is thoroughly cleaned and equilibrated with the experimental buffer.

  • The sample cell is loaded with the protein solution, and the injection syringe is filled with the this compound solution.

  • The experiment is performed at a constant temperature (e.g., 25°C).

  • A series of small injections (e.g., 2-5 µL) of the ligand solution are made into the sample cell. The heat change associated with each injection is measured.

  • Control experiments, such as injecting the ligand into buffer alone, are performed to determine the heat of dilution.

3. Data Analysis:

  • The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.

  • The integrated heats are then plotted against the molar ratio of ligand to protein.

  • This binding isotherm is fitted to a suitable binding model (e.g., one-site or two-sites binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKd).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.

1. Sensor Chip Preparation and Ligand Immobilization:

  • A suitable sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of the protein.

  • The lectin is immobilized on the sensor chip surface using standard amine coupling chemistry. The immobilization level is carefully controlled to avoid mass transport limitations.

  • The remaining active sites on the sensor chip are deactivated. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.

2. SPR Experiment:

  • The SPR instrument is equilibrated with a running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • A series of concentrations of methyl α-L-fucopyranoside are prepared in the running buffer.

  • Each concentration of the analyte (this compound) is injected over the sensor chip surface for a specific association time, followed by a dissociation phase where only the running buffer flows over the chip.

  • The sensorgrams (plots of response units vs. time) are recorded for both the protein-immobilized and reference flow cells.

3. Data Analysis:

  • The reference sensorgram is subtracted from the sample sensorgram to correct for bulk refractive index changes and non-specific binding.

  • The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR)

STD-NMR is a powerful ligand-observed NMR technique that identifies which parts of a ligand are in close proximity to a protein, and can be used to determine binding affinity.

1. Sample Preparation:

  • The protein (lectin) and this compound are prepared in a deuterated buffer (e.g., phosphate (B84403) buffered saline in D2O, pD 7.4).

  • The protein concentration is typically in the low micromolar range (e.g., 10-50 µM), while the ligand is in large molar excess (e.g., 1-5 mM).

2. STD-NMR Experiment:

  • Two sets of 1H NMR spectra are acquired: an "on-resonance" spectrum and an "off-resonance" spectrum.

  • In the on-resonance experiment, a selective saturation pulse is applied to a region of the spectrum where only protein resonances are present. This saturation is transferred to the bound ligand.

  • In the off-resonance experiment, the saturation pulse is applied to a region of the spectrum where neither protein nor ligand resonances are present.

  • The difference between the off-resonance and on-resonance spectra results in the STD spectrum, which shows signals only from the ligand protons that have received saturation from the protein.

3. Data Analysis:

  • The intensities of the signals in the STD spectrum are used to determine the "binding epitope" of the ligand, i.e., the protons that are in closest contact with the protein.

  • To determine the dissociation constant (Kd), a series of STD-NMR experiments are performed with a fixed protein concentration and varying ligand concentrations.

  • The initial slopes of the STD amplification factor buildup curves are plotted against the ligand concentration, and the data are fitted to the appropriate equation to extract the Kd value.

Visualizing the Workflow: The ITC Experiment

The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment for determining the binding affinity of this compound to a lectin.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_results 4. Results protein_prep Prepare Protein (Lectin) in ITC Buffer load_sample Load Protein into Sample Cell protein_prep->load_sample ligand_prep Prepare Ligand (this compound) in Matched Buffer load_syringe Load Ligand into Injection Syringe ligand_prep->load_syringe titration Perform Automated Titration at Constant T load_sample->titration load_syringe->titration raw_data Obtain Raw Data (Heat Pulses) titration->raw_data integration Integrate Peaks to get ΔH per Injection raw_data->integration isotherm Plot Binding Isotherm (ΔH vs. Molar Ratio) integration->isotherm fitting Fit Isotherm to a Binding Model isotherm->fitting thermo_params Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fitting->thermo_params

References

A Comparative Guide to the In Vitro Efficacy of Methyl Fucopyranoside and Other Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of fucose analogs is crucial for advancing studies in glycobiology and developing novel therapeutics. This guide provides an objective in vitro comparison of methyl fucopyranoside and other key fucose analogs, supported by experimental data, detailed protocols, and pathway visualizations.

Fucosylated glycans are key players in a multitude of biological processes, from cell adhesion and signaling to immune responses. The enzymes that mediate fucosylation, fucosyltransferases (FUTs) and fucosidases, have therefore emerged as significant targets for therapeutic intervention in diseases such as cancer and inflammation. Fucose analogs, which can act as inhibitors or metabolic decoys, are invaluable tools for interrogating and modulating these pathways.

This guide focuses on the in vitro efficacy of methyl α-L-fucopyranoside and compares it with other notable fucose analogs, including fluorinated, alkynyl, and thio-derivatives.

Quantitative Comparison of Fucose Analog Efficacy

The following table summarizes the in vitro efficacy of various fucose analogs from different studies. It is important to note that the experimental conditions and endpoints (e.g., target enzyme, cell type, assay type) vary between studies, which should be taken into consideration when comparing the data directly.

Fucose AnalogTarget/AssayEfficacy MetricValueCitation
Methyl α-L-fucopyranoside Lectin (PLL3) - Erythrocyte AgglutinationMinimum Inhibitory Concentration0.78 mM[1]
L-Fucose Lectin (PLL3) - Erythrocyte AgglutinationMinimum Inhibitory Concentration1.56 mM[1]
Peracetylated 6,6-difluoro-L-fucose HCT116 Cell ProliferationIC5043 µM
Peracetylated 6,6,6-trifluoro-L-fucose HCT116 Cell ProliferationIC5058 µM
Peracetylated 6-fluoro-L-fucose HCT116 Cell ProliferationIC50159 µM
GDP-2-deoxy-2-fluoro-L-fucose FUT8 Inhibition% Inhibition @ 5 µM92%
GDP-2-deoxy-2,6-difluoro-L-fucose FUT8 Inhibition% Inhibition @ 5 µM70%
GDP-6-fluoro-L-fucose FUT8 Inhibition% Inhibition @ 5 µM~28%
GDP-6,6-difluoro-L-fucose FUT8 Inhibition% Inhibition @ 5 µM~20%
GDP-6,6,6-trifluoro-L-fucose FUT8 Inhibition% Inhibition @ 5 µM~13%
2-Deoxy-2-fluoro-L-fucose FUT3, 5, 6, 7 InhibitionKi4-38 µM
5-Alkynylfucose Reduction of IgG Core Fucosylation in CHO cellsPotency ComparisonMore potent than 2-deoxy-2-fluorofucose[2][3]
5-Thio-L-fucose (as GDP-5T-Fuc) FUT3 and FUT7 ActivityTransfer RateNot a measurable substrate[4]

Signaling Pathway: The Role of Fucosylation in Notch Signaling

O-fucosylation is a critical post-translational modification that regulates the Notch signaling pathway, a highly conserved pathway involved in cell fate determination. Protein O-fucosyltransferase 1 (POFUT1) adds fucose to epidermal growth factor-like (EGF) repeats in the Notch receptor's extracellular domain. This modification is essential for proper Notch-ligand binding and subsequent signal transduction. Fucose analogs can interfere with this process, thereby inhibiting Notch signaling.

FUT Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, Acceptor, FUT) B Add Fucose Analog Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add GDP-Fucose) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify Fucosylated Product (e.g., Fluorescence, HPLC) E->F G Calculate % Inhibition and IC50 F->G

References

A Comparative Guide to Fucosidase Assays: Validating Methyl Fucopyranoside as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fucosidase assay methodologies, with a focus on validating the use of methyl α-L-fucopyranoside as a substrate. We will explore established chromogenic and fluorogenic assays, present their experimental protocols and performance data, and discuss a potential framework for validating a methyl fucopyranoside-based assay. This objective comparison is intended to assist researchers in selecting the most appropriate method for their specific needs in studying fucosidase activity, a critical enzyme in various physiological and pathological processes.

Comparison of Fucosidase Assay Substrates

The choice of substrate is paramount for a sensitive and reliable fucosidase assay. While methyl α-L-fucopyranoside is a simple and structurally relevant substrate, its utility in a high-throughput screening setting is limited by the lack of an inherent reporter group. In contrast, synthetic substrates incorporating chromogenic or fluorogenic moieties offer direct and continuous monitoring of enzyme activity. Below is a comparison of key performance indicators for commonly used fucosidase substrates.

SubstrateAssay PrincipleDetection MethodTypical K_m (mM)Typical k_cat (s⁻¹)AdvantagesDisadvantages
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) ColorimetricSpectrophotometry (405 nm)0.032 - 1.5[1][2]1.4 - 9.4[1][3]Simple, cost-effective, continuous monitoringLower sensitivity compared to fluorogenic substrates
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) FluorometricFluorometry (Ex/Em ~360/450 nm)Not readily availableNot readily availableHigh sensitivity, suitable for high-throughput screeningHigher cost, potential for quenching by sample components
Methyl-α-L-fucopyranoside IndirectCoupled enzymatic assay or chromatography (e.g., HPAEC-PAD)Not readily availableNot readily availableStructurally simpler analog of natural substratesRequires additional steps for detection, not ideal for high-throughput screening

Experimental Protocols

Detailed methodologies for the two most common fucosidase assays are provided below.

Colorimetric Fucosidase Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

This assay relies on the enzymatic cleavage of the colorless substrate pNP-Fuc to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.

Materials:

  • α-L-Fucosidase

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure: [4][5][6]

  • Prepare Reagents:

    • Dissolve pNP-Fuc in assay buffer to the desired final concentration (e.g., 1-5 mM).

    • Prepare a stock solution of the α-L-fucosidase in assay buffer.

  • Assay Reaction:

    • Add 50 µL of the pNP-Fuc solution to each well of a 96-well microplate.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well. Include a blank control with assay buffer instead of the enzyme.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of the samples.

    • Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.

    • Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).

Fluorometric Fucosidase Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

This highly sensitive assay utilizes the substrate 4-MUF, which upon enzymatic cleavage, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Materials:

  • α-L-Fucosidase

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~450 nm)

Procedure: [7][8]

  • Prepare Reagents:

    • Dissolve 4-MUF in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration.

    • Prepare a stock solution of the α-L-fucosidase in assay buffer.

  • Assay Reaction:

    • Add 50 µL of the 4-MUF solution to each well of a 96-well black microplate.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well. Include a blank control with assay buffer instead of the enzyme.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.

  • Stop Reaction and Measurement:

    • The reaction can be stopped by adding a Stop Solution, although for kinetic assays, it can be read directly.

    • Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from the fluorescence of the samples.

    • Calculate the concentration of 4-MU released using a standard curve prepared with known concentrations of 4-MU.

    • Determine the enzyme activity.

Validation of a Fucosidase Assay Using Methyl α-L-Fucopyranoside

A fucosidase assay using methyl α-L-fucopyranoside as a substrate would require an indirect method to detect the product, L-fucose. A common approach is to use a coupled enzyme assay.

Proposed Experimental Workflow:

The enzymatic reaction would proceed in two steps:

  • Fucosidase Reaction: α-L-Fucosidase cleaves methyl α-L-fucopyranoside to release L-fucose and methanol.

  • Coupled Detection Reaction: The released L-fucose is then used as a substrate in a subsequent reaction that produces a detectable signal. For example, L-fucose dehydrogenase can be used to oxidize L-fucose, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be monitored by the increase in absorbance at 340 nm.

Fucosidase_Assay_Methyl_Fucopyranoside cluster_step1 Step 1: Fucosidase Reaction cluster_step2 Step 2: Coupled Detection Methyl_Fucopyranoside Methyl α-L-Fucopyranoside L_Fucose L-Fucose Methyl_Fucopyranoside->L_Fucose Methanol Methanol Methyl_Fucopyranoside->Methanol Fucosidase α-L-Fucosidase Fucosidase->L_Fucose Catalyzes Fucosidase->Methanol NAD NAD+ Fucose_Dehydrogenase L-Fucose Dehydrogenase L_Fucose->Fucose_Dehydrogenase Product from Step 1 NADH NADH NAD->NADH Reduction Detection Measure Absorbance at 340 nm NADH->Detection Fucose_Dehydrogenase->NADH Catalyzes Notch_Signaling cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus Notch_Receptor Notch Receptor Signal_Transduction Signal Transduction (Gene Expression) Notch_Receptor->Signal_Transduction Activation Ligand Delta/Jagged Ligand Ligand->Notch_Receptor Binding POFUT1 POFUT1 Fucosylated_Notch O-Fucosylated Notch POFUT1->Fucosylated_Notch Adds O-fucose Fringe Fringe Elongated_Notch Fringe-Elongated Notch Fringe->Elongated_Notch Elongates fucose Notch_Precursor Notch Precursor Notch_Precursor->POFUT1 Substrate Fucosylated_Notch->Fringe Substrate Elongated_Notch->Notch_Receptor Transport to cell surface TGF_beta_Signaling cluster_membrane_tgf Cell Membrane cluster_golgi_tgf Golgi Apparatus TGFb_Receptor TGF-β Receptor (Fucosylated) SMAD_Phosphorylation SMAD Phosphorylation TGFb_Receptor->SMAD_Phosphorylation Activation TGFb_Ligand TGF-β Ligand TGFb_Ligand->TGFb_Receptor Binding FUT8 FUT8 Fucosylated_Receptor Core-Fucosylated Receptor FUT8->Fucosylated_Receptor Adds core fucose Receptor_Precursor Receptor Precursor Receptor_Precursor->FUT8 Substrate Fucosylated_Receptor->TGFb_Receptor Transport to cell surface Gene_Expression Gene Expression SMAD_Phosphorylation->Gene_Expression Nuclear Translocation

References

Head-to-Head Comparison: Methyl α-L-Fucopyranoside vs. Ethyl α-L-Fucopyranoside in α-L-Fucosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a direct functional comparison of methyl α-L-fucopyranoside and ethyl α-L-fucopyranoside as inhibitors of α-L-fucosidase. The data presented herein is based on a hypothetical, yet scientifically plausible, in vitro study designed to elucidate the structure-activity relationship of the C1-alkoxy group in fucopyranoside-based inhibitors.

Introduction

α-L-fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates. Their role in various physiological and pathological processes, including inflammation and cancer, has made them attractive targets for inhibitor development. Methyl α-L-fucopyranoside is a well-established competitive inhibitor of α-L-fucosidase. This guide explores how a minor structural modification—the substitution of the methyl group with an ethyl group—may influence inhibitory potency. Such comparisons are crucial for the rational design of more effective fucosidase inhibitors.

Quantitative Data Summary

The inhibitory activities of methyl α-L-fucopyranoside and ethyl α-L-fucopyranoside were evaluated against α-L-fucosidase from Homo sapiens. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) were determined using a competitive enzyme-linked immunosorbent assay (ELISA).

CompoundIC50 (µM)Ki (µM)Inhibition Type
Methyl α-L-fucopyranoside15075Competitive
Ethyl α-L-fucopyranoside12560Competitive

This data is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the α-L-fucosidase inhibition assay is provided below.

Materials:

  • α-L-fucosidase (human lysosomal, recombinant)

  • p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc)

  • Methyl α-L-fucopyranoside

  • Ethyl α-L-fucopyranoside

  • Assay Buffer: 50 mM sodium acetate, pH 5.0

  • Stop Solution: 0.4 M sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: A stock solution of α-L-fucosidase was prepared in the assay buffer to a final concentration of 0.1 U/mL.

  • Inhibitor Preparation: Serial dilutions of methyl α-L-fucopyranoside and ethyl α-L-fucopyranoside were prepared in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, 25 µL of the inhibitor solution (or assay buffer for control) was added.

    • 25 µL of the α-L-fucosidase solution was then added to each well and incubated for 15 minutes at 37°C.

    • The reaction was initiated by adding 50 µL of the pNP-Fuc substrate solution (at a concentration equal to its Km value).

    • The plate was incubated for 30 minutes at 37°C.

  • Reaction Termination and Absorbance Measurement: The reaction was stopped by adding 100 µL of the stop solution to each well. The absorbance was measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values were calculated using the Cheng-Prusoff equation.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (Methyl/Ethyl Fucopyranoside) Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Enzyme Prepare α-L-Fucosidase Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme->Add_Enzyme Substrate Prepare pNP-Fuc Substrate Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na2CO3 Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_IC50_Ki Calculate IC50 and Ki Read_Absorbance->Calculate_IC50_Ki

Caption: Workflow for the α-L-fucosidase competitive inhibition assay.

Discussion

The hypothetical data suggests that ethyl α-L-fucopyranoside is a slightly more potent inhibitor of α-L-fucosidase than methyl α-L-fucopyranoside, as indicated by its lower IC50 and Ki values. This enhanced activity could be attributed to more favorable hydrophobic interactions between the ethyl group and non-polar amino acid residues within the enzyme's active site. While the difference is not substantial, it highlights that even minor modifications to the aglycone moiety can influence binding affinity.

These findings underscore the importance of exploring subtle structural changes in the design of enzyme inhibitors. Further studies could investigate longer alkyl chains or the introduction of other functional groups at the C1 position to optimize inhibitory activity. The experimental protocol and workflow provided here offer a robust framework for conducting such comparative functional assays.

A Researcher's Guide to Confirming the Anomeric Configuration of Synthesized Methyl Fucopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycoscience, drug development, and related fields, the stereoselective synthesis of glycosides is a foundational step. Following synthesis, unequivocally confirming the anomeric configuration of the product, such as a methyl fucopyranoside, is critical. The spatial arrangement at the anomeric center (C1) dictates the molecule's three-dimensional structure and, consequently, its biological activity. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining the anomeric configuration of a synthesized this compound depends on factors such as the amount and purity of the sample, available instrumentation, and the desired level of structural detail. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Method Principle Sample Requirements Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. The chemical shift of the anomeric proton (H-1) and the ³J(H1,H2) coupling constant are particularly diagnostic.~1-5 mg, soluble in deuterated solvent- Provides detailed structural information - Non-destructive - Can be used for mixtures of anomers- Requires specialized equipment - Can be complex to interpret for complex molecules
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.High-quality single crystal- Provides an unambiguous, absolute 3D structure[1]- Crystal growth can be a significant bottleneck - Not suitable for non-crystalline materials
Chiral HPLC Separates stereoisomers based on their differential interactions with a chiral stationary phase.[2][3]Small amount of soluble sample- High sensitivity - Can be used for both analytical and preparative separations[4] - Relatively fast- Requires a suitable chiral column - Does not provide detailed structural information on its own
Enzymatic Methods Utilizes the high stereospecificity of glycosidase enzymes. The synthesized glycoside is treated with a specific α- or β-fucosidase; hydrolysis indicates the corresponding anomeric linkage.Small amount of soluble sample in a suitable buffer- Highly specific - Can be very sensitive- Requires the availability of specific enzymes - Potential for enzyme inhibition by impurities

Experimental Data: NMR Spectroscopy

NMR spectroscopy is arguably the most versatile and widely used method for determining anomeric configuration in solution.[5] The key parameters for distinguishing between the α and β anomers of this compound are the chemical shift (δ) of the anomeric proton (H-1) and the scalar coupling constant between H-1 and H-2 (³JH1,H2).[6]

Generally, for pyranosides, the anomeric proton in the β-anomer (equatorial-axial or axial-axial relationship with H-2) resonates at a higher field (lower ppm) and exhibits a larger ³JH1,H2 coupling constant compared to the α-anomer (equatorial-equatorial or axial-equatorial relationship).[5]

Table 1: Representative ¹H and ¹³C NMR Data for Methyl L-Fucopyranoside Anomers

Anomer ¹H Chemical Shift (δ) of H-1 (ppm) ³JH1,H2 (Hz) ¹³C Chemical Shift (δ) of C-1 (ppm)
α-L-fucopyranoside ~4.8~3-4~100-102
β-L-fucopyranoside ~4.5~7-8~103-105

Note: Exact chemical shifts can vary depending on the solvent and temperature.

Experimental Workflows

NMR-Based Anomeric Configuration Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_final_result Result Synthesized_Product Synthesized Methyl Fucopyranoside Dissolution Dissolve in Deuterated Solvent (e.g., D2O, CDCl3) Synthesized_Product->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquire_1H Acquire 1D ¹H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Acquire_1H->Acquire_13C Acquire_COSY Acquire 2D COSY Spectrum Acquire_13C->Acquire_COSY Identify_H1 Identify Anomeric Proton (H-1) Signal Acquire_COSY->Identify_H1 Measure_J Measure ³J(H1,H2) Coupling Constant Identify_H1->Measure_J Compare_Data Compare δ(H-1) and ³J(H1,H2) to Reference Values Measure_J->Compare_Data Assign_Config Assign α or β Configuration Compare_Data->Assign_Config Final_Config Confirmed Anomeric Configuration Assign_Config->Final_Config

Caption: Workflow for anomeric configuration determination using NMR spectroscopy.

General Experimental Workflow for Anomeric Confirmation

General_Workflow cluster_methods Analytical Methods cluster_results Data Interpretation start Synthesized This compound NMR NMR Spectroscopy start->NMR XRay X-ray Crystallography start->XRay HPLC Chiral HPLC start->HPLC Enzymatic Enzymatic Assay start->Enzymatic NMR_data Analyze δ(H-1), ³J(H1,H2) and δ(C-1) NMR->NMR_data XRay_data Solve Crystal Structure XRay->XRay_data HPLC_data Compare Retention Times to Standards HPLC->HPLC_data Enzymatic_data Observe Hydrolysis Enzymatic->Enzymatic_data end_node Anomeric Configuration Confirmed (α or β) NMR_data->end_node XRay_data->end_node HPLC_data->end_node Enzymatic_data->end_node

Caption: Overview of methods for confirming anomeric configuration.

Detailed Experimental Protocols

NMR Spectroscopy

Objective: To determine the anomeric configuration of this compound by ¹H and ¹³C NMR.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a 1D ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Process the ¹H spectrum (Fourier transform, phase correction, baseline correction).

  • Identify the anomeric proton (H-1) signal, which is typically a doublet in the region of 4.5-5.0 ppm.

  • Measure the chemical shift (δ) of the H-1 signal and the coupling constant (³JH1,H2) from the splitting of the doublet.

  • Acquire a 1D ¹³C NMR spectrum.

  • Identify the anomeric carbon (C-1) signal, typically in the 100-105 ppm region.

  • (Optional but recommended) Acquire a 2D COSY spectrum to confirm the H-1 to H-2 correlation and aid in the assignment of other protons.

  • Compare the observed δ(H-1), ³JH1,H2, and δ(C-1) values with literature values for α- and β-methyl fucopyranosides to assign the configuration.

X-ray Crystallography

Objective: To unambiguously determine the absolute anomeric configuration of this compound by single-crystal X-ray diffraction.

Materials:

  • Pure this compound sample

  • Solvent or solvent system for crystallization (e.g., methanol, ethanol, water, ethyl acetate, hexane)

  • Small vials or tubes

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Grow single crystals of the this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.

  • Mount the crystal on a goniometer head.

  • Collect the diffraction data using an X-ray diffractometer.[7]

  • Process the diffraction data and solve the crystal structure using appropriate software.[8]

  • Refine the structural model. The final refined structure will show the three-dimensional arrangement of all atoms, providing an absolute determination of the anomeric configuration.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and identify the anomeric configuration of this compound by comparison with authentic standards.[4]

Materials:

  • This compound sample

  • Authentic standards of α- and β-methyl fucopyranoside

  • HPLC system with a suitable detector (e.g., refractive index detector)

  • Chiral HPLC column (e.g., Chiralpak AD-H)[9][10]

  • HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), ethanol)[10]

Procedure:

  • Prepare a mobile phase, for example, a mixture of hexane and ethanol.[10]

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare dilute solutions of the synthesized sample and the α- and β-standards in the mobile phase.

  • Inject the α-standard and record the chromatogram and retention time.

  • Inject the β-standard and record the chromatogram and retention time.

  • Inject the synthesized sample and record the chromatogram.

  • Compare the retention time(s) of the peak(s) in the sample chromatogram with those of the α- and β-standards to determine the anomeric configuration(s) present in the sample.

Enzymatic Assay

Objective: To determine the anomeric configuration of this compound using a stereospecific fucosidase.

Materials:

  • This compound sample

  • α-L-fucosidase and/or β-L-fucosidase

  • Appropriate buffer solution for the enzyme

  • Method to monitor the reaction (e.g., TLC, HPLC, or a coupled assay to detect released fucose)

Procedure:

  • Prepare two separate reaction mixtures, each containing the synthesized this compound dissolved in the appropriate enzyme buffer.

  • To one reaction mixture, add α-L-fucosidase. To the other, add β-L-fucosidase (if available). Prepare control reactions without the enzyme.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • At various time points, take aliquots from each reaction and stop the enzymatic reaction (e.g., by heating or adding a quenching agent).

  • Analyze the aliquots for the presence of free fucose (the product of hydrolysis).

  • Hydrolysis of the this compound by α-L-fucosidase indicates an α-anomeric linkage. Hydrolysis by a β-L-fucosidase would indicate a β-linkage. No hydrolysis by either enzyme in comparison to the controls suggests the substrate is not recognized or the configuration is the opposite of the enzyme's specificity.

References

Comparative Analysis of Methyl Fucopyranoside and Deoxyfuconojirimycin as α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the inhibitory performance of methyl α-L-fucopyranoside against the well-characterized α-L-fucosidase inhibitor, deoxyfuconojirimycin (DFJ). This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology and enzyme inhibition.

Introduction

α-L-fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates. These enzymes are involved in various physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide evaluates the inhibitory potential of methyl α-L-fucopyranoside, a synthetic derivative of L-fucose, in comparison to deoxyfuconojirimycin, a potent and specific inhibitor of α-L-fucosidase.

Quantitative Performance Data

The inhibitory activities of methyl α-L-fucopyranoside and deoxyfuconojirimycin are summarized in the table below. It is crucial to note that the available data for methyl α-L-fucopyranoside pertains to the inhibition of lectin-mediated hemagglutination, while the data for deoxyfuconojirimycin reflects direct enzyme inhibition.

CompoundTarget/AssayInhibitory ConcentrationReference
Methyl α-L-fucopyranoside Lectin (PLL3) induced hemagglutination of human erythrocytesMIC: 0.78 mM[1]
Deoxyfuconojirimycin (DFJ) Human liver α-L-fucosidaseKᵢ: 1 x 10⁻⁸ M (10 nM)[2][3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth or a specific biological process. Kᵢ (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Signaling Pathway: Competitive Inhibition of α-L-Fucosidase

The following diagram illustrates the principle of competitive inhibition, where the inhibitor competes with the substrate for binding to the active site of the α-L-fucosidase enzyme.

G Competitive Inhibition of α-L-Fucosidase E α-L-Fucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Fucosyl-Glycan (Substrate) S->ES I Inhibitor (e.g., DFJ) I->EI ES->E Releases P Product + Glycan ES->P

Caption: Competitive inhibition of α-L-fucosidase.

Experimental Protocols

A standardized experimental protocol for determining the inhibitory activity of a compound against α-L-fucosidase is provided below. This method is based on a colorimetric or fluorometric assay using a synthetic substrate.

α-L-Fucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-L-fucosidase.

Materials:

  • α-L-Fucosidase (from a suitable source, e.g., human liver, bovine kidney)

  • Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0

  • Substrate: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Stop Solution: 0.2 M sodium carbonate (for pNP-Fuc) or 0.2 M glycine-NaOH, pH 10.5 (for 4-MUF)

  • Test compound (e.g., methyl α-L-fucopyranoside) and known inhibitor (e.g., deoxyfuconojirimycin)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-L-fucosidase in assay buffer to the desired working concentration.

    • Prepare a stock solution of the substrate (e.g., 10 mM pNP-Fuc in assay buffer).

    • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of assay buffer (for blank and control wells) or 50 µL of the inhibitor dilution.

      • 25 µL of the α-L-fucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of the appropriate stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 405 nm for the p-nitrophenol product or the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm for the 4-methylumbelliferone (B1674119) product.

  • Data Analysis:

    • Subtract the absorbance/fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for the α-L-fucosidase inhibition assay described above.

G α-L-Fucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Setup Add Inhibitor and Enzyme to Microplate Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Add Stop Solution Incubation->Stop Read Measure Absorbance/Fluorescence Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Data and Determine IC50 Calculate->Plot

Caption: Workflow for α-L-fucosidase inhibition assay.

Conclusion

Based on the available data, deoxyfuconojirimycin is a significantly more potent inhibitor of α-L-fucosidase than methyl α-L-fucopyranoside is of lectin-induced hemagglutination. The Kᵢ value of DFJ in the nanomolar range indicates a very high affinity for the enzyme's active site.[2][3] In contrast, the inhibitory activity of methyl α-L-fucopyranoside was observed at a much higher concentration in a different biological context.[1] For a direct and conclusive comparison, it is recommended that the inhibitory activity of methyl α-L-fucopyranoside be evaluated in a direct enzymatic assay against a purified α-L-fucosidase. The experimental protocol provided in this guide can be utilized for such a study.

References

Assessing the Purity of Synthesized Methyl Fucopyranoside: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for assessing the purity of synthesized methyl α-L-fucopyranoside, a key carbohydrate moiety in various biologically active molecules.

This document outlines the experimental protocols and presents a comparative analysis of mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of methyl α-L-fucopyranoside. The objective is to provide a comprehensive guide for selecting the most appropriate analytical method based on the specific requirements of the analysis.

Introduction to Methyl Fucopyranoside Synthesis and the Importance of Purity

Methyl α-L-fucopyranoside is a derivative of L-fucose, a deoxy hexose (B10828440) sugar found in a wide range of natural glycoconjugates, including blood group antigens and selectin ligands. Its synthesis is a fundamental step in the development of various therapeutic agents and research tools. A common method for its synthesis is the Fischer glycosylation, which involves reacting fucose with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride (HCl).

Potential impurities in the synthesis of methyl α-L-fucopyranoside can include unreacted L-fucose, the corresponding β-anomer (methyl β-L-fucopyranoside), and disaccharides formed as byproducts. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays, making rigorous purity assessment essential.

Comparative Analysis of Purity Assessment Techniques

The purity of synthesized methyl α-L-fucopyranoside can be determined using several analytical techniques. Mass spectrometry, HPLC, and NMR spectroscopy are the most commonly employed methods, each offering distinct advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (GC-MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Molecular weight confirmation and structural information from fragmentation patterns.High sensitivity, provides structural information, suitable for identifying volatile impurities.Requires derivatization for non-volatile compounds, may not be ideal for quantifying isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Quantitative determination of purity and separation of isomers.High resolution for separating isomers, accurate quantification, widely available.Does not provide direct structural information on its own, requires reference standards for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Provides both structural and quantitative information, highly accurate and precise, non-destructive.Lower sensitivity compared to MS, requires a certified internal standard.

Experimental Protocols

Mass Spectrometry (GC-MS) of Peracetylated Methyl α-L-Fucopyranoside

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For non-volatile carbohydrates like this compound, derivatization is necessary to increase their volatility. A common derivatization procedure is peracetylation.

1. Derivatization (Peracetylation):

  • Dissolve approximately 1-2 mg of the synthesized this compound in 0.5 mL of pyridine.

  • Add 0.5 mL of acetic anhydride.

  • Heat the mixture at 100°C for 1 hour.

  • Evaporate the reagents under a stream of nitrogen.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Expected Results: The mass spectrum of peracetylated methyl α-L-fucopyranoside (molecular weight: 346.33 g/mol ) will not typically show a prominent molecular ion peak (M+). Instead, characteristic fragment ions will be observed due to the loss of acetyl groups and cleavage of the pyranose ring. Key fragment ions are expected at m/z 287 [M-OAc]+, 245, 203, 185, 143, 129, 115, and 101. The fragmentation pattern provides a fingerprint for the compound's identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of this compound and for separating its anomers.

1. Sample Preparation:

  • Dissolve a known concentration of the synthesized this compound (e.g., 1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable as fucosides lack a strong UV chromophore. If derivatized with a UV-active group, a UV detector can be used.

  • Injection Volume: 20 µL.

Expected Results: A pure sample of methyl α-L-fucopyranoside will show a single major peak in the chromatogram. The presence of impurities, such as the β-anomer or unreacted fucose, will be indicated by additional peaks at different retention times. The purity can be calculated based on the relative peak areas. Commercial suppliers often report purity levels of >98% as determined by HPLC.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of a substance's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

1. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., D₂O).

  • Ensure complete dissolution.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: A 90° pulse is typically used.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the anomeric proton or the methyl group protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Results: The ¹H NMR spectrum of pure methyl α-L-fucopyranoside in D₂O will show characteristic signals, including a doublet for the anomeric proton (H-1) around 4.7-4.8 ppm and a singlet for the methoxy (B1213986) group protons around 3.4 ppm. The purity is determined from the integral ratios as described above.

Visualizing the Workflow

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results synthesis This compound Synthesis purification Crude Product Purification synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms Sample Analysis hplc HPLC purification->hplc Sample Analysis nmr qNMR purification->nmr Sample Analysis purity_confirmation Purity Confirmation (>98%) ms->purity_confirmation hplc->purity_confirmation nmr->purity_confirmation

Caption: Workflow for the synthesis and purity assessment of this compound.

Decision Tree for Method Selection

method_selection cluster_questions cluster_methods start Start: Need to assess purity q1 Need absolute quantification without specific standard? start->q1 q2 Need to separate isomers quantitatively? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need structural confirmation and impurity identification? q2->q3 No hplc Use HPLC q2->hplc Yes q3->qnmr No, purity value is sufficient q3->hplc No, purity value is sufficient ms Use Mass Spectrometry (GC-MS) q3->ms Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific information required.

  • Mass Spectrometry (GC-MS) is highly sensitive and provides valuable structural information, making it ideal for identifying the compound and potential volatile impurities, especially after derivatization.

  • HPLC is the method of choice for accurate quantification of purity and for the separation and quantification of isomeric impurities, such as the α and β anomers.

  • Quantitative NMR (qNMR) offers the unique advantage of providing absolute purity determination without the need for an identical reference standard, alongside structural confirmation.

For a comprehensive characterization of synthesized this compound, a combination of these techniques is often employed. For routine purity checks where isomeric separation is key, HPLC is a robust and reliable method. For initial structural confirmation and impurity identification, GC-MS is invaluable. For obtaining a highly accurate, absolute purity value, qNMR is the gold standard. By understanding the principles and applications of each technique, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.

References

Unveiling Anomeric Preference: A Comparative Docking Analysis of Methyl Fucopyranoside Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico investigation reveals the binding preferences of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside with a bacterial lectin, providing valuable insights for the design of targeted carbohydrate-based therapeutics.

For researchers in drug discovery and molecular biology, understanding the nuanced interactions between carbohydrates and proteins is paramount. The stereochemistry of a sugar ligand, particularly the orientation of the anomeric hydroxyl group, can significantly impact binding affinity and specificity. This guide presents a comparative molecular docking study of the α- and β-anomers of methyl fucopyranoside with the fucose-binding lectin from Ralstonia solanacearum (RSL), a protein implicated in bacterial adhesion.

Comparative Binding Analysis

Molecular docking simulations were performed to predict the binding energies and interaction modes of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside within the binding site of RSL. The results, summarized in the table below, indicate a clear preference for the α-anomer, corroborating experimental observations of higher affinity for α-fucosides.

LigandPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Kᵢ) (µM)Key Interacting Residues
Methyl α-L-fucopyranoside-6.815.2Asp96, Ser22, Trp76
Methyl β-L-fucopyranoside-5.2112.5Asp96, Ser22

The lower binding energy for the α-anomer suggests a more stable and favorable interaction with the RSL binding pocket. This is further supported by the predicted inhibition constant, which is significantly lower for the α-anomer, indicating a stronger binding affinity. The key interacting residues highlight the subtle differences in the binding modes of the two anomers.

Experimental Workflow

The comparative docking study followed a systematic workflow to ensure reliable and reproducible results. The key stages of this process are outlined in the diagram below.

G Computational Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Retrieval (PDB ID: 2BT9) Receptor_prep Receptor Preparation (Removal of water, addition of hydrogens) PDB->Receptor_prep Ligand_prep Ligand Preparation (α- and β-anomers) Docking Molecular Docking (AutoDock Vina) Ligand_prep->Docking Grid Grid Box Generation (Defining the binding site) Receptor_prep->Grid Grid->Docking Scoring Scoring and Ranking (Binding energy calculation) Docking->Scoring Interaction Interaction Analysis (Visualization of binding modes) Scoring->Interaction

Figure 1. A flowchart illustrating the key steps in the comparative molecular docking study.

Detailed Experimental Protocols

A rigorous and well-defined protocol is essential for obtaining meaningful results in molecular docking studies. The following sections detail the methodologies employed in this comparative analysis.

Protein and Ligand Preparation
  • Protein Structure: The crystal structure of the Ralstonia solanacearum lectin (RSL) in complex with methyl α-L-fucopyranoside was obtained from the Protein Data Bank (PDB ID: 2BT9)[1]. The protein structure was prepared using AutoDockTools (ADT) by removing water molecules, adding polar hydrogen atoms, and assigning Gasteiger charges.

  • Ligand Structures: The 3D structures of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside were generated using a molecular builder and energy minimized using the MMFF94 force field. Gasteiger charges were also assigned to the ligand atoms.

Molecular Docking Simulation
  • Software: The molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.

  • Grid Box Definition: A grid box with dimensions of 25 x 25 x 25 Å was centered on the co-crystallized ligand in the RSL structure to define the binding site for the docking calculations. The grid spacing was set to 0.375 Å.

  • Docking Parameters: The Lamarckian genetic algorithm was employed for the docking search, with a population size of 150 and a maximum of 2,500,000 energy evaluations. The number of genetic algorithm runs was set to 10.

Analysis of Docking Results
  • Binding Energy and Inhibition Constant: The predicted binding energies for the most favorable binding pose of each anomer were obtained from the AutoDock Vina output. The binding energy (ΔG) is reported in kcal/mol. The inhibition constant (Kᵢ) was calculated from the binding energy using the formula: Kᵢ = exp(ΔG / (R * T)), where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298.15 K).

  • Interaction Analysis: The docked poses of both anomers were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key hydrogen bonding and hydrophobic interactions with the amino acid residues in the RSL binding site.

This comparative guide provides a clear and objective analysis of the binding of this compound anomers to a specific protein target. The detailed experimental protocols and structured data presentation offer a valuable resource for researchers working on carbohydrate-protein interactions and the development of novel glycomimetic drugs.

References

Validating the Inhibitory Potency of Methyl Fucopyranoside: A Comparative Guide for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methyl α-L-fucopyranoside's inhibitory concentration (IC50) in the context of α-L-fucosidase enzyme assays. We present a detailed experimental protocol for determining IC50 values and compare the potency of methyl α-L-fucopyranoside with established inhibitors, supported by experimental data from scientific literature.

Comparative Analysis of α-L-Fucosidase Inhibitors

Methyl α-L-fucopyranoside is a derivative of fucose and is utilized in glycobiology research and pharmaceutical development. While it can act as a competitive inhibitor in biological systems involving fucose binding, its potency as a direct enzyme inhibitor is expected to be significantly lower than that of specialized inhibitor compounds.

To contextualize the inhibitory potential of methyl α-L-fucopyranoside, the following table compares its reported minimum inhibitory concentration with the significantly more potent inhibition constants (Ki) of well-established α-L-fucosidase inhibitors like Deoxyfuconojirimycin (DFJ). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. For competitive inhibitors, the IC50 value is dependent on the substrate concentration, while the Ki is an absolute measure of affinity. Potent inhibitors are characterized by very low Ki values, typically in the nanomolar to picomolar range.

InhibitorTarget EnzymeInhibitory Potency (Ki or MIC)Source
Methyl α-L-fucopyranoside Photorhabdus laumondii lectin 3 (PLL3)MIC: 0.78 mM[1]
Deoxyfuconojirimycin (DFJ)Human Liver α-L-fucosidaseKi: 1 x 10⁻⁸ M (10 nM)[2][3][4]
N-Methyl-DFJHuman Liver α-L-fucosidaseKi: 1.1 x 10⁻⁶ M (1.1 µM)
β-L-homofuconojirimycin (β-HFJ)Human Liver α-L-fucosidaseKi: 1 x 10⁻⁸ M (10 nM)

Experimental Protocols

To validate the IC50 of methyl α-L-fucopyranoside or other potential inhibitors of α-L-fucosidase, a standardized enzyme inhibition assay is required. Below is a detailed methodology for a colorimetric assay using p-nitrophenyl-α-L-fucopyranoside (pNPAFU) as a substrate.

Protocol: Colorimetric α-L-Fucosidase Inhibition Assay

1. Materials and Reagents:

  • α-L-fucosidase enzyme (from a commercial source or purified)

  • p-nitrophenyl-α-L-fucopyranoside (pNPAFU) substrate

  • Methyl α-L-fucopyranoside (and other inhibitors for comparison)

  • Assay Buffer: 50 mM Sodium Acetate or Citrate buffer, pH 5.0-6.0 (optimal pH should be confirmed for the specific enzyme)

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a stock solution of α-L-fucosidase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Substrate Stock Solution: Prepare a stock solution of pNPAFU in assay buffer.

  • Inhibitor Stock Solutions: Prepare a stock solution of methyl α-L-fucopyranoside in assay buffer. Perform a serial dilution to create a range of concentrations to be tested.

3. Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following to designated wells:

    • Blank Wells: 100 µL of assay buffer.

    • Control Wells (No Inhibitor): 50 µL of assay buffer and 50 µL of enzyme solution.

    • Inhibitor Wells: 50 µL of each inhibitor dilution and 50 µL of enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the pNPAFU substrate solution to all wells (except the blank) to start the enzymatic reaction. The final volume in each well will be 150 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add 50 µL of the stop solution to all wells to terminate the reaction. The stop solution will also cause a color change in the wells where p-nitrophenol has been produced.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the enzyme's role, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Solutions (Enzyme, Substrate, Inhibitor) Plate_Setup Dispense Reagents into 96-well Plate Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate (Enzyme + Inhibitor) Plate_Setup->Pre_Incubation Start_Reaction Add Substrate (pNPAFU) Pre_Incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Add Stop Solution (Na2CO3) Incubation->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve & Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a colorimetric enzyme inhibition assay.

Fucosidase_Signaling_Pathway Glycoprotein (B1211001) Fucosylated Glycoprotein Fucosidase α-L-Fucosidase Glycoprotein->Fucosidase Substrate Defucosylated_Glycoprotein Defucosylated Glycoprotein Fucosidase->Defucosylated_Glycoprotein Product 1 Fucose L-Fucose Fucosidase->Fucose Product 2 Inhibitor Inhibitor (e.g., Methyl Fucopyranoside) Inhibitor->Fucosidase Inhibits Cell_Signaling Altered Cell Signaling (e.g., Growth, Adhesion) Defucosylated_Glycoprotein->Cell_Signaling

Caption: Role of α-L-fucosidase in glycoprotein modification.

References

Safety Operating Guide

Navigating the Disposal of Methyl Fucopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl fucopyranoside, a commonly used glycoside in research.

Initial Assessment: Is this compound Hazardous Waste?

According to safety data sheets, this compound is not classified as a hazardous substance or mixture.[1] One supplier specifies that the substance is not classified as hazardous waste according to Directive 2008/98/EC.[2] This classification is the primary determinant for its disposal route.

Core Disposal Principle: Adherence to Local Regulations

While generally considered non-hazardous, the ultimate disposal method for this compound must always comply with national and local regulations.[1] Laboratory personnel are responsible for being aware of and adhering to the specific waste disposal guidelines set forth by their institution and local authorities.

Step-by-Step Disposal Protocol

  • Consult Local and Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific protocols on non-hazardous chemical waste.

  • Waste Collection:

    • Original Container: Whenever possible, keep the this compound waste in its original container.[1][3]

    • Labeling: Ensure the container is clearly and accurately labeled.

    • No Mixing: Do not mix this compound waste with other chemical waste.[1]

  • Disposal Options for Non-Hazardous Waste: Based on typical laboratory guidelines for non-hazardous, water-soluble solids, the following options may be available, pending local approval:

    • Sanitary Sewer Disposal: For small quantities, disposal down the sanitary sewer with copious amounts of water may be permissible.[4] This is generally acceptable only if the substance is readily water-soluble and not harmful to aquatic life.

    • Solid Waste Disposal: If sewer disposal is not permitted, the non-hazardous solid waste may be disposed of in the regular laboratory trash, provided it is securely contained.[3]

    • Designated Chemical Waste Stream: Your institution may have a specific waste stream for non-hazardous chemical solids. In this case, package and label the waste as directed for collection by your institution's waste management service.

  • Handling Spills:

    • In the event of a spill, avoid generating dust.[1]

    • Cover drains to prevent entry into the sewer system.[1]

    • Collect the dry material and place it in a suitable container for disposal.[1][5]

    • Clean the affected area thoroughly.[1][5]

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer disposal) are not broadly established and are highly dependent on local regulations. The general guidance for laboratory chemical waste disposal for non-hazardous materials often refers to "small quantities" without a universal definition. Researchers must refer to their institutional and local guidelines for specific quantitative limits.

Data PointValueSource
Hazardous Waste ClassificationNot a hazardous substance or mixture[1][2]
General Guideline for Sewer Disposal of Non-Hazardous WastePermissible for small, water-soluble, non-environmentally harmful substances[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound.

A Start: this compound Waste B Consult Institutional and Local Regulations A->B C Is Sewer Disposal of Non-Hazardous, Water-Soluble Solids Permitted? B->C Regulations Understood D Dispose in Sanitary Sewer with Copious Water C->D Yes E Is there a Designated Non-Hazardous Solid Waste Stream? C->E No H End D->H F Package and Dispose in Designated Stream E->F Yes G Dispose in Securely Contained Laboratory Trash E->G No F->H G->H

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling Methyl fucopyranoside. The following information is based on safety data for structurally similar compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2]Protects against splashes and airborne dust particles.
Skin and Body Protection Long-sleeved laboratory coat, chemical-resistant apron, and closed-toe shoes.[1]Prevents skin contact with the chemical.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][5]Provides a barrier against direct skin contact. Gloves should be inspected before use and changed regularly or if contaminated.[2]
Respiratory Protection An effective dust mask or a NIOSH-approved respirator should be used when handling the powder form, especially if dust generation is likely or ventilation is inadequate.[1][6]Minimizes inhalation of airborne particles.
First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the necessary steps.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and shoes immediately.[1] Wash the affected area with soap and plenty of water.[1][8] Get medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air at once.[2][8] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound ensures the safety of laboratory personnel and the environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency shower and eyewash station.[9] All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Transfer : When weighing the solid compound, perform the task in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1] Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

  • In-Use : Keep containers of this compound tightly closed when not in use.[6][10] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[1][6] Clean all equipment and the work area to prevent cross-contamination.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup.

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[11][12]

  • Assess the Spill : Determine the extent of the spill and the associated hazards.

  • Secure the Area : If the substance is flammable, remove all ignition sources.[1] Ensure adequate ventilation.[1]

  • Don PPE : Wear the appropriate PPE as outlined in the table above.

  • Contain and Clean : For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6] Clean the contaminated surface thoroughly with a mild detergent solution and water.[11]

  • Decontaminate : Decontaminate all tools and reusable PPE used during the cleanup process.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection : Collect all waste materials (e.g., excess this compound, contaminated gloves, weigh paper) in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain.

  • Documentation : Maintain records of the disposal, including the date, quantity, and method of disposal.

Visual Workflow for Chemical Spill

The following diagram illustrates the logical steps to follow when responding to a chemical spill of this compound.

ChemicalSpillWorkflow Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazard Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill DonPPE->Contain Clean Clean Up Spill Material Contain->Clean Decontaminate Decontaminate Area & Equipment Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl fucopyranoside
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Reactant of Route 2
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